Isoxazol-5-ylmethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-oxazol-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNKBQWBHXELQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593806 | |
| Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440099-32-1 | |
| Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazol-5-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isoxazol-5-ylmethanamine hydrochloride CAS 440099-32-1 data sheet
An In-Depth Technical Guide to Isoxazol-5-ylmethanamine hydrochloride (CAS 440099-32-1)
Abstract
This compound (CAS 440099-32-1) is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. The isoxazole ring is recognized as a privileged scaffold, present in numerous pharmacologically active compounds and approved drugs.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, and its significant applications in the development of novel therapeutics. We will delve into its role as a key intermediate, supported by detailed experimental protocols and safety guidelines, to provide researchers and drug development professionals with a practical and in-depth resource.
Chemical Identity and Properties
This compound is the salt form of the parent compound 1-(1,2-Oxazol-5-yl)methanamine.[4] The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in various chemical reactions.
| Property | Value | Source |
| CAS Number | 440099-32-1 | [4][5] |
| IUPAC Name | 1,2-oxazol-5-ylmethanamine;hydrochloride | [4][6] |
| Molecular Formula | C₄H₇ClN₂O | [4][7] |
| Molecular Weight | 134.56 g/mol | [4][7] |
| SMILES | C1=C(ON=C1)CN.Cl | [4][6] |
| InChIKey | PRNKBQWBHXELQZ-UHFFFAOYSA-N | [4][6] |
| Parent Compound CID | 18442594 (1-(1,2-Oxazol-5-yl)methanamine) | [4] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Synthesis and Characterization
While specific proprietary synthesis routes may vary, a general and plausible pathway for Isoxazol-5-ylmethanamine can be derived from established isoxazole chemistry.[2][9] A common strategy involves the construction of the isoxazole ring followed by the functionalization at the 5-position.
A logical synthetic approach would be the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriate alkyne. For instance, the synthesis could start from propargyl alcohol, which contains the necessary three-carbon backbone.
Plausible Synthetic Pathway:
-
Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride to form an aldoxime.[9]
-
Nitrile Oxide Generation: The aldoxime is then oxidized in situ (e.g., using sodium hypochlorite) to generate a highly reactive nitrile oxide intermediate.
-
[3+2] Cycloaddition: The nitrile oxide undergoes a [3+2] cycloaddition reaction with a protected aminopropyne derivative. This is a cornerstone reaction for forming the isoxazole ring.[2]
-
Deprotection and Salt Formation: Following the cycloaddition, the protecting group on the amine is removed, and the resulting free base, Isoxazol-5-ylmethanamine, is treated with hydrochloric acid to yield the stable hydrochloride salt.
Characterization: The structural integrity of the final compound would be validated using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the two protons on the isoxazole ring, a singlet for the methylene (-CH₂-) group adjacent to the amine, and a broad signal for the amine protons (-NH₃⁺). The chemical shifts would be influenced by the aromaticity of the isoxazole ring and the electron-withdrawing nature of the protonated amine.
-
¹³C NMR would confirm the presence of the three unique carbons in the isoxazole ring and the single methylene carbon.[10][11]
-
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight of the parent cation (C₄H₆N₂O), which has an exact mass of approximately 98.05 Da.[12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]
Applications in Drug Discovery and Research
The true value of this compound lies in its application as a versatile chemical intermediate. The isoxazole moiety is a bioisostere for various functional groups and is found in drugs with a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][13][14]
This compound provides a reactive primary amine handle attached to the stable isoxazole core. This allows for straightforward chemical modification, enabling the construction of large libraries of novel derivatives for screening. Researchers utilize this building block to systematically explore structure-activity relationships (SAR) and optimize lead compounds for improved efficacy, selectivity, and pharmacokinetic profiles.[6]
Sources
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- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C-ISOXAZOL-5-YL-METHYLAMINE HYDROCHLORIDE | CAS 440099-32-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]
- 8. 440099-32-1|this compound|BLD Pharm [bldpharm.com]
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- 10. mdpi.com [mdpi.com]
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- 12. 1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O | CID 18442594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Isoxazol-5-ylmethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of Isoxazol-5-ylmethanamine hydrochloride, a pivotal building block in contemporary drug discovery and medicinal chemistry. The isoxazole scaffold is a privileged structure, imparting unique physicochemical properties that enhance biological activity and pharmacokinetic profiles.[1][2] This document delves into the molecular architecture, physicochemical properties, a robust synthetic pathway, and detailed analytical characterization of the title compound. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic distribution and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of approved therapeutic agents.[1][2] The inclusion of an isoxazole moiety can significantly influence a molecule's metabolic stability, solubility, and target-binding affinity.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3]
This compound, in particular, offers a strategic advantage in drug design. The primary amine on the methylene linker at the 5-position provides a key reactive handle for introducing molecular diversity, allowing for the construction of extensive compound libraries for high-throughput screening. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a planar, aromatic isoxazole ring connected to a methanamine group at the 5-position. The amine is protonated by hydrochloric acid to form the stable salt.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O | [PubChem][4] |
| Molecular Weight | 134.56 g/mol | [PubChem][4] |
| CAS Number | 440099-32-1 | [PubChem][4] |
| IUPAC Name | (1,2-oxazol-5-yl)methanamine;hydrochloride | [PubChem][4] |
| Parent Compound | Isoxazol-5-ylmethanamine (C₄H₆N₂O) | [PubChem][5] |
| Parent Molecular Weight | 98.10 g/mol | [PubChem][5] |
| Topological Polar Surface Area | 52.1 Ų | [PubChem][5] |
| Hydrogen Bond Donor Count | 1 (for the parent amine) | [PubChem][5] |
| Hydrogen Bond Acceptor Count | 3 (for the parent amine) | [PubChem][5] |
Proposed Synthesis and Mechanistic Rationale
While multiple routes to substituted isoxazoles exist, a reliable and scalable synthesis of this compound can be achieved via the reduction of isoxazole-5-carbonitrile. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the reduction step.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of Isoxazole-5-carbonitrile from Isoxazole-5-carboxaldehyde
-
Causality: This step converts the aldehyde to a nitrile, which is an excellent precursor for reduction to a primary amine. The use of hydroxylamine hydrochloride in formic acid is a standard method for this transformation.
-
Procedure:
-
To a solution of isoxazole-5-carboxaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isoxazole-5-carbonitrile.
-
Step 2: Reduction of Isoxazole-5-carbonitrile to Isoxazol-5-ylmethanamine
-
Causality: The nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder option.
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of isoxazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude Isoxazol-5-ylmethanamine.
-
Step 3: Formation of this compound
-
Causality: The free amine is converted to its hydrochloride salt to improve stability and handling properties.
-
Procedure:
-
Dissolve the crude Isoxazol-5-ylmethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).
-
Cool the solution in an ice bath and add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
-
Analytical Characterization and Structural Elucidation
Confirming the molecular structure of the synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive and unambiguous structural assignment.
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The following are predicted chemical shifts (in ppm) for this compound in a suitable deuterated solvent like DMSO-d₆.
-
¹H NMR:
-
~8.6 ppm (singlet, 1H): This signal corresponds to the proton at the 3-position of the isoxazole ring (H3). Its downfield shift is due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
-
~6.9 ppm (singlet, 1H): This signal is assigned to the proton at the 4-position of the isoxazole ring (H4).
-
~4.4 ppm (singlet, 2H): This signal represents the two protons of the methylene group (-CH₂-) adjacent to the amine.
-
~8.5-9.0 ppm (broad singlet, 3H): This broad signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace water in the solvent.
-
-
¹³C NMR:
-
~168 ppm: Quaternary carbon at the 5-position of the isoxazole ring (C5), bonded to the methanamine group.
-
~152 ppm: Carbon at the 3-position of the isoxazole ring (C3).
-
~105 ppm: Carbon at the 4-position of the isoxazole ring (C4).
-
~35 ppm: Methylene carbon (-CH₂-).
-
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule.
-
~3000-2800 cm⁻¹ (broad): Strong, broad absorption due to the N-H stretching vibrations of the ammonium group (-NH₃⁺).
-
~3100 cm⁻¹: C-H stretching of the isoxazole ring.
-
~1600-1450 cm⁻¹: A series of bands corresponding to the C=N and C=C stretching vibrations within the aromatic isoxazole ring.
-
~1600 cm⁻¹: N-H bending vibration of the ammonium group.
-
~1250-1020 cm⁻¹: C-O stretching vibrations within the isoxazole ring.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For ESI-MS in positive ion mode, the analysis would be performed on the free base (Isoxazol-5-ylmethanamine, C₄H₆N₂O, MW = 98.10).
-
Molecular Ion Peak: A strong signal would be expected for the protonated molecule [M+H]⁺ at m/z = 99.05.
-
Key Fragmentation:
-
Loss of ammonia (NH₃): A fragment at m/z = 82, corresponding to the isoxazol-5-ylmethyl cation.
-
Cleavage of the isoxazole ring: Fragmentation of the ring would lead to smaller, characteristic ions.
-
Applications in Drug Development
This compound is a versatile building block for the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the reactive primary amine, which can be readily derivatized through various reactions, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
This synthetic flexibility allows for the exploration of vast chemical space around the isoxazole core, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. The isoxazole moiety itself can engage in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the overall binding affinity of the final drug candidate.[2]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed examination of its molecular structure, a plausible and robust synthetic protocol, and a comprehensive overview of the analytical techniques required for its characterization. The insights into its reactivity and applications underscore its importance as a foundational element in the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, as outlined in this document, is crucial for any scientist working at the forefront of drug discovery.
References
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Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
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The recent progress of isoxazole in medicinal chemistry. Bohrium. Available at: [Link]
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The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]
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This compound | C4H7ClN2O. PubChem. Available at: [Link]
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1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O. PubChem. Available at: [Link]
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Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. Available at: [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
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Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Available at: [Link]-4-Al-Juboori/8a5538e55e0031835928f6d330c6a32d603a1656)
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An In-depth Technical Guide to ¹H and ¹³C NMR Spectra for Isoxazole Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Nuclear Magnetic Resonance (NMR) characteristics of the isoxazole ring system. As a privileged scaffold in medicinal chemistry, the unambiguous structural elucidation of isoxazole derivatives is paramount.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles and supported by authoritative literature.
The Isoxazole Core: An NMR Perspective
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that imparts distinct and predictable signatures in both ¹H and ¹³C NMR spectra. The standard numbering convention, which is critical for spectral assignment, begins at the oxygen atom and proceeds towards the nitrogen.
Sources
An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of Isoxazol-5-ylmethanamine HCl
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Isoxazol-5-ylmethanamine hydrochloride (C₄H₆N₂O·HCl). Isoxazol-5-ylmethanamine and its derivatives are significant building blocks in medicinal chemistry, making their structural integrity and purity paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific method for the identification and quality control of such compounds. This document details the fundamental principles of FT-IR as applied to a primary amine hydrochloride salt, presents a validated experimental protocol, offers a detailed guide to spectral interpretation for characteristic functional groups, and provides best practices for ensuring data integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a primary amine attached to an isoxazole ring via a methylene bridge. The presence of the isoxazole ring, a primary amine, and its formation as a hydrochloride salt presents a unique and informative signature in the infrared spectrum. Accurate characterization is crucial for ensuring batch-to-batch consistency, verifying synthetic outcomes, and meeting regulatory standards in drug development.
FT-IR spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation by the molecule, we can probe its specific covalent bonds and functional groups.[1][2] Each bond vibrates at a characteristic frequency, and when exposed to IR radiation of that same frequency, it absorbs the energy, resulting in a peak on the spectrum.[3] The resulting spectrum is a unique molecular "fingerprint" that allows for definitive identification when compared to a reference standard.[4] This guide establishes an expert-driven methodology for obtaining and interpreting the FT-IR spectrum of Isoxazol-5-ylmethanamine HCl with high fidelity.
Core Principles: Spectroscopic Signatures of an Amine Salt
Understanding the FT-IR spectrum of Isoxazol-5-ylmethanamine HCl requires a breakdown of its constituent parts. The molecule's key vibrational features arise from the primary ammonium group (-NH₃⁺), the isoxazole ring, and the aliphatic C-H bonds.
-
The Primary Ammonium (R-CH₂-NH₃⁺) Group: The protonation of the primary amine to form the hydrochloride salt is the most dominant feature in the spectrum. Instead of the sharp, two-pronged N-H stretch of a free primary amine (R-NH₂) typically seen around 3400-3300 cm⁻¹, the ammonium salt exhibits a very broad and strong absorption envelope.[5] This broad band, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹, is due to the N-H⁺ stretching vibrations and is a hallmark of amine salts.[5] Within this region, weaker overtone and combination bands can also appear between 2800 and 2000 cm⁻¹.[5] Additionally, asymmetric and symmetric N-H⁺ bending modes are expected in the 1625-1500 cm⁻¹ region.[5]
-
The Isoxazole Ring: Heterocyclic rings like isoxazole have characteristic vibrational modes. These include C=N stretching, C=C stretching, and various ring "breathing" or deformation modes. The C=N stretching vibration in isoxazole derivatives is typically observed in the 1620-1645 cm⁻¹ range.[6][7] The C-O stretching within the ring is expected to appear in the 1300-1000 cm⁻¹ region.[8]
-
Aliphatic C-H Bonds: The methylene (-CH₂-) bridge will produce characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching absorptions are expected in the 2960-2850 cm⁻¹ range.[9] These peaks are often seen as sharper features superimposed on the broad ammonium band.[5] A characteristic CH₂ scissoring (bending) vibration is also expected around 1465 cm⁻¹.[8]
Below is a diagram illustrating the key functional groups of the molecule.
Caption: Chemical structure of Isoxazol-5-ylmethanamine HCl.[10]
Experimental Protocol: A Self-Validating Workflow
This section details a robust protocol for acquiring a high-quality FT-IR spectrum. The choice between using a Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) is critical and depends on the analytical goal.
-
KBr Pellet Method: This classic transmission technique offers high sensitivity and produces spectra ideal for library matching and quantitative analysis.[11] However, it requires meticulous sample preparation.
-
ATR Method: A modern surface-reflectance technique that is fast, requires minimal sample preparation, and is excellent for high-throughput screening.[12][13]
For the purpose of definitive identification and creating a high-quality reference spectrum, this guide will focus on the KBr pellet method. The United States Pharmacopeia (USP) outlines standards for FT-IR analysis, and this protocol is designed to be compliant with such guidelines.[14][15][16]
Instrumentation & System Suitability
-
Instrument: A Fourier-Transform Infrared Spectrometer capable of a resolution of at least 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Performance Qualification: Before analysis, verify the instrument's wavenumber accuracy using a polystyrene film standard. The peak positions should be within the accepted tolerances as defined by instrument specifications or relevant pharmacopeial chapters like USP <854>.[17]
Materials & Reagents
-
Isoxazol-5-ylmethanamine HCl (analyte)
-
Infrared/Spectroscopy-grade Potassium Bromide (KBr), finely powdered.
-
Mortar and pestle (agate or mullite)
-
Hydraulic press with pellet-forming die (e.g., 13 mm diameter)
-
Drying oven
Step-by-Step Sample Preparation (KBr Pellet)
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove adsorbed moisture.[18] Causality: Water has strong, broad IR absorptions (around 3400 cm⁻¹ and 1640 cm⁻¹) that can obscure key analyte peaks. Store the dried KBr in a desiccator.
-
Analyte Preparation: Ensure the analyte is dry and finely powdered. If necessary, gently grind the analyte in the agate mortar.
-
Mixing: Weigh approximately 1-2 mg of the analyte and 200-250 mg of the dried KBr powder. The goal is a sample concentration of 0.5% to 1.0%.[18] Transfer both to the mortar and mix thoroughly for 2-3 minutes until a homogenous, fine powder is achieved. Trustworthiness: Inadequate mixing leads to an uneven distribution of the sample in the pellet, causing sloping baselines and poor-quality spectra.
-
Pellet Pressing: Transfer the powder mixture to the pellet die. Place the die under vacuum to remove entrapped air.[18] Apply pressure (approx. 8-10 tons) for several minutes.
-
Inspection: Carefully remove the die and extract the pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.
Data Acquisition
-
Background Scan: With the sample chamber empty, acquire a background spectrum. This is a critical self-validating step that measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and subtracts it from the sample scan.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
The entire workflow can be visualized as follows:
Caption: FT-IR experimental workflow from sample preparation to final analysis.
Spectral Interpretation and Data Analysis
The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[3][19] Analysis should begin with the functional group region (4000-1500 cm⁻¹) and then move to the fingerprint region (<1500 cm⁻¹) for final confirmation.[1]
Representative Spectrum Analysis
The following table summarizes the expected characteristic absorption bands for Isoxazol-5-ylmethanamine HCl.
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment | Functional Group |
| 3200 - 2500 | Strong, Very Broad | N-H⁺ Stretching | Primary Ammonium Salt (-NH₃⁺) |
| 2960 - 2850 | Medium, Sharp | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂-) |
| 1625 - 1560 | Medium | N-H⁺ Asymmetric Bending | Primary Ammonium Salt (-NH₃⁺) |
| 1645 - 1610 | Medium - Weak | C=N Stretching | Isoxazole Ring |
| 1550 - 1500 | Medium | N-H⁺ Symmetric Bending | Primary Ammonium Salt (-NH₃⁺) |
| ~1465 | Medium | C-H Scissoring (Bending) | Methylene (-CH₂-) |
| < 1500 | Complex | Ring deformations, C-O, C-N stretches | Fingerprint Region |
Logic of Spectral Breakdown
The process of interpretation involves deconstructing the molecule into its constituent parts and mapping them to the spectrum.
Caption: Logical relationship between molecular structure and FT-IR spectral regions.
Conclusion
FT-IR spectroscopy provides a definitive and efficient method for the structural confirmation and identification of Isoxazol-5-ylmethanamine HCl. By understanding the characteristic vibrational frequencies of the primary ammonium salt, the isoxazole ring, and the aliphatic linker, a scientist can confidently interpret the resulting spectrum. The protocol detailed herein, grounded in established scientific principles and pharmacopeial standards, provides a reliable workflow for obtaining high-quality, reproducible data. Adherence to these best practices in sample preparation and data acquisition is critical for ensuring the trustworthiness and scientific integrity of the analytical results.
References
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 18442593. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Center for Biotechnology Information. Retrieved from [Link]
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Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]
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Physical properties like melting point and solubility of isoxazole salts
An In-Depth Technical Guide to the Physical Properties of Isoxazole Salts for Pharmaceutical Development
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone pharmacophore in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of therapeutic agents.[3][4] Isoxazole derivatives are found in numerous FDA-approved drugs, including the anti-inflammatory agent valdecoxib, the antirheumatic leflunomide, and a range of β-lactamase-resistant antibiotics like cloxacillin and dicloxacillin.[2][5]
In drug development, active pharmaceutical ingredients (APIs) are frequently formulated as salts to enhance their physicochemical properties. The conversion of a neutral isoxazole derivative, which may be a weak base or acid, into a salt form can dramatically improve critical parameters such as aqueous solubility, dissolution rate, stability, and bioavailability.[6][7] Understanding and precisely characterizing the physical properties of these salts—primarily melting point and solubility—is not merely a routine task; it is a fundamental requirement for rational formulation design, ensuring manufacturability, and achieving the desired therapeutic outcome.
This guide provides a detailed exploration of the melting point and solubility of isoxazole salts, grounded in both theoretical principles and practical experimental methodologies. It is designed for researchers, chemists, and formulation scientists dedicated to advancing isoxazole-based compounds from the laboratory to the clinic.
Section 1: Melting Point of Isoxazole Salts
The melting point of a pharmaceutical salt is a critical thermal property. It is defined as the temperature at which the crystalline solid transitions into a liquid state.[8] For drug development professionals, the melting point provides insights into the compound's purity, lattice energy, and physical stability. A high melting point generally correlates with greater lattice stability, which can influence properties like solubility and dissolution rate.[9] Pure crystalline compounds typically exhibit a sharp melting range (0.5–1.5°C), whereas impurities will depress the melting point and broaden the range.[10]
Causality: Factors Influencing the Melting Point
The melting point of an isoxazole salt is not a random value; it is a direct consequence of the energy required to overcome the electrostatic forces holding the crystal lattice together. Several interconnected factors govern this property.
-
Lattice Energy: This is the primary determinant. It represents the strength of the ionic bonds between the protonated isoxazole cation (or deprotonated anion) and its counter-ion. Higher lattice energy necessitates more thermal energy to break the lattice, resulting in a higher melting point.
-
Counter-Ion Selection: The size, charge, and shape of the counter-ion are critical. Smaller, more compact counter-ions (e.g., chloride vs. tosylate) often lead to more efficient crystal packing and stronger ionic interactions, thus increasing the melting point.
-
Substituents on the Isoxazole Ring: The nature and position of functional groups on the isoxazole core influence intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Groups capable of strong hydrogen bonding can significantly elevate the melting point by contributing to the overall stability of the crystal lattice.
-
Polymorphism: Isoxazole salts can exist in different crystalline forms, or polymorphs, each with a unique crystal lattice arrangement and, consequently, a distinct melting point and solubility profile. It is imperative to identify and control the polymorphic form during drug development.
Caption: Key factors governing the melting point of an isoxazole salt.
Data Presentation: Melting Points of Isoxazole Derivatives
Quantitative melting point data for a wide range of specific isoxazole salts is not readily compiled in single reference sources. However, examining derivatives provides a strong proxy for understanding these thermal properties. The following table presents melting points for various substituted isoxazole-based amides, illustrating the impact of different functional groups.
| Compound ID | Substituent on Amide Phenyl Ring | Yield (%) | Melting Point (°C) |
| A1 | 4-OCH₃ | 89 | 164 - 166 |
| A2 | 4-CH₃ | 92 | 171 - 173 |
| A3 | 4-F | 85 | 179 - 181 |
| A4 | 4-Cl | 88 | 185 - 187 |
| A5 | 4-Br | 90 | 194 - 196 |
| A6 | 4-I | 84 | 206 - 208 |
| A7 | 4-NO₂ | 78 | 231 - 233 |
| A8 | 3-NO₂ | 81 | 210 - 212 |
| Data adapted from an investigation into isoxazole-based amides.[11] The variation in melting points clearly demonstrates the influence of ring substituents on crystal lattice forces. |
Experimental Protocol: Melting Point Determination
This protocol describes the determination of a melting point range using a modern digital apparatus (e.g., Mel-Temp), a self-validating method that includes system calibration.
Objective: To accurately determine the melting range of a purified isoxazole salt.
Materials:
-
Digital melting point apparatus
-
Melting point capillary tubes (sealed at one end)
-
Isoxazole salt sample (finely powdered, dry)
-
Certified melting point standard (e.g., Benzoic Acid, 122-123°C)
-
Spatula, watch glass
Methodology:
-
Apparatus Calibration (Trustworthiness Pillar):
-
Set the apparatus to a starting temperature approximately 10°C below the standard's known melting point. Set a slow ramp rate (1-2°C/min).
-
Load a capillary tube with the certified standard as described in step 3.
-
Run the determination. The observed melting range must fall within the certified range of the standard. If not, the apparatus requires professional calibration, and a correction factor must be applied to all subsequent measurements. This step ensures the trustworthiness of all data generated.
-
-
Sample Preparation:
-
Place a small amount of the dry isoxazole salt on a clean watch glass. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.
-
Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.
-
-
Capillary Loading:
-
Press the open end of a capillary tube into the powder multiple times to collect a small plug of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
-
The final packed sample height should be 2-3 mm. An excessive amount of sample will cause a broad melting range due to inefficient heat transfer through the bulk of the material.[12]
-
-
Rapid Determination (Optional but Recommended):
-
For an unknown compound, perform a rapid determination with a fast ramp rate (10-20°C/min) to find an approximate melting range.[10] This saves time during the precise measurement.
-
-
Precise Determination (Expertise Pillar):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.
-
Place the loaded capillary into the sample holder.
-
Set the starting temperature to 10-15°C below the expected melting point and a slow, controlled ramp rate of 1-2°C per minute.
-
Causality: A slow heating rate is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample.[13] Heating too quickly will cause the thermometer reading to lag behind the true sample temperature, resulting in an erroneously broad and elevated melting range.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting range is reported as T₁ - T₂.
-
-
Replicate and Report:
-
Repeat the precise determination with a fresh sample at least twice to ensure reproducibility. Consistent results should agree within 1°C.
-
Report the melting range along with the ramp rate used.
-
Section 2: Solubility of Isoxazole Salts
Aqueous solubility is arguably the most important physical property for orally administered drugs, as a compound must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[14] Salt formation is a primary strategy to increase the aqueous solubility of poorly soluble parent isoxazole molecules.[7] The solubility of a salt is a complex equilibrium between the energy holding the crystal lattice together (lattice energy) and the energy released when the ions interact with solvent molecules (solvation energy).
Causality: Factors Influencing Solubility
The equilibrium solubility of an isoxazole salt is governed by a dynamic interplay of physicochemical, solid-state, and environmental factors.
-
pH of the Medium: This is a dominant factor for salts of weak acids and bases. The solubility of a salt from a basic isoxazole will be lowest at high pH (where the free base is unionized and may precipitate) and will increase dramatically as the pH is lowered below its pKa.[15] This relationship is described by the Henderson-Hasselbalch equation.
-
pKa of the Isoxazole: The pKa dictates the pH range over which the molecule ionizes. This, in turn, defines the pH-solubility profile of the salt.[16]
-
Counter-Ion and Common Ion Effect: While the counter-ion is part of the salt, its presence in the dissolution medium from other sources (e.g., in a buffer) can suppress solubility due to the common ion effect.
-
Solvent Properties: The polarity of the solvent is key. Isoxazole salts, being ionic, are most soluble in polar solvents like water and short-chain alcohols that can effectively solvate the ions.[17] Solubility in non-polar solvents is typically very low.[18]
-
Temperature: For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not universal and must be determined experimentally.[19]
-
Solid-State Properties: As with melting point, the specific polymorph or solvate form of the salt can have a profound impact on its solubility. The most stable polymorph will generally have the lowest solubility.
Caption: Interplay of factors determining the solubility of isoxazole salts.
Data Presentation: Solubility of Isoxazole Derivatives in Various Solvents
The solubility of isoxazole itself provides a baseline for understanding the behavior of its derivatives. As a polar heterocyclic compound, its solubility is highly dependent on the solvent's nature.
| Solvent | Polarity | Solubility Profile |
| Water | High | Soluble. The nitrogen and oxygen atoms facilitate hydrogen bonding with water molecules.[17] |
| Ethanol | High | Soluble. Capable of hydrogen bonding and has a compatible polarity.[17] |
| Methanol | High | Soluble. Similar to ethanol, its high polarity and hydrogen bonding capacity promote dissolution.[17] |
| Dichloromethane | Medium | Moderately soluble. |
| Hexane | Low | Low solubility. The lack of strong intermolecular interactions between the polar isoxazole and non-polar hexane limits miscibility.[17] |
| Benzene | Low | Low solubility. Similar to hexane, the polarity mismatch results in poor dissolution.[17] |
| This table summarizes the general solubility behavior of the parent isoxazole ring.[17] Isoxazole salts will exhibit significantly enhanced solubility in polar solvents, especially water, while remaining poorly soluble in non-polar solvents. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[20] This protocol is designed to be self-validating by ensuring equilibrium has been reached.
Objective: To determine the equilibrium solubility of an isoxazole salt in a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.
Materials:
-
Isoxazole salt sample
-
Chosen solvent/buffer
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Methodology:
Caption: Standard workflow for the shake-flask solubility determination.
-
Preparation:
-
Prepare the desired dissolution medium (e.g., 0.1 M phosphate buffer, pH 7.4) and allow it to reach the target temperature (e.g., 25°C or 37°C).
-
Prepare a series of calibration standards of the isoxazole salt for the analytical instrument.
-
-
Sample Addition:
-
Add an excess amount of the solid isoxazole salt to several vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[21] This is a critical control point.
-
Accurately add a known volume of the pre-warmed buffer to each vial.
-
-
Equilibration (Expertise Pillar):
-
Seal the vials tightly and place them in an orbital shaker set to the desired temperature and a constant agitation speed.
-
Agitate the samples for a predetermined period, typically 24 to 72 hours.
-
Causality & Trustworthiness: The goal is to reach thermodynamic equilibrium. A short incubation may only yield a kinetically determined, or "apparent," solubility, which can be misleadingly high if a metastable solid form dissolves first.[15] To validate that equilibrium is reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes between time points.[20]
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker. Allow them to stand briefly to let heavier solids settle.
-
Withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility. Centrifugation prior to filtration is recommended for very fine particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC or other suitable method to determine the concentration.
-
-
Calculation and Reporting:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility.
-
Perform the experiment in triplicate to ensure statistical validity.
-
Report the solubility in units of mg/mL or mM, specifying the exact composition of the medium (including pH) and the temperature.
-
It is also best practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that the solid form did not change during the experiment (e.g., convert to the free base or a different polymorph).
-
References
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Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
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Solubility of Things. (n.d.). Isoxazole.
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Panda, S. S., Chowdary, P. V. R., & Jayashree, B. S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute, 30(4), 143-154.
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Kumar, M., Kumar, P., & Sharma, D. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
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ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
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Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
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Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives.
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Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1).
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MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1381.
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Bergström, C. A., et al. (2020). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 109(8), 2438-2447.
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Al-Dahhan, W. H. (2021). experiment (1) determination of melting points.
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ChemicalBook. (2023). Isoxazole.
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Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
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IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
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Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
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Kapubalu, S. K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122.
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ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
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National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database.
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Al-Gohary, O. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
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University of Calgary. (n.d.). Melting point determination.
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University of Toronto. (n.d.). Experiment 1: Melting-point Determinations.
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ChemicalBook. (n.d.). 288-14-2 CAS MSDS (Isoxazole) Melting Point Boiling Point Density CAS Chemical Properties.
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Solution Chemistry, 39, 187-219.
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Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility.
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
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Michigan State University. (n.d.). Boiling & Melting Points.
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-
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The Isoxazole Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its electronic distribution and ability to participate in various non-covalent interactions, have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by isoxazole-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their efficacy. We will traverse the landscape of their applications, from potent anticancer and antimicrobial agents to promising anti-inflammatory, antiviral, and neuroprotective molecules. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights into the ever-expanding world of isoxazole pharmacology.
Introduction: The Versatility of the Isoxazole Nucleus
The isoxazole moiety is a versatile building block in the synthesis of a wide array of derivatives with enhanced bioactivity and selectivity.[3] The inherent aromaticity of the isoxazole ring, coupled with the presence of both hydrogen bond donors and acceptors, allows for intricate interactions with biological targets. Furthermore, the weak N-O bond within the isoxazole ring can be a site for metabolic cleavage, a feature that can be strategically exploited in prodrug design.[1] The pharmacological actions of numerous FDA-approved drugs, such as the anti-inflammatory drug valdecoxib and the antirheumatic leflunomide, are reliant on the isoxazole core, underscoring its therapeutic significance.[2] This guide will systematically explore the key areas where isoxazole derivatives have demonstrated significant biological potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[4][5] These derivatives have been shown to induce apoptosis, inhibit key signaling pathways, and disrupt essential cellular processes in cancer cells.[6]
Mechanisms of Anticancer Action
The anticancer effects of isoxazole derivatives are multifaceted, often targeting multiple pathways simultaneously. Key mechanisms include:
-
Induction of Apoptosis: Many isoxazole compounds trigger programmed cell death in cancer cells.[6] For instance, certain novel 3,4-isoxazolediamide derivatives have been shown to induce apoptosis in chronic myeloid leukemia (K562) cells.
-
Inhibition of Signaling Pathways: Isoxazole derivatives can interfere with critical signaling cascades that promote cancer cell survival and proliferation.[4][6] This includes the inhibition of pathways involving STAT3, G-quadruplexes, and various protein kinases.[7]
-
Enzyme Inhibition: A significant number of isoxazole-based compounds act as inhibitors of enzymes crucial for cancer progression. This includes:
-
Tubulin Polymerization Inhibition: Interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
Quantitative Analysis of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of selected isoxazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazole-based isoxazolines | A549 (Lung) | 1.49 - 1.51 | [8] |
| 3,4-isoxazolediamide derivatives | K562 (Leukemia) | 0.018 - 0.071 | [9] |
| 4-(trifluoromethyl)isoxazoles | MCF-7 (Breast) | 2.63 | [10] |
| Isoxazole-diphenylamine Hybrids | PC3 (Prostate) | 38.63 - 147.9 | [11][12] |
| Isoxazole C-glycoside hybrids | MDA-MB-231 (Breast) | 22.3 - 35.5 | [13] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to 70-80% confluency.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).[14]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired test concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with solvent) and a blank control (medium only).[14]
-
Incubate the plate for a specified period (e.g., 48-72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[13]
-
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: A Broad Spectrum of Action
Isoxazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[2][16][17] Their mechanisms of action often involve the disruption of essential cellular processes in these pathogens.
Antibacterial and Antifungal Mechanisms
The antimicrobial properties of isoxazole compounds are attributed to several mechanisms:
-
Inhibition of Cell Wall Synthesis: Some isoxazole-containing antibiotics, like flucloxacillin, inhibit the synthesis of the bacterial cell wall by interfering with the cross-linking of peptidoglycan chains.[1]
-
Inhibition of Protein Synthesis: Bacteriostatic isoxazole derivatives can halt bacterial growth by inhibiting protein synthesis.[1]
-
Disruption of Metabolic Pathways: Certain compounds interfere with essential metabolic pathways within the microorganisms.[1]
-
Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of key microbial enzymes.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for selected isoxazole derivatives against various bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole derivative 3c (chloro substitution) | E. coli | - | [18] |
| Isoxazole derivative 3c (chloro substitution) | S. aureus | - | [18] |
| Isoxazole derivative 3c (chloro substitution) | A. niger | - | [18] |
| Isoxazole derivative 3c (chloro substitution) | A. flavus | - | [18] |
| Isoxazole-carboxamide derivative A8 | P. aeruginosa | 2000 | [19] |
| Isoxazole-carboxamide derivative A8 | K. pneumonia | 2000 | [19] |
| Isoxazole-carboxamide derivative A8 | C. albicans | 2000 | [19] |
| Triazole-Isoxazole Hybrid 7b | E. coli | 15000 | [20] |
| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30000 | [20] |
Note: Specific MIC values for compound 3c were not explicitly provided in the source, but it was described as having "excellent inhibition potential."
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoxazole-containing compounds have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory response.[2]
Mechanism of Anti-inflammatory Action: COX Inhibition
A primary mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[21] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[21] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[21] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[19] Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[22][23][24]
Caption: Simplified signaling pathway of COX-2 inhibition by isoxazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and involves the induction of COX-2. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the isoxazole compound or the standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the test and standard groups, respectively, typically 30 minutes before carrageenan injection.[25] The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[25]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[25]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
The degree of edema is assessed by the difference in paw volume before and after carrageenan treatment.[25]
-
Antiviral and Neuroprotective Activities: Expanding the Therapeutic Horizons
Beyond the well-established anticancer, antimicrobial, and anti-inflammatory properties, isoxazole derivatives are also being explored for their potential in treating viral infections and neurodegenerative diseases.
Antiviral Activity
Several isoxazole-containing compounds have demonstrated in vitro activity against a range of viruses, including influenza A, herpes simplex virus (HSV), and various RNA viruses.[26][27] The mechanism of antiviral action can vary depending on the specific compound and virus. For instance, some isoxazole nucleoside analogues have shown potent anti-HSV activity.[27]
Experimental Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
-
Cell Culture and Infection:
-
Compound Treatment:
-
Add serial dilutions of the isoxazole compound to the infected cells.[26]
-
-
Incubation and Observation:
-
Incubate the plates and observe for the cytopathic effect (CPE), which is the structural changes in host cells caused by viral invasion.[26]
-
-
Data Analysis:
-
The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (EC50).[27]
-
Neuroprotective Activity
Emerging research suggests that isoxazole derivatives may offer therapeutic benefits for neurodegenerative disorders. Certain benzo[d]oxazole-based derivatives containing an isoxazole moiety have been shown to exert neuroprotective effects in cellular models of Alzheimer's disease by modulating signaling pathways such as the Akt/GSK-3β/NF-κB pathway.[28] Further investigation into the neuroprotective mechanisms and in vivo efficacy of isoxazole compounds is an active area of research.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly productive platform for the discovery of new biologically active compounds.[2][3] The diverse range of pharmacological activities, from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, highlights the remarkable versatility of this heterocyclic motif. Future research in this field will likely focus on several key areas:
-
Rational Design and Synthesis: The development of more potent and selective isoxazole derivatives through computational modeling and innovative synthetic strategies.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by isoxazole-containing compounds.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical evaluation to translate their therapeutic potential into novel medicines.
The continued exploration of the chemical space around the isoxazole nucleus holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.
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Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]
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IC 50 values a (mM) of compounds 4a-l | Download Table. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) of the compounds, 3a-g: Values... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2011). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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A Framework for Elucidating the In Vitro Mechanism of Action of Novel Isoxazole-Containing Compounds: A Case Study with Isoxazol-5-ylmethanamine hydrochloride
Abstract
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved therapeutics due to its versatile physicochemical properties and ability to engage in diverse biological interactions.[1][2][3][4][5] The emergence of novel isoxazole-containing entities, such as Isoxazol-5-ylmethanamine hydrochloride, presents both an opportunity and a challenge: to systematically and efficiently elucidate their mechanism of action (MoA) to determine therapeutic potential and predict potential liabilities. This guide presents a comprehensive, tiered framework for the in vitro characterization of such novel compounds. It is designed for researchers, scientists, and drug development professionals, providing a logical, field-proven progression from initial hypothesis generation based on chemical structure to detailed functional and signaling pathway analysis. We will use this compound as a representative case study to illustrate the causality behind experimental choices, provide detailed protocols for key assays, and demonstrate best practices for data interpretation and visualization.
Introduction: The Isoxazole Moiety in Drug Discovery
Isoxazole, a five-membered heterocycle, is a privileged structure in drug design, appearing in drugs with activities ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[1][6][7][8][9][10] Its utility stems from its unique electronic properties and its role as a versatile bioisostere, capable of mimicking other functional groups to enhance potency, selectivity, and pharmacokinetic profiles.[9] When a novel compound like this compound is synthesized, a structured investigation is required to unlock its pharmacological secrets. This guide provides that structure.
Part 1: Hypothesis Generation from Chemical Structure
The first step in characterizing a novel compound is a thorough analysis of its structure to generate testable hypotheses about its potential biological targets.
1.1. Structural Analysis of this compound
-
Isoxazole Ring: This aromatic core is electron-rich and can participate in various non-covalent interactions.[6][9] Its presence is associated with a wide spectrum of biological activities.[2][3]
-
Primary Aminomethyl Group (-CH₂NH₂): This flexible, basic side chain is a common pharmacophore in ligands that target monoaminergic systems, such as G-Protein Coupled Receptors (GPCRs), transporters (e.g., for serotonin, dopamine, norepinephrine), and enzymes (e.g., Monoamine Oxidase, MAO).
1.2. Initial Hypothesis Tree
Based on these features, we can postulate several potential target classes for this compound. This forms the basis of our initial screening strategy.
Caption: Initial target hypotheses based on structural features.
Part 2: The Tiered In Vitro Screening Cascade
A tiered or cascaded approach to in vitro screening is both resource-efficient and scientifically rigorous. It allows for broad initial profiling followed by progressively more focused and complex assays to confirm and characterize the activity.[11]
Caption: A four-tiered workflow for in vitro MoA elucidation.
Tier 1: Broad Target Profiling
Causality: The goal of Tier 1 is to cast a wide net to identify potential off-target liabilities and discover primary targets without bias.[12][13][14][15][16] Large, commercially available safety pharmacology panels (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) utilize radioligand binding assays across a diverse set of clinically relevant targets.[12][13][14]
Protocol: General Radioligand Binding Assay This protocol is a generalized representation of a competitive binding assay.[17][18][19]
-
Preparation of Membranes: A cell line or tissue expressing the target receptor is homogenized and centrifuged to isolate a membrane fraction rich in the target protein.[17] Protein concentration is quantified (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, combine:
-
Receptor membranes (e.g., 10-50 µg protein).
-
A fixed concentration of a specific radioligand (e.g., ³H-ligand) near its dissociation constant (Kd).
-
Varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[17]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[18]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The displacement of the radioligand by the test compound is used to calculate an IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
Tier 2: Hit Confirmation and Orthogonal Assays
Causality: A "hit" from a binding assay must be confirmed to ensure it's not an artifact of the assay technology. An orthogonal assay uses a different technology or biological readout to verify the interaction.[20] For a GPCR hit, a functional assay is an excellent orthogonal choice.
Tier 3: Functional Characterization & Potency
Causality: Once a target is confirmed, the functional consequence of the compound's binding must be determined. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have another effect?[20][21][22] For GPCRs, this is often achieved by measuring the accumulation or inhibition of second messengers like cyclic AMP (cAMP).[23][24][25][26]
Protocol: Cell-Based cAMP Accumulation Assay (for a Gs/Gi-coupled GPCR)
-
Cell Culture: Plate a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells) in 384-well plates and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the cells.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of this compound, then stimulate with a known agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor signaling and cAMP production.
-
Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).[25][26] These kits use competitive immunoassays where the cellular cAMP competes with a labeled cAMP tracer.
-
Data Analysis:
-
Agonist: Plot the response against the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
-
Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Data Presentation: Hypothetical Functional Data
| Parameter | Isoxazol-5-ylmethanamine HCl | Reference Agonist | Reference Antagonist |
| Binding Affinity (Ki, nM) | 55 | 10 | 25 |
| Functional Mode | Agonist | Agonist | Antagonist |
| Functional Potency (EC₅₀, nM) | 120 | 15 | N/A |
| Maximal Efficacy (% of Ref Agonist) | 95% | 100% | N/A |
| Functional Potency (IC₅₀, nM) | N/A | N/A | 40 |
Part 4: Elucidating Downstream Signaling Pathways
Causality: If a compound is confirmed as a functional modulator of a receptor, the next step is to map the intracellular signaling pathways it affects. This provides a deeper mechanistic understanding. For a GPCR agonist, this could involve looking at protein phosphorylation cascades, such as the MAPK/ERK pathway.[27][28] Western blotting is a cornerstone technique for this analysis.[29][30][31]
Protocol: Western Blot for p-ERK Activation
-
Cell Treatment: Grow cells expressing the target receptor to ~80% confluency. Serum-starve them to reduce basal signaling, then treat with this compound (at its EC₈₀) for various time points (e.g., 0, 2, 5, 10, 30 minutes).[27]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[27]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[30]
-
Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]
-
Blocking & Antibody Incubation:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[27]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK.
Caption: A hypothetical downstream signaling pathway for a GPCR agonist.
Conclusion
This guide outlines a systematic, hypothesis-driven framework for the comprehensive in vitro characterization of novel compounds like this compound. By employing a tiered approach that moves from broad screening to specific functional and mechanistic assays, researchers can efficiently build a robust data package that defines a compound's primary mechanism of action, functional activity, and selectivity profile. This structured methodology, grounded in established pharmacological principles and validated protocols, is essential for accelerating the drug discovery process and making informed decisions about the therapeutic potential of new chemical entities.
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Stability and storage conditions for aminomethylisoxazole compounds
An In-Depth Technical Guide to the Stability and Storage of Aminomethylisoxazole Compounds
Authored by a Senior Application Scientist
Preamble: The Criticality of Stability in Drug Discovery
Aminomethylisoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] Their utility as versatile building blocks and bioactive molecules necessitates a profound understanding of their chemical stability.[1][5] The integrity of a compound, from synthesis to biological assay, is paramount; degradation can lead to diminished potency, altered activity, or the formation of toxic byproducts, ultimately compromising research outcomes and patient safety.[6][7]
This guide provides a comprehensive framework for understanding, evaluating, and managing the stability of aminomethylisoxazole compounds. Moving beyond mere procedural lists, we will delve into the mechanistic underpinnings of degradation pathways and present robust protocols designed to ensure the integrity and reliability of your research.
The Aminomethylisoxazole Scaffold: Inherent Stability Characteristics
The stability profile of an aminomethylisoxazole compound is dictated by the interplay of its two key structural features: the isoxazole ring and the aminomethyl substituent.
-
The Isoxazole Ring: This five-membered heterocycle is aromatic, which confers a degree of stability. However, the nitrogen-oxygen (N-O) bond is inherently weak and represents the ring's Achilles' heel.[8][9] This bond is susceptible to cleavage under various conditions, including reductive, photochemical, and strongly acidic or basic environments, often leading to ring-opening or rearrangement.[9][10]
-
The Aminomethyl Group: The primary amine is a nucleophilic center and a site for potential oxidation.[11] Its basicity can influence the compound's solubility and interaction with acidic media.
Understanding these intrinsic properties is the first step in predicting potential degradation pathways and designing appropriate storage and handling strategies.
Major Degradation Pathways and Influencing Factors
The degradation of aminomethylisoxazole compounds is primarily driven by four key environmental and chemical factors: hydrolysis, oxidation, photolysis, and thermal stress. A systematic evaluation of these factors is essential for any stability assessment.[12]
Hydrolytic Degradation: The Effect of pH
Hydrolysis is a common degradation pathway for many pharmaceuticals. For isoxazole derivatives, the rate of hydrolysis is often highly dependent on pH.
-
Mechanism: Both specific acid and specific base catalysis can promote the cleavage of the isoxazole ring.[13][14] In acidic conditions, protonation of the ring nitrogen can facilitate nucleophilic attack by water, leading to ring opening. In alkaline conditions, the ring can also be susceptible to cleavage.[13]
-
Causality: Studies on related isoxazole structures have shown that maximum stability is frequently observed in the neutral pH region (pH ~7).[13] Deviations into either acidic or basic territory can significantly accelerate degradation. This knowledge is critical when preparing solutions for biological assays, which are often conducted in buffered aqueous media.
Oxidative Degradation
The aminomethyl group and the isoxazole ring are both potential sites for oxidative degradation.[11]
-
Mechanism: Exposure to atmospheric oxygen or, more aggressively, oxidizing agents like hydrogen peroxide can lead to the formation of corresponding oxides or ring-cleaved products.[11][15][16] The presence of trace metal ions can catalyze these oxidative processes.
-
Causality: This susceptibility underscores the importance of storing compounds under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, especially for compounds that have shown sensitivity in preliminary tests.
Photodegradation: The Impact of Light
The weak N-O bond makes the isoxazole ring particularly sensitive to UV irradiation.[8][10]
-
Mechanism: UV light can provide the energy required to cleave the N-O bond, initiating a cascade of reactions that can include rearrangement to an oxazole or other isomeric structures.[8][10] This process is not merely decomposition but a transformation into a new, distinct chemical entity.
-
Causality: It is considered best practice to handle all aminomethylisoxazole compounds, both in solid form and in solution, with protection from light.[11][17] The use of amber vials and minimizing exposure to direct sunlight or harsh laboratory lighting is a simple but effective preventative measure.[11]
Thermal Degradation
Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
Mechanism: Thermal stress can provide the activation energy needed to overcome reaction barriers for hydrolysis, oxidation, or intramolecular rearrangements.[18][19] For solid materials, this can lead to changes in color, purity, and physical form.
-
Causality: While many compounds are stable at ambient temperature for short periods, thermal degradation is a key reason for recommending refrigerated or frozen conditions for long-term storage.[11]
Recommended Storage and Handling Protocols
A proactive approach to storage and handling is the most effective strategy for preserving compound integrity. The following recommendations are based on the chemical principles discussed above.
Table 1: Recommended Storage Conditions
| Condition | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Solution |
| Temperature | 2°C to 8°C. For highly sensitive compounds, -20°C.[11][20] | Room Temperature (in a desiccator) | 2°C to 8°C for up to 24 hours. For longer storage, aliquot and freeze at -20°C or -80°C.[11] |
| Atmosphere | Tightly sealed container. Consider inert gas (Ar, N₂) backfill. | Tightly sealed container. | Tightly sealed vial with minimal headspace. |
| Light | Protect from light (use amber vials or store in the dark).[11][17] | Protect from light. | Protect from light (use amber vials).[11] |
| Moisture | Store in a dry, well-ventilated place, preferably in a desiccator.[11][20] | Store in a desiccator. | Use anhydrous solvents where appropriate. Seal tightly to prevent moisture ingress. |
| Incompatibilities | Avoid strong oxidizing agents.[11] | N/A | Avoid strongly acidic or basic buffers unless stability has been confirmed. |
Field Insight: When preparing solutions, always start with a fresh stock. If you must store a solution, it is best practice to use it within 24 hours, even when refrigerated.[11] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting solutions into single-use volumes is a highly recommended practice.
Experimental Workflow: Assessing Compound Stability
To empirically determine a compound's stability profile, a Forced Degradation Study (also known as stress testing) is the industry-standard approach.[6][12] The goal is not to destroy the compound but to induce a modest level of degradation (typically 10-20%) to identify potential degradants and establish a stability-indicating analytical method.
Diagram 1: Forced Degradation Experimental Workflow
Caption: A generalized workflow for conducting a forced degradation study.
Protocol 1: Forced Degradation Study
This protocol provides a robust starting point. The specific conditions (temperature, time) should be optimized to achieve the target degradation level.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the aminomethylisoxazole compound in a suitable solvent, such as a 50:50 (v/v) mixture of acetonitrile and water.[11]
-
Establish Controls:
-
Unstressed Control: Dilute the stock solution to the final analytical concentration and store it at 2-8°C, protected from light. This is your baseline (T=0) sample.
-
-
Apply Stress Conditions: (Use separate aliquots of the stock solution for each condition)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for approximately 4-8 hours.[11]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for approximately 2-4 hours.[11]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for approximately 24 hours.[11]
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.[11] Afterward, dissolve it to the target concentration.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 24-48 hours.[11] Afterward, dissolve it to the target concentration.
-
-
Sample Processing:
-
After the specified stress period, cool all samples to room temperature.
-
Crucial Step: Neutralize the acid and base-stressed samples by adding an equimolar amount of base (for acid) or acid (for base). This prevents further degradation and protects the analytical column.
-
Dilute all samples (stressed and control) with the mobile phase to a suitable final concentration for analysis (e.g., 0.1 mg/mL).
-
-
Analysis: Analyze all samples using a validated stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.[11][21]
Protocol 2: Developing a Stability-Indicating HPLC Method
A method is considered "stability-indicating" if it can accurately quantify the active compound and separate it from all potential degradation products without interference.[22]
-
Column: A C18 reverse-phase column is a common and effective choice.
-
Mobile Phase: A gradient elution is typically required to resolve the parent compound from its often more polar degradation products.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.
-
-
Detector: A PDA detector is essential. It not only quantifies peaks but also provides UV spectra. A key step in validation is to check for peak purity. If the peak for the parent compound in a stressed sample is spectrally pure, it indicates no co-eluting degradants. Mass Spectrometry (MS) can be coupled to the HPLC to identify the mass of degradation products, aiding in structural elucidation.[21]
Diagram 2: Key Degradation Pathways
Caption: Primary degradation routes for aminomethylisoxazole compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Assay Results | Compound degradation due to improper storage or handling. | Ensure the compound is stored at 2-8°C, protected from light and moisture. Always prepare fresh solutions for each experiment.[11] |
| Appearance of Unknown Peaks in HPLC | Degradation of the compound or impurities in the starting material. | Run a forced degradation study to identify potential degradation products.[11] Check the Certificate of Analysis for the purity of the compound. |
| Poor Solubility / Precipitation in Solution | Compound has degraded to a less soluble form, or an inappropriate solvent was used. | Visually inspect the solid for any changes in color or texture. If degradation is suspected, use a fresh batch. Test solubility in various common laboratory solvents.[11] |
Conclusion
The chemical stability of aminomethylisoxazole compounds is a multifaceted issue that requires a systematic and scientifically grounded approach. By understanding the inherent reactivity of the isoxazole scaffold and implementing robust storage, handling, and evaluation protocols, researchers can ensure the integrity of their materials. The forced degradation study is an indispensable tool, not only for identifying potential liabilities but also for developing the validated, stability-indicating analytical methods that are the bedrock of reliable drug discovery and development.
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Navigating the Chemistry of Isoxazoles: A Technical Guide to Safe Handling and Application
Abstract: The isoxazole moiety is a cornerstone in modern medicinal chemistry, integral to the frameworks of numerous therapeutic agents. Its prevalence in drug discovery and development pipelines necessitates a profound understanding of not only its synthetic utility but also its potential hazards. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of isoxazole-containing reagents. By integrating established safety protocols with the underlying chemical principles, this document aims to foster a culture of safety and responsibility in the laboratory, ensuring both scientific progress and personal well-being.
The Isoxazole Scaffold: A Privileged Structure with Inherent Reactivities
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold" in drug design. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of pharmaceuticals. However, the very features that make isoxazoles attractive for medicinal chemistry—their electronic nature and susceptibility to ring-opening reactions under certain conditions—also present potential handling challenges.
The N-O bond within the isoxazole ring is inherently weak and can be cleaved under various conditions, including reductive or basic environments. This reactivity, while synthetically useful, can also lead to the formation of potentially hazardous byproducts if not properly controlled. Understanding the specific substitution patterns on the isoxazole ring is crucial, as these can significantly influence its stability and reactivity.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is the foundation of safe laboratory practice. Before any new isoxazole reagent is introduced into the workflow, a comprehensive evaluation of its potential hazards must be conducted.
Physicochemical Properties and Their Implications
The first step in any risk assessment is to understand the physicochemical properties of the specific isoxazole reagent. Key parameters to consider include:
-
Physical State: Solid, liquid, or gas at room temperature.
-
Volatility: Low-boiling point isoxazoles may present an inhalation hazard.
-
Solubility: Understanding solubility is critical for choosing appropriate reaction and quench conditions, as well as for decontamination.
-
Decomposition Temperature: Some isoxazoles may be thermally labile.
This information can typically be found in the Safety Data Sheet (SDS) provided by the manufacturer.
Toxicological Profile: Beyond the Obvious
While not all isoxazoles are acutely toxic, many can be irritants or sensitizers. The potential for skin, eye, and respiratory irritation should always be assumed. Furthermore, the metabolic fate of a given isoxazole should be considered. Ring-opening or other transformations in vivo could lead to the formation of metabolites with different toxicological profiles.
Table 1: General Toxicological Considerations for Isoxazole Reagents
| Hazard Category | Potential Effects |
| Skin & Eye Contact | Irritation, potential for chemical burns, and allergic sensitization. |
| Inhalation | Vapors or dusts can cause respiratory tract irritation. |
| Ingestion | May be harmful if swallowed. |
| Chronic Exposure | Limited data is available for many specific isoxazole reagents. Long-term exposure effects should be considered unknown and minimized. |
| Reactivity | Potential for cleavage of the N-O bond under certain conditions (e.g., reductive or strongly basic environments). |
The Risk Assessment Workflow: A Self-Validating System
The process of risk assessment should be systematic and documented. It is not a one-time event but a continuous cycle of evaluation and refinement.
Caption: The iterative workflow for isoxazole risk assessment.
Engineering Controls: The First Line of Defense
The most effective way to mitigate risks associated with hazardous chemicals is to use engineering controls to minimize exposure.
-
Fume Hoods: All manipulations of isoxazole reagents, particularly volatile ones or those in powder form, should be conducted in a properly functioning chemical fume hood. The causality here is straightforward: the hood captures and exhausts vapors and dusts, preventing them from entering the laboratory atmosphere and being inhaled by personnel.
-
Ventilation: Adequate general laboratory ventilation is also crucial to dilute any fugitive emissions.
-
Glove Boxes: For particularly sensitive or hazardous isoxazoles, a glove box provides an inert atmosphere and an additional layer of containment.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are paramount, appropriate PPE is a mandatory secondary measure to protect against direct contact.
-
Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves are essential. The choice of glove material (e.g., nitrile, neoprene) should be based on the specific isoxazole and any solvents being used. It is critical to consult glove compatibility charts. Double-gloving is often a prudent practice.
-
Body Protection: A flame-resistant lab coat should always be worn and kept buttoned. For larger-scale work, a chemically resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with OSHA standards.
Safe Handling and Storage Protocols: A Step-by-Step Guide
Adherence to established protocols is non-negotiable for the safe handling of isoxazole reagents.
General Handling
-
Preparation: Before starting work, ensure all necessary safety equipment is available and in good working order. Review the SDS and the specific experimental protocol.
-
Weighing and Dispensing: Conduct all weighing and dispensing of solid isoxazoles within a fume hood to prevent inhalation of dust. For liquids, use a syringe or cannula transfer in the hood.
-
Reaction Setup: Assemble glassware in the fume hood. Ensure all joints are properly sealed.
-
Reaction Monitoring: Monitor reactions for any unexpected changes in temperature, pressure, or color.
-
Work-up and Purification: Quench reactions carefully, especially when reactive reagents have been used. Perform extractions and chromatography in the fume hood.
Storage
-
Segregation: Store isoxazoles away from incompatible materials, such as strong reducing agents or bases.
-
Ventilation: Store in a well-ventilated area.
-
Temperature: Store at the temperature recommended by the manufacturer.
-
Labeling: All containers must be clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is vital.
Spill Management
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area.
-
Contain: For small spills, and if it is safe to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).
-
Neutralize/Clean: Use appropriate materials to neutralize and clean the spill, following established procedures.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Waste Disposal: A Responsible Conclusion
All isoxazole-containing waste, including reaction residues, contaminated materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never pour isoxazole waste down the drain.
Caption: The logical flow for proper isoxazole waste disposal.
Conclusion: A Culture of Safety
The responsible use of isoxazole reagents is paramount in the pursuit of scientific advancement. By understanding their inherent chemical properties, conducting thorough risk assessments, and adhering to rigorous safety protocols, researchers can harness the synthetic power of these valuable compounds while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, but it is the daily commitment of each scientist to a culture of safety that ultimately protects the well-being of the entire research community.
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The Isoxazole Scaffold: A Historical and Mechanistic Guide to a Privileged Pharmacophore
This in-depth technical guide explores the discovery and rich history of the isoxazole ring as a cornerstone pharmacophore in modern drug development. We will delve into the fundamental physicochemical properties that underpin its biological activity, trace its journey from a chemical curiosity to a key element in numerous approved drugs, and provide practical insights into its synthesis and application in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocycle.
The Emergence of a Privileged Structure: What Makes Isoxazole Special?
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its unique electronic and structural characteristics.[1][2][3] First described by Hantszch, its name is derived from its isomeric relationship to the previously discovered oxazole.[4][5] The arrangement of heteroatoms in isoxazole creates a distinct electronic profile that dictates its interactions with biological targets and influences its metabolic stability, making it a "privileged" scaffold in drug design.
Several key features contribute to the success of the isoxazole pharmacophore:
-
Electronic Nature: The isoxazole ring is an electron-rich aromatic system, which allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[1] The presence of the electronegative oxygen and nitrogen atoms creates a dipole moment, influencing the molecule's overall polarity and solubility.
-
Metabolic Stability: The aromaticity of the isoxazole ring generally confers a degree of metabolic stability. However, the relatively weak N-O bond can be susceptible to cleavage under certain physiological conditions, a property that can be strategically exploited in prodrug design.[1]
-
Structural Rigidity and Versatility: The planar isoxazole ring provides a rigid scaffold that can orient appended functional groups in a well-defined spatial arrangement, facilitating precise interactions with a target's binding site. The ring can be substituted at three different carbon positions, allowing for extensive chemical modification to fine-tune pharmacological properties.[6]
-
Bioisosteric Potential: Isoxazole is a well-established bioisostere for other functional groups, most notably the carboxylic acid.[7][8] This allows medicinal chemists to replace a potentially problematic carboxyl group with a 3-hydroxyisoxazole moiety, often retaining or improving biological activity while modifying physicochemical properties like pKa and membrane permeability.[8]
The following diagram illustrates the fundamental structure and key properties of the isoxazole ring.
Caption: Figure 1: Key Physicochemical Properties of the Isoxazole Ring.
A Historical Perspective: From Synthesis to Blockbuster Drugs
The journey of isoxazole in medicinal chemistry is a testament to the synergy between synthetic organic chemistry and drug discovery. While the isoxazole ring is found in some natural products like ibotenic acid and muscimol, its true impact has been realized through synthetic derivatives.[9][10]
The development of synthetic methodologies, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, paved the way for the creation of a vast library of isoxazole-containing compounds.[9] This synthetic accessibility allowed for systematic exploration of structure-activity relationships (SAR).
A pivotal moment in the history of isoxazole as a pharmacophore was the discovery of the sulfa drugs. Sulfisoxazole , an antibacterial agent, demonstrated the potential of the isoxazole ring to modulate the properties of a known pharmacophore (the sulfonamide group) to improve its pharmacokinetic profile.[11]
The versatility of the isoxazole scaffold is further highlighted by its presence in a wide array of approved drugs targeting diverse therapeutic areas.[12][13]
| Drug Name | Therapeutic Area | Mechanism of Action |
| Valdecoxib | Anti-inflammatory | Selective COX-2 inhibitor[4][10] |
| Leflunomide | Antirheumatic | Inhibits dihydroorotate dehydrogenase[4][5] |
| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels[1][11] |
| Cloxacillin | Antibiotic | β-lactamase resistant penicillin[10][11] |
| Danazol | Endocrine disorders | Synthetic steroid[1][10] |
| Risperidone | Antipsychotic | Dopamine and serotonin receptor antagonist[1] |
This table showcases the remarkable ability of the isoxazole ring to be incorporated into structurally and functionally diverse molecules, each tailored for a specific biological target.
The Chemist's Toolkit: Synthesizing the Isoxazole Core
The construction of the isoxazole ring is a well-established field in organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Classic Approach: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most common and versatile method for synthesizing isoxazoles and their partially saturated isoxazoline counterparts, respectively.[6][9]
The following diagram illustrates the general workflow for this synthetic strategy.
Caption: Figure 2: General Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol provides a representative example of isoxazole synthesis using the 1,3-dipolar cycloaddition method.
Materials:
-
Substituted Aldoxime
-
N-Chlorosuccinimide (NCS) or other suitable oxidant
-
Terminal Alkyne
-
Triethylamine or other suitable base
-
Appropriate solvent (e.g., Chloroform, Dichloromethane)
Procedure:
-
Dissolution: Dissolve the substituted aldoxime in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Add the oxidant (e.g., NCS) portion-wise to the solution at room temperature. The reaction mixture is typically stirred for a specified period to facilitate the in-situ generation of the nitrile oxide.
-
Cycloaddition: To the solution containing the nitrile oxide, add the terminal alkyne and the base (e.g., triethylamine).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 3,5-disubstituted isoxazole.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Alternative Synthetic Strategies
While the 1,3-dipolar cycloaddition is prevalent, other methods for isoxazole synthesis have been developed, including:
-
Reaction of Hydroxylamine with 1,3-Diketones: This method provides a straightforward route to certain substitution patterns.[9]
-
Condensation Reactions: Claisen-Schmidt condensation to form chalcones, followed by reaction with hydroxylamine, is another effective strategy.[14]
-
Green Chemistry Approaches: Recent advancements have focused on developing more environmentally friendly synthetic methods, such as using ultrasound irradiation or microwave-assisted synthesis to accelerate reactions and reduce the use of hazardous solvents.[15]
Structure-Activity Relationships (SAR) and Drug Design Principles
The success of isoxazole-containing drugs is a direct result of meticulous SAR studies that have elucidated the impact of substituent modifications on biological activity.[16]
Key SAR Insights:
-
Substitution at the 3-, 4-, and 5-positions: The nature and position of substituents on the isoxazole ring are critical for modulating potency, selectivity, and pharmacokinetic properties. For instance, in some series of compounds, electron-withdrawing groups on an appended phenyl ring have been shown to enhance activity.[16]
-
Bioisosteric Replacement: As previously mentioned, the 3-hydroxyisoxazole moiety is a highly effective bioisostere for a carboxylic acid. This substitution can improve oral bioavailability by reducing the acidity and increasing the lipophilicity of the molecule.[8]
-
Fusion with Other Heterocycles: Fusing the isoxazole ring with other heterocyclic systems, such as indole, can create rigid scaffolds with unique pharmacological profiles, as seen in the development of isoxazoloindoles with anticancer properties.[16]
The following diagram illustrates the concept of isoxazole as a bioisostere for a carboxylic acid in the context of mimicking an endogenous ligand.
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The Isoxazole Nucleus: A Comprehensive Technical Guide to its Electronic Structure and Reactivity
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal and materials chemistry.[1][2][3][4] Its unique electronic architecture, characterized by a delicate interplay of aromaticity and the inductive effects of its heteroatoms, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the isoxazole ring system, dissecting its electronic properties and elucidating the principles that govern its chemical behavior. We will navigate through its reactivity towards electrophiles and nucleophiles, its participation in cycloaddition and ring-opening reactions, and the profound influence of substituents on its chemical transformations. This technical treatise is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal heterocyclic scaffold.
The Electronic Landscape of the Isoxazole Ring
The isoxazole ring is an aromatic system, a facet that profoundly influences its stability and reactivity.[1] However, its aromaticity is considered to be less pronounced than that of other five-membered heterocycles due to the presence of the highly electronegative oxygen and nitrogen atoms.[1] This creates a π-deficient character, rendering the ring susceptible to a range of chemical transformations.
The lone pair of electrons on the oxygen atom participates in the aromatic sextet, while the nitrogen atom's lone pair resides in an sp² hybrid orbital perpendicular to the ring, contributing to its basicity.[5] Isoxazole is a very weak base with a pKa of approximately -2.0 to 1.3.[1][6][7][8] The electron-withdrawing nature of the nitrogen atom, akin to pyridine, coupled with the electron-donating character of the oxygen, results in a complex and intriguing electron distribution within the ring.[1] This electronic dichotomy is the primary driver of its reactivity.
Table 1: Physicochemical Properties of Isoxazole
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃NO | [9] |
| Molar Mass | 69.06 g/mol | [9] |
| Boiling Point | 93-95 °C | [6][7] |
| Density | 1.078 g/mL at 25 °C | [6][7] |
| pKa (of conjugate acid) | -2.0 to 1.3 | [1][6][7][8] |
| Dipole Moment (in Benzene) | 3.3 D | [1] |
Reactivity of the Isoxazole Ring: A Dichotomy of Behavior
The electronic nature of the isoxazole ring dictates its reactivity towards a variety of reagents. It can undergo both electrophilic and nucleophilic attack, with the regioselectivity being highly dependent on the reaction conditions and the nature of any substituents present on the ring.
Electrophilic Aromatic Substitution
Electrophilic substitution on the isoxazole ring is generally challenging due to its π-deficient character.[10] However, the presence of electron-donating groups can activate the ring towards electrophilic attack. The C4 position is the most susceptible to electrophilic substitution, followed by the C5 position. The C3 position is the least reactive towards electrophiles.[10] Common electrophilic substitution reactions like nitration and halogenation often require harsh conditions.[11]
Caption: Preferred pathway for electrophilic substitution on the isoxazole ring.
Nucleophilic Attack and Substitution
The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, particularly at the C3 and C5 positions. Nucleophilic substitution is more likely to occur if a good leaving group is present at one of these positions. The C3 proton is the most acidic, followed by the C5 proton, making these sites susceptible to deprotonation by strong bases, which can then be followed by reaction with an electrophile.
Caption: General pathway for nucleophilic substitution on an isoxazole ring.
The Isoxazole Ring in Cycloaddition Reactions
Isoxazoles can participate in cycloaddition reactions, acting as either a diene or a dienophile, showcasing their synthetic versatility.
Isoxazole as a Diene in Diels-Alder Reactions
In inverse-electron-demand Diels-Alder reactions, the electron-deficient isoxazole ring can react with electron-rich dienophiles.[12] This reaction provides a powerful tool for the synthesis of substituted pyridines.[12] The reactivity of the isoxazole as a diene can be enhanced by the presence of electron-withdrawing groups on the ring.
Caption: Isoxazole in an inverse-electron-demand Diels-Alder reaction.
Ring-Opening Reactions: A Gateway to Diverse Functionality
A key feature of isoxazole chemistry is its propensity to undergo ring-opening reactions under various conditions, providing access to a wide array of acyclic compounds. The weak N-O bond is the Achilles' heel of the ring, and its cleavage is often the first step in these transformations.[13]
Reductive Ring Cleavage
The N-O bond of the isoxazole ring can be readily cleaved under reductive conditions.[13][14] Catalytic hydrogenation (e.g., using Raney nickel or Pd/C) is a common method for the reductive ring opening of isoxazoles, yielding β-aminoenones.[11][14][15] Other reagents, such as molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water, can also effect this transformation.[14][15] More recently, copper-catalyzed methods have been developed for the reductive ring-cleavage of isoxazoles to yield fluoroalkylated enaminones.[16][17]
Experimental Protocol: Reductive Ring Opening with Mo(CO)₆
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the substituted isoxazole (1.0 mmol) and molybdenum hexacarbonyl (0.5 mmol) in moist acetonitrile (10 mL) containing an equivalent of water.
-
Reaction Execution: Reflux the reaction mixture under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the corresponding β-aminoenone.[15]
Base-Mediated Ring Opening
Strong bases can induce the ring opening of isoxazoles, particularly those with acidic protons. This can lead to the formation of various acyclic products depending on the substrate and reaction conditions.
Synthesis of the Isoxazole Core: Key Methodologies
The construction of the isoxazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available.
1,3-Dipolar Cycloaddition
The most widely employed method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[18][19][20][21][22] This reaction is highly versatile and allows for the preparation of a wide range of substituted isoxazoles with good regioselectivity. The nitrile oxides are typically generated in situ from the corresponding oximes or hydroximoyl chlorides.[18][21]
Caption: Synthesis of isoxazoles via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
-
Nitrile Oxide Generation: To a solution of the aldoxime (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (1.1 eq.) at 0 °C. Stir the mixture for 1 hour.
-
Cycloaddition: To the resulting hydroximoyl chloride solution, add the terminal alkyne (1.2 eq.) followed by the slow addition of a base (e.g., triethylamine, 1.5 eq.) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.[21]
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated isoxazoles are valuable building blocks that can be further functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[23][24][25][26][27] This allows for the introduction of a wide variety of substituents at specific positions on the isoxazole ring, enabling the synthesis of complex and diverse molecular architectures.[23][24]
The Influence of Substituents on Reactivity
The electronic and steric properties of substituents on the isoxazole ring have a profound impact on its reactivity. Electron-donating groups (EDGs) at the C3 or C5 positions can activate the ring towards electrophilic attack and can influence the regioselectivity of cycloaddition reactions. Conversely, electron-withdrawing groups (EWGs) enhance the π-deficient character of the ring, making it more susceptible to nucleophilic attack and facilitating inverse-electron-demand Diels-Alder reactions. The nature of the substituents also plays a critical role in the photochemical stability and rearrangement of the isoxazole ring.[28][29]
Conclusion: A Versatile Scaffold for Innovation
The isoxazole ring system, with its unique electronic properties and diverse reactivity, continues to be a fertile ground for chemical innovation. Its ability to serve as a stable aromatic core, a reactive intermediate through ring-opening, and a versatile partner in cycloaddition reactions underscores its importance in synthetic chemistry. For drug development professionals, the isoxazole moiety offers a privileged scaffold that can be readily functionalized to modulate pharmacological activity.[2][3][30][31][32][33][34] A thorough understanding of the fundamental principles governing its reactivity and electronics is paramount for harnessing its full potential in the design and synthesis of novel molecules with tailored properties.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Isoxazol-5-ylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The isoxazole ring system is present in a wide array of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer compounds.[1][2] Isoxazol-5-ylmethanamine hydrochloride is a key building block, providing a versatile scaffold for the development of novel pharmaceutical candidates. Its primary amine functionality at the 5-position of the isoxazole ring allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in drug discovery and development.
This application note provides a comprehensive, in-depth guide to the synthesis of this compound. The protocol is structured in three main parts: the synthesis of the key intermediate, isoxazole-5-carbonitrile; the reduction of the nitrile to the primary amine; and the final conversion to the hydrochloride salt. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
PART 1: Synthesis of Isoxazole-5-carbonitrile via 1,3-Dipolar Cycloaddition
Principle and Rationale
The construction of the isoxazole ring is efficiently achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form a five-membered heterocyclic ring.[3] This method is highly versatile and allows for the synthesis of a wide variety of substituted isoxazoles.[4][5]
In this protocol, we will generate a simple nitrile oxide, formonitrile oxide, in situ from formaldoxime. The in situ generation is crucial as most nitrile oxides are highly reactive and prone to dimerization if not trapped by a suitable dipolarophile.[6] The generated formonitrile oxide will then react with propargyl cyanide (3-butynenitrile) to yield the desired isoxazole-5-carbonitrile.
Caption: Workflow for the synthesis of Isoxazole-5-carbonitrile.
Experimental Protocol: Isoxazole-5-carbonitrile
Materials:
-
Formaldoxime
-
Propargyl cyanide
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve formaldoxime (1.0 eq.) and propargyl cyanide (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.1 eq.) in anhydrous DCM.
-
Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The slow addition is critical to control the concentration of the highly reactive nitrile oxide intermediate.[6]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure isoxazole-5-carbonitrile.
PART 2: Reduction of Isoxazole-5-carbonitrile to Isoxazol-5-ylmethanamine
Principle and Rationale
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two highly effective methods for this conversion are reduction with Lithium Aluminum Hydride (LAH) and catalytic hydrogenation.
-
Lithium Aluminum Hydride (LAH): LAH is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles.[7] The reaction proceeds via nucleophilic attack of the hydride ion on the nitrile carbon. It is crucial to perform this reaction under strictly anhydrous conditions as LAH reacts violently with water.[8] A potential side reaction is the reductive cleavage of the isoxazole N-O bond, although this is often dependent on the substrate and reaction conditions.
-
Catalytic Hydrogenation: This method employs a metal catalyst, such as Raney® Nickel, and hydrogen gas to reduce the nitrile.[9][10] It is often considered a "greener" alternative to metal hydrides and can sometimes offer higher selectivity, potentially preserving the isoxazole ring.[11]
Caption: Alternative pathways for the reduction of the nitrile.
Experimental Protocol 2A: Reduction with Lithium Aluminum Hydride (LAH)
Materials:
-
Isoxazole-5-carbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
CAUTION: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and away from moisture.
-
In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LAH (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve isoxazole-5-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of:
-
Water (x mL, where x = grams of LAH used)
-
15% aqueous NaOH (x mL)
-
Water (3x mL) This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.[12]
-
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield isoxazol-5-ylmethanamine.
Experimental Protocol 2B: Catalytic Hydrogenation with Raney® Nickel
Materials:
-
Isoxazole-5-carbonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a high-pressure reaction vessel, add a slurry of Raney® Nickel (approx. 10-20% by weight of the nitrile) that has been washed with ethanol.
-
Add a solution of isoxazole-5-carbonitrile (1.0 eq.) in ethanol.
-
Add a small amount of ammonia solution. The presence of ammonia helps to prevent the formation of secondary amines as byproducts.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Carefully filter the catalyst through a pad of Celite®. CAUTION: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to give the crude isoxazol-5-ylmethanamine.
PART 3: Formation of this compound
Principle and Rationale
The final step is the conversion of the free amine into its hydrochloride salt. This is a simple acid-base reaction that serves two main purposes: it makes the often-oily free amine into a stable, crystalline solid that is easier to handle and purify, and it can improve the compound's solubility in aqueous media. The salt is typically formed by treating a solution of the amine with hydrochloric acid.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
Isoxazol-5-ylmethanamine
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)
-
Diethyl ether or Isopropanol
Procedure:
-
Dissolve the crude isoxazol-5-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (or bubble gaseous HCl through the solution) with stirring until the solution becomes acidic (test with pH paper).
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield this compound.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Formaldoxime | NCS, Propargyl cyanide | Isoxazole-5-carbonitrile | 60-75% |
| 2A | Isoxazole-5-carbonitrile | LiAlH₄ | Isoxazol-5-ylmethanamine | 70-85% |
| 2B | Isoxazole-5-carbonitrile | H₂, Raney® Ni | Isoxazol-5-ylmethanamine | 75-90% |
| 3 | Isoxazol-5-ylmethanamine | HCl | Isoxazol-5-ylmethanamine HCl | >95% |
Conclusion
This application note details a robust and reliable synthetic pathway to this compound, a valuable building block for pharmaceutical research. By providing two alternative methods for the critical nitrile reduction step, researchers can choose the protocol that best fits their laboratory capabilities and safety considerations. The detailed explanations and step-by-step instructions are designed to enable scientists to successfully synthesize this important compound with a high degree of confidence and purity.
References
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles. PubMed. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. [Link]
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]
-
One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Raney Nickel Catalyst. Vineeth Precious. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars. [Link]
-
Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. [Link]
-
Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]
- Process for selective nitrile reduction.
-
I want to reduce a nitrile-terminated copolymer to amine using sodium borohydride and cobalt chloride. What are the key considerations for this reaction? Quora. [Link]
-
Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]
-
Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. Semantic Scholar. [Link]
-
Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride. Organic Chemistry Portal. [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH. [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]
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Application Note & Protocol: A Streamlined One-Pot, Three-Component Approach to Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the one-pot, three-component synthesis of isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. We will move beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the versatility of this synthetic strategy. This application note is designed to empower researchers to efficiently synthesize diverse isoxazole libraries for downstream applications.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its prevalence stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, which contributes to enhanced efficacy and improved pharmacokinetic profiles of drug candidates. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Notable examples of drugs containing the isoxazole moiety include the antibiotic sulfamethoxazole, the anti-inflammatory drug valdecoxib, and the anticonvulsant zonisamide.[5]
Traditional multi-step syntheses of isoxazole derivatives often suffer from drawbacks such as long reaction times, harsh conditions, and the need for purification of intermediates, leading to lower overall yields and increased waste.[6] One-pot, three-component reactions have emerged as a powerful and efficient alternative, aligning with the principles of green chemistry by minimizing solvent usage, reducing reaction steps, and improving atom economy.[6][7] This guide focuses on a robust and widely applicable one-pot protocol for the synthesis of 3,5-disubstituted isoxazoles.
The Core Chemistry: A Mechanistic Overview
The most common and versatile one-pot, three-component synthesis of isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne.[8] The nitrile oxide is a highly reactive intermediate that is conveniently generated in situ from an aldoxime, which in turn is formed from an aldehyde and hydroxylamine. This cascade of reactions within a single pot is the cornerstone of the efficiency of this method.
The generally accepted mechanism proceeds as follows:
-
Oxime Formation: The reaction is initiated by the condensation of an aldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime. This is a classic carbonyl-amine reaction.
-
Nitrile Oxide Generation: The aldoxime is then oxidized to generate the transient nitrile oxide intermediate. A variety of oxidizing agents can be employed, with chloramine-T or N-chlorosuccinimide (NCS) being common choices.
-
[3+2] Cycloaddition: The in situ generated nitrile oxide readily undergoes a 1,3-dipolar cycloaddition reaction with a terminal alkyne. This step is often catalyzed by a copper(I) salt, which not only accelerates the reaction but also ensures high regioselectivity, predominantly yielding the 3,5-disubstituted isoxazole isomer.[8][9]
Below is a visual representation of the reaction mechanism:
Caption: Reaction mechanism for the one-pot, three-component synthesis of isoxazoles.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general and robust method for the synthesis of 3,5-disubstituted isoxazoles. The specific quantities and reaction times may require optimization depending on the substrates used.
Materials and Reagents
| Reagent | Purity | Supplier |
| Substituted Aldehyde | ≥98% | Various |
| Hydroxylamine Hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | ≥97% | Fisher Scientific |
| Terminal Alkyne | ≥98% | Various |
| Chloramine-T Trihydrate | ≥98% | Acros Organics |
| Copper(II) Sulfate Pentahydrate | ≥98% | J.T. Baker |
| Copper Turnings | - | Alfa Aesar |
| tert-Butanol | ≥99% | VWR Chemicals |
| Water | DI | In-house |
| Ethyl Acetate | HPLC | EMD Millipore |
| Brine | - | In-house |
| Anhydrous Sodium Sulfate | ≥99% | BDH |
Reaction Setup and Procedure
The following workflow diagram outlines the key steps of the experimental procedure:
Caption: Experimental workflow for the one-pot synthesis of isoxazole derivatives.
Detailed Steps:
-
Oxime Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and a 1:1 mixture of tert-butanol and water.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the reaction mixture.
-
Stir for 30-60 minutes at room temperature. The completion of oxime formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Cycloaddition:
-
To the reaction mixture containing the in situ formed aldoxime, add the terminal alkyne (1.0 eq).
-
In small portions, add chloramine-T trihydrate (1.05 eq) to the mixture.
-
Add copper(II) sulfate pentahydrate (0.05 eq) and a few copper turnings. The copper(II) is reduced in situ to the active copper(I) catalyst.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.
-
Expected Results and Substrate Scope
This one-pot, three-component synthesis is highly versatile and tolerates a wide range of functional groups on both the aldehyde and alkyne starting materials.[10] Electron-donating and electron-withdrawing groups on the aromatic aldehyde are generally well-tolerated, as are various aliphatic and aromatic alkynes.
| Aldehyde (R1) | Alkyne (R2) | Yield (%) |
| Benzaldehyde | Phenylacetylene | 85-95% |
| 4-Chlorobenzaldehyde | Phenylacetylene | 80-90% |
| 4-Methoxybenzaldehyde | Phenylacetylene | 88-96% |
| Cinnamaldehyde | 1-Hexyne | 75-85% |
| Benzaldehyde | 1-Octyne | 82-92% |
| 2-Naphthaldehyde | Phenylacetylene | 80-90% |
Note: Yields are indicative and may vary based on reaction scale and specific conditions.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete oxime formation- Inactive catalyst- Decomposition of nitrile oxide | - Ensure complete dissolution of reagents in step 1.- Use fresh copper turnings.- Add chloramine-T in portions. |
| Formation of Byproducts | - Dimerization of nitrile oxide- Incomplete reaction | - Maintain the recommended reaction temperature.- Increase reaction time or catalyst loading slightly. |
| Difficulty in Purification | - Close-running impurities | - Optimize the eluent system for column chromatography.- Consider recrystallization of the final product. |
Conclusion
The one-pot, three-component synthesis of isoxazole derivatives is a highly efficient, versatile, and scalable method for accessing a diverse range of these medicinally important heterocyclic compounds. By understanding the underlying mechanism and key reaction parameters, researchers can effectively employ this strategy to accelerate their drug discovery and development programs. The protocol outlined in this application note provides a solid foundation for the successful synthesis of isoxazole libraries.
References
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Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]
-
Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225. Retrieved from [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 7(25), 5577–5579. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(16), 3686–3697. Retrieved from [Link]
-
Aher, S. B., Shitre, C. V., & Pawar, S. S. (2024). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones. International Journal of Chemistry, 14(3), 21. Retrieved from [Link]
-
Bulanov, D. A., Proidakov, A. G., & Trofimov, B. A. (2017). Facile one-pot synthesis of 5-substituted isoxazoles and pyrazoles through microwave-promoted intramolecular cyclization of α-acetylenic γ-hydroxy oximes and hydrazones. Synthetic Communications, 47(14), 1333–1340. Retrieved from [Link]
-
Hu, M., He, X., Niu, Z., Yan, Z., Zhou, F., & Shang, Y. (2014). A plausible mechanism for the formation of the 3,4,5-trisubstituted isoxazoles. ResearchGate. Retrieved from [Link]
-
Sharma, V., & Kumar, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986–33006. Retrieved from [Link]
-
Nguyen, T. B., & Nguyen, H. M. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 11, 2188–2195. Retrieved from [Link]
-
Patil, S. S., & Deshmukh, A. R. (2018). One-pot three-component synthesis of isoxazole using ZSM-5 as a heterogeneous catalyst. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Tutor. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Retrieved from [Link]
-
Lakhman, S. (n.d.). Rapid and An Efficient One-Pot Three-Component Synthesis of Isoxazoles Promoted by Cas. Scribd. Retrieved from [Link]
-
Gulea, M., & Gherasim, C. (2017). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 22(12), 2099. Retrieved from [Link]
-
Richardson, P. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 18(10), 1065. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Isoxazole Ring Formation Using Hydroxylamine Hydrochloride
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[3][4] The synthetic androgenic steroid Danazol and the COX-2 inhibitor Valdecoxib are prominent examples of pharmaceuticals built around an isoxazole core.[5]
Given its significance, the development of efficient and robust methods for constructing the isoxazole ring is of paramount importance to drug development professionals. Hydroxylamine hydrochloride (NH₂OH·HCl) serves as a fundamental and widely used reagent in this endeavor. This guide provides an in-depth exploration of the primary synthetic strategies employing hydroxylamine hydrochloride, complete with detailed mechanistic insights, validated experimental protocols, and critical safety considerations.
Core Synthetic Strategies: Two Primary Pathways
The construction of the isoxazole ring using hydroxylamine hydrochloride predominantly follows two mechanistically distinct and highly effective pathways. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
-
Condensation with a Three-Carbon Component: This is the most classical and direct approach, involving the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (e.g., a chalcone) or a β-enamino ketone.[6][7] This method is valued for its simplicity and the ready availability of the starting materials.[8]
-
1,3-Dipolar Cycloaddition: In this more versatile strategy, hydroxylamine hydrochloride is used to first generate an aldoxime from an aldehyde.[9] This aldoxime is then oxidized in situ to form a nitrile oxide intermediate—a potent 1,3-dipole. The nitrile oxide subsequently undergoes a [3+2] cycloaddition reaction with a dipolarophile, typically an alkyne, to furnish the isoxazole ring.[10][11] This approach offers excellent control over regioselectivity and is amenable to a wider range of functional groups.[12]
This guide will focus primarily on the condensation pathway, providing detailed protocols for its most common variations due to its widespread use and operational simplicity.
Mechanistic Deep Dive: The Condensation Pathway
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic condensation-cyclization sequence. The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons.[8] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.
The key steps are as follows:
-
Oxime Formation: The amine group of hydroxylamine reacts with one of the carbonyl groups of the 1,3-dicarbonyl substrate to form a monoxime intermediate.[13]
-
Intramolecular Cyclization: The hydroxyl group of the newly formed oxime attacks the second carbonyl carbon, forming a cyclic 5-hydroxy isoxazoline intermediate.[13]
-
Dehydration: Under the reaction conditions (often acidic or heated), this intermediate readily loses a molecule of water to form the stable, aromatic isoxazole ring.[8]
Caption: Reaction mechanism for isoxazole synthesis from a 1,3-diketone.
Application Note & Protocol 1: Synthesis from a 1,3-Diketone
This protocol details the synthesis of 3,5-diphenylisoxazole from 1,3-diphenyl-1,3-propanedione, a robust and high-yielding example of the classical condensation method.
Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction at reflux temperature. The use of a slight excess of hydroxylamine hydrochloride ensures complete conversion of the diketone. The product is poorly soluble in water, allowing for simple isolation by precipitation upon addition of water to the reaction mixture.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol, 1.0 eq.).
-
Reagent Addition: Add ethanol (20 mL) to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.) at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into cold water (80 mL) with stirring.
-
Product Collection: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3,5-diphenylisoxazole as a crystalline solid. In many cases, the precipitated product is of high purity.
Application Note & Protocol 2: Synthesis from an α,β-Unsaturated Ketone (Chalcone)
This protocol describes a general procedure for the cyclization of a chalcone with hydroxylamine hydrochloride to form a 3,5-disubstituted isoxazole. This method is widely used due to the ease of synthesis of various chalcone precursors.[5]
Rationale: This reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and oxidation/dehydration. An alkaline medium (e.g., KOH or sodium acetate) is typically required to facilitate the reaction.[1][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (10 mmol, 1.0 eq.) in ethanol (30 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (15 mmol, 1.5 eq.) to the solution.[5]
-
Base Addition: Add a solution of potassium hydroxide (40% aqueous solution, 5 mL) or sodium acetate (15 mmol, 1.5 eq.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux for 6-12 hours. The reaction should be monitored by TLC to determine completion.
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol. Pour the concentrated residue into crushed ice.
-
Extraction: If an oily product separates, or to recover all of the product, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 30 mL).[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Optimizing Isoxazole Synthesis
Modern synthetic methods often employ catalysts or alternative energy sources to improve yields, reduce reaction times, and enhance the "green" profile of the reaction. The one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones from an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is a prime example.
Table 1: Comparison of Catalytic Systems and Conditions [14]
| Entry | Aldehyde Substrate | Catalyst (mol%) | Solvent | Method | Time | Yield (%) | Reference |
| 1 | p-Dimethylaminobenzaldehyde | Pyridine | Ethanol | Ultrasound | 85 min | 96% | [14] |
| 2 | Benzaldehyde | Pyridine | Ethanol | Ultrasound | 85 min | 64% | [14] |
| 3 | Benzaldehyde | Pyruvic Acid (5) | Water | Ultrasound | 10 min | >94% | [14] |
| 4 | Substituted Aldehydes | Itaconic Acid | Water | Ultrasound (50 °C) | 15 min | 95% | [14] |
| 5 | Substituted Aldehydes | Itaconic Acid | Water | Conventional (100 °C) | 3 hr | 90% | [14] |
| 6 | Substituted Aldehydes | Sn(II)-Mont K10 | - | Ultrasound | - | High | [14] |
| 7 | Substituted Aldehydes | Sodium Benzoate | Water | Ultrasound (RT) | - | 88% | [14] |
As this table demonstrates, the use of ultrasound irradiation and water as a solvent can dramatically reduce reaction times and align with green chemistry principles compared to conventional heating.[14]
Critical Safety & Handling of Hydroxylamine Hydrochloride
As a Senior Application Scientist, it is imperative to emphasize that experimental success is intrinsically linked to laboratory safety. Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate precautions.
-
Corrosivity and Toxicity: It is corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[15] It is harmful if swallowed or absorbed through the skin.[16]
-
Instability: It is unstable and can decompose upon exposure to heat, light, or moisture.[15][16] It may explode when heated.
-
Handling: Always work in a well-ventilated chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.[17]
-
Storage: Store in a cool (2-8°C is ideal), dry, and dark place away from heat sources.[15] Keep containers tightly sealed in a corrosion-resistant container.[18] It is incompatible with strong oxidizing agents and metals.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Neutralization can be achieved using a ketone, but this should only be performed by trained personnel.[16]
Always consult the latest Safety Data Sheet (SDS) before use.[17][18]
Conclusion
Hydroxylamine hydrochloride is an indispensable reagent for the synthesis of the isoxazole scaffold, a privileged structure in drug discovery. The condensation reactions with 1,3-dicarbonyls and their surrogates provide a direct, reliable, and scalable route to a diverse range of isoxazole derivatives. By understanding the underlying reaction mechanisms, adhering to validated protocols, and prioritizing safety, researchers can effectively leverage this chemistry to advance their research and development programs. The continued innovation in this field, particularly through the adoption of green chemistry principles like ultrasound-assisted synthesis, promises to further enhance the efficiency and sustainability of isoxazole production.[14]
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- HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS Safety D
- Hydroxylamine hydrochloride SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
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1,3-dipolar cycloaddition reactions for isoxazole synthesis
An Application Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Authored by: A Senior Application Scientist
Preamble: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a five-membered heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions like hydrogen bonding and π–π stacking make it a cornerstone in the design of novel therapeutics.[4][5] From the COX-2 inhibitor Valdecoxib to the antibiotic Sulfamethoxazole and the antirheumatic drug Leflunomide, the isoxazole core is integral to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5][6]
The continued importance of this scaffold in drug development necessitates robust, efficient, and versatile synthetic methodologies.[1][3] Among the various synthetic routes, the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) stands as the most powerful and widely adopted strategy for constructing the isoxazole ring.[7] This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to field-proven laboratory protocols, designed for researchers and professionals dedicated to advancing pharmaceutical science.
The Mechanism: A Concerted Pathway to Heterocyclic Complexity
The 1,3-dipolar cycloaddition is a pericyclic reaction, meaning it proceeds through a concerted, cyclic transition state without the formation of ionic or radical intermediates.[7][8] This elegant mechanism involves the simultaneous formation of two new sigma bonds as the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile.[8]
The reaction's regioselectivity—the orientation of the dipole relative to the dipolarophile—is primarily governed by Frontier Molecular Orbital (FMO) theory. The cycloaddition is most favorable when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is minimized. Typically, for the reaction between a nitrile oxide and a terminal alkyne, the major regioisomer formed is the 3,5-disubstituted isoxazole.
Caption: General mechanism of 1,3-dipolar cycloaddition.
The Critical Component: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides). Consequently, they are almost exclusively generated in situ for immediate trapping by a dipolarophile.[9] The choice of generation method is critical and depends on the stability of the starting materials, desired reaction conditions, and scalability.
Authoritative Insight:
The key to a successful cycloaddition is to maintain a low concentration of the nitrile oxide throughout the reaction, ensuring that the rate of cycloaddition with the alkyne is significantly faster than the rate of dimerization. This is achieved by slow generation of the nitrile oxide or by using a large excess of the alkyne, although the latter can complicate purification.
There are three primary, field-proven methods for generating nitrile oxides:
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the base-induced elimination of HX from a hydroximoyl halide. The halide is typically prepared by reacting an aldoxime with a halogenating agent like N-chlorosuccinimide (NCS) or chlorine gas.[10][11]
-
Oxidation of Aldoximes: A more direct and often milder approach, this method avoids the isolation of the hydroximoyl halide intermediate. A wide array of oxidants can be employed, from common household bleach (NaOCl) to hypervalent iodine reagents and greener systems like Oxone® in combination with NaCl.[7][12][13][14]
-
Dehydration of Primary Nitroalkanes: This method is particularly useful for constructing carbocycle-fused isoxazoles and involves reagents like phenyl isocyanate or the Yamaguchi reagent to facilitate dehydration.[11]
Caption: Major pathways for the in situ generation of nitrile oxides.
Application Protocols: From Benchtop to Scale-Up
The following protocols are designed to be self-validating, providing not just the steps but also the scientific reasoning and troubleshooting insights essential for success.
Protocol 1: Classic Two-Step Synthesis via Hydroximoyl Chloride
This method is robust and well-established, offering clear checkpoints for characterization. It is particularly useful when the aldoxime is sensitive to direct oxidation.
Step A: Aldoxime Formation
-
To a stirred solution of the desired aldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).
-
Stir the mixture at room temperature or gentle reflux (50-60 °C) for 2-4 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction, add water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldoxime is often pure enough for the next step.
Step B: Cycloaddition
-
Dissolve the aldoxime (1.0 eq.) in a suitable solvent like DMF or chloroform at 0 °C.
-
Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise, maintaining the temperature at 0 °C. Stir for 1 hour to form the hydroximoyl chloride.
-
Add the alkyne (1.2 eq.) to the reaction mixture.
-
Slowly add a solution of triethylamine (Et₃N) (1.5 eq.) in the same solvent via a syringe pump over 2-3 hours at room temperature. The slow addition is crucial to minimize furoxan formation.
-
Stir overnight. Monitor by TLC.
-
Work-up: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
-
Expertise & Causality: The slow addition of the base (Et₃N) is the most critical parameter in this protocol. It ensures that the nitrile oxide is generated slowly and is immediately trapped by the alkyne present in high concentration, outcompeting the dimerization side reaction. DMF is often used as a solvent because it effectively solubilizes the intermediate hydroximoyl chloride.
Protocol 2: Efficient One-Pot Synthesis via Aldoxime Oxidation (Oxone®/NaCl Method)
This modern, green protocol is highly efficient, avoiding the isolation of intermediates and using inexpensive, non-toxic reagents.[12][13]
Experimental Workflow
Caption: Workflow for the one-pot Oxone®-mediated synthesis.
Step-by-Step Procedure
-
In a round-bottom flask, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and sodium chloride (1.0 eq.) in a biphasic solvent system such as acetonitrile/water (1:1).
-
Stir the mixture vigorously to ensure good mixing.
-
In a separate beaker, prepare a solution of Oxone® (potassium peroxymonosulfate, 1.0 eq.) in water.
-
Add the Oxone® solution dropwise to the reaction mixture over 30 minutes at room temperature. An exotherm may be observed.
-
Continue to stir vigorously for 2-12 hours, monitoring by TLC.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient).
-
Trustworthiness & Self-Validation: This protocol's reliability stems from its simplicity and the use of a robust oxidizing system. The in situ generation of hypochlorous acid from NaCl and Oxone® converts the aldoxime to the nitrile oxide, which is immediately consumed.[12] The reaction's progress can be easily tracked by the disappearance of the starting materials via TLC. A common troubleshooting issue is incomplete conversion; this can often be resolved by adding an additional portion of Oxone®.
Protocol 3: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
Copper catalysis can accelerate the reaction and, in some cases, enhance regioselectivity, often allowing the reaction to proceed at room temperature.[15][16]
Step-by-Step Procedure
-
Prepare the hydroximoyl chloride from the corresponding aldoxime as described in Protocol 1, Step B, line 1-2.
-
In a separate flask, charge the alkyne (1.1 eq.), a copper(I) source such as CuI or CuSO₄/sodium ascorbate (5-10 mol%), and a suitable solvent (e.g., t-BuOH/H₂O or CH₂Cl₂).
-
To the hydroximoyl chloride solution, add a base like triethylamine or diisopropylethylamine (1.5 eq.) to begin generating the nitrile oxide.
-
Immediately transfer this solution via cannula to the flask containing the alkyne and copper catalyst.
-
Stir at room temperature for 4-16 hours.
-
Work-up and Purification: Follow the procedures outlined in the previous protocols.
-
Expertise & Causality: The role of copper(I) is to coordinate with the alkyne, activating it for cycloaddition. This lowers the activation energy of the reaction, leading to faster conversions under milder conditions. This method is an extension of the principles used in the well-known "Click Chemistry" (CuAAC reaction).[15]
Data Summary and Product Characterization
The choice of protocol can influence reaction outcomes. The following table provides a comparative overview based on literature precedents.
| Protocol | Key Reagents | Temp. (°C) | Typical Time (h) | Avg. Yield (%) | Key Advantages | Ref. |
| 1: Classic | Aldoxime, NCS, Et₃N | 0 to RT | 12-24 | 60-85 | Robust, well-understood | [10][11] |
| 2: One-Pot | Aldoxime, Oxone®, NaCl | RT | 2-12 | 70-95 | Green, efficient, one-pot | [12][13] |
| 3: Cu(I)-Catalyzed | Hydroximoyl Chloride, CuI | RT | 4-16 | 75-90 | Mild conditions, fast | [4][15] |
Characterization of the Isoxazole Core: Proper characterization is essential to confirm the structure and purity of the synthesized isoxazoles.
-
¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a sharp singlet in the range of δ 6.0-7.0 ppm. The chemical shifts of the substituents on C3 and C5 will be indicative of their electronic environment.[17][18]
-
¹³C NMR: The carbon atoms of the isoxazole ring have characteristic chemical shifts: C3 (δ ~160-165 ppm), C4 (δ ~100-110 ppm), and C5 (δ ~168-175 ppm).[17][19]
-
IR Spectroscopy: Look for characteristic ring stretching vibrations in the 1600-1300 cm⁻¹ region and C=N stretching around 1450-1550 cm⁻¹. The absence of the alkyne C≡C stretch (around 2100-2200 cm⁻¹) is a key indicator of reaction completion.[18]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful cycloaddition.[18][20]
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition remains the preeminent strategy for isoxazole synthesis due to its reliability, modularity, and high functional group tolerance. The evolution from classic multi-step procedures to modern one-pot, catalytic, and green methodologies has made this powerful reaction more accessible, efficient, and sustainable.[3][4][14] For researchers in drug discovery, mastering these protocols provides a direct and versatile toolkit for generating novel molecular entities, enabling the exploration of new chemical space and the development of next-generation therapeutics.
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- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
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- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones.
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.
- Advances in isoxazole chemistry and their role in drug discovery.
- In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed.
- Advances in isoxazole chemistry and their role in drug discovery.
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. organic-chemistry.org.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Synthesis of Isoxazoles via Electrophilic Cycliz
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
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- Troubleshooting guide for the synthesis of isoxazole deriv
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- Synthesis of isoxazolines from nitrile N-oxides generated
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. Benchchem.
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- Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides.
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- 1,3-Dipolar Cycloaddition Form
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The Strategic Deployment of Isoxazol-5-ylmethanamine HCl in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
Isoxazol-5-ylmethanamine hydrochloride is a versatile and highly valuable building block in contemporary drug discovery. The isoxazole moiety, a five-membered aromatic heterocycle, is a privileged structure found in numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth exploration of the strategic application of isoxazol-5-ylmethanamine HCl, detailing its physicochemical properties, medicinal chemistry rationale, and practical, field-proven protocols for its derivatization. By presenting both the "how" and the "why" behind its use, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Isoxazole Scaffold in Drug Design
The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic and steric properties.[1][2] Its incorporation into molecular scaffolds can significantly enhance physicochemical characteristics, leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles.[4][5] The isoxazole moiety is present in a wide array of therapeutics, including the anti-inflammatory drug leflunomide and the COX-2 inhibitor valdecoxib, underscoring its broad utility and acceptance in clinical applications.[6]
Isoxazol-5-ylmethanamine HCl, specifically, offers a strategic entry point for molecular elaboration. The primary aminomethyl group at the 5-position provides a nucleophilic handle for a variety of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.
Physicochemical and Pharmacokinetic Rationale
The strategic advantage of employing the isoxazol-5-ylmethanamine moiety stems from a combination of factors that positively influence drug-like properties.
Bioisosterism and Molecular Interactions
The isoxazole ring is an effective bioisostere for other aromatic systems, such as phenyl or thiazole rings.[7] This substitution can modulate potency, selectivity, and metabolic stability. Key features include:
-
Hydrogen Bonding: The nitrogen atom of the isoxazole ring acts as a primary hydrogen bond acceptor, capable of forming crucial interactions with biological targets.[7]
-
Dipole Moment: The heteroatoms impart a significant dipole moment, which can influence solubility and ligand-receptor binding energetics.
-
Conformational Rigidity: The aromatic nature of the ring introduces a degree of rigidity, which can be advantageous in pre-organizing a ligand for optimal binding to its target, thereby reducing the entropic penalty of binding.
The Methylene Spacer Advantage
The methylene (-CH₂-) linker between the isoxazole ring and the primary amine is a critical design element. Unlike a direct 5-amino-isoxazole, the aminomethyl group provides greater conformational flexibility. This allows the amine and its subsequent derivatives to adopt a wider range of vectors in three-dimensional space, which can be crucial for establishing optimal interactions within a binding pocket. This flexibility can be particularly important in the design of ligands for targets such as G-protein coupled receptors (GPCRs) and enzymes.
Metabolic Stability
The isoxazole ring is generally considered to be metabolically robust.[4] However, the N-O bond is a potential site of metabolic cleavage, which can be influenced by the substitution pattern on the ring.[1] For instance, studies on the drug leflunomide have shown that the isoxazole ring can be opened in vivo to form an active metabolite. This can be a desirable feature in prodrug design. Conversely, in other cases, such as the anticoagulant razaxaban, reductive ring opening is a major metabolic clearance pathway.[2] Understanding the metabolic fate of the isoxazole core is therefore a critical aspect of the drug design process.
Core Synthetic Transformations and Protocols
The primary amine of isoxazol-5-ylmethanamine HCl is a versatile functional group for building molecular complexity. The two most common and powerful transformations are N-acylation to form amides and reductive amination to form secondary or tertiary amines.
N-Acylation for Amide Bond Formation
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting (isoxazol-5-ylmethyl)amides are common motifs in bioactive molecules.
Workflow for N-Acylation:
Caption: General workflow for N-acylation of isoxazol-5-ylmethanamine.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes a general and highly efficient method for the synthesis of N-(isoxazol-5-ylmethyl)amides using an acyl chloride as the acylating agent.
-
Materials:
-
Isoxazol-5-ylmethanamine HCl (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend isoxazol-5-ylmethanamine HCl (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-(isoxazol-5-ylmethyl)amide.
-
Protocol 2: Amide Coupling with a Carboxylic Acid
This method utilizes standard peptide coupling reagents for the formation of the amide bond, which is particularly useful when the corresponding acyl chloride is unstable or not commercially available.
-
Materials:
-
Isoxazol-5-ylmethanamine HCl (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add isoxazol-5-ylmethanamine HCl (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
| Coupling Partner | Method | Yield (%) | Purity (%) | Reference |
| Benzoyl Chloride | Acyl Chloride | 85-95 | >95 | Representative |
| 4-Chlorobenzoic Acid | HATU Coupling | 75-90 | >95 | Representative |
| Cyclopropanecarbonyl chloride | Acyl Chloride | 80-92 | >98 | Representative |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.
Workflow for Reductive Amination:
Caption: General workflow for reductive amination with isoxazol-5-ylmethanamine.
Protocol 3: Reductive Amination with an Aldehyde
-
Materials:
-
Isoxazol-5-ylmethanamine HCl (1.0 eq)
-
Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Triethylamine (NEt₃) (1.1 eq, if starting with HCl salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a stirred suspension of isoxazol-5-ylmethanamine HCl (1.0 eq) in DCE, add triethylamine (1.1 eq) and stir for 10 minutes.
-
Add the aldehyde (1.0 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
-
| Carbonyl Partner | Reducing Agent | Yield (%) | Purity (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | 70-85 | >95 | Representative |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | 72-88 | >95 | Representative |
| Acetone | NaBH(OAc)₃ | 65-80 | >95 | Representative |
Case Study: Application in the Synthesis of Bioactive Compounds
While a direct synthesis of a marketed drug starting from isoxazol-5-ylmethanamine HCl is not prominently featured in publicly accessible literature, the utility of the closely related 5-amino-isoxazole core is well-documented. A notable example is in the development of Heat Shock Protein 90 (HSP90) inhibitors.
Case Study: Synthesis of 4,5-Diarylisoxazole HSP90 Inhibitors
In the synthesis of potent 4,5-diarylisoxazole HSP90 inhibitors, a key step involves the acylation of a 5-amino-isoxazole intermediate. This transformation is directly analogous to the N-acylation protocol described above and highlights the importance of the C5-amino functionality for introducing diversity and modulating biological activity. The amide group formed in this reaction is crucial for binding to the HSP90 active site.
Logical Relationship in HSP90 Inhibitor Synthesis:
Caption: Key acylation step in the synthesis of HSP90 inhibitors.
This case study demonstrates the strategic value of the 5-amino-isoxazole scaffold. The use of isoxazol-5-ylmethanamine would provide an additional methylene spacer, which could be exploited to probe deeper regions of the HSP90 binding pocket or to alter the pharmacokinetic properties of the resulting inhibitors.
Conclusion
Isoxazol-5-ylmethanamine HCl is a powerful and versatile building block for medicinal chemistry. Its unique combination of a metabolically stable, bioisosteric isoxazole ring and a reactive primary aminomethyl group provides a robust platform for the synthesis of diverse and complex molecules. The protocols detailed in this guide for N-acylation and reductive amination are reliable and high-yielding methods for derivatization. By understanding the underlying medicinal chemistry principles and mastering these core synthetic transformations, drug discovery scientists can effectively utilize isoxazol-5-ylmethanamine HCl to accelerate the development of novel therapeutics.
References
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Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
The recent progress of isoxazole in medicinal chemistry. Bohrium.
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Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed.
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In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed.
-
Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed.
- A review of isoxazole biological activity and present synthetic techniques.
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
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Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC.
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
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Title: Sustainable Pathways to Bioactive Scaffolds: Green Chemistry Approaches for the Synthesis of Isoxazole-5(4H)-ones
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Greener Synthesis
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with activities including anti-inflammatory, antibacterial, antitumor, and antiviral properties[1]. Specifically, the 4-arylidene-isoxazole-5(4H)-one moiety is a crucial pharmacophore found in a wide array of bioactive compounds and advanced materials[1][2]. Traditional synthetic routes to these valuable heterocycles often rely on multi-step procedures involving hazardous organic solvents, harsh reaction conditions, and significant waste generation.
In alignment with the principles of green chemistry, the development of sustainable synthetic methodologies is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries. The focus has shifted towards protocols that minimize environmental impact, reduce costs, and enhance safety without compromising efficiency or yield[3]. This guide provides an in-depth exploration of modern, green approaches to the synthesis of isoxazole-5(4H)-ones, focusing on the elegant and efficient one-pot, three-component reaction strategy. We will delve into the application of benign solvents, alternative energy sources, and innovative catalytic systems that are transforming the synthesis of these vital heterocyclic compounds.
Core Principle: The Atom-Efficient Three-Component Synthesis
The most direct and green route to 4-arylideneisoxazole-5(4H)-ones is a multi-component reaction (MCR) that brings together an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and hydroxylamine hydrochloride in a single pot[4]. This approach is inherently advantageous as it reduces the number of synthetic steps and purification stages, thereby saving time, energy, and materials, which directly translates to minimized waste generation[4].
The general reaction proceeds as follows:
Caption: General scheme of the one-pot, three-component synthesis.
This MCR strategy forms the foundation upon which various green chemistry innovations are built, from the choice of solvent to the method of reaction activation.
Key Green Chemistry Strategies and Protocols
The Solvent Question: Moving Beyond VOCs
The choice of solvent is a cornerstone of green chemistry. Replacing volatile organic compounds (VOCs) with benign alternatives can drastically reduce the environmental footprint of a synthesis.
-
Water: The Universal Green Solvent: Water is non-toxic, non-flammable, and inexpensive, making it an ideal medium. Many recent protocols leverage water as the sole solvent, often finding that it enhances reaction rates and simplifies product isolation, as the organic products typically precipitate and can be collected by simple filtration[1][2][3].
-
Deep Eutectic Solvents (DES): A newer class of green solvents, DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and glycerol) that form a eutectic with a melting point lower than the individual components[5]. They are biodegradable, non-volatile, and can be recycled, offering a sustainable alternative to traditional solvents[5].
-
Bio-Based Solvents: Solutions derived from renewable resources, such as gluconic acid, can serve as both the reaction medium and a catalyst, further streamlining the process and enhancing its green credentials[6].
Table 1: Comparison of Green Solvents in Isoxazol-5(4H)-one Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None (Sunlight) | Water | Ambient | 17-40 | 89-97 | |
| Nano-MgO | Water | Room Temp. | 10-45 | 85-98 | [3] |
| Choline Chloride/Glycerol (DES) | Water/DES | 60 | 30-45 | 88-95 | [5] |
| Gluconic Acid | 50 wt% GAAS | 80 | 30-45 | 89-96 | [6] |
Energy Efficiency: Ultrasound and Microwave Irradiation
Alternative energy sources provide a powerful means to accelerate reactions, often under milder conditions and with higher efficiency than conventional heating.
-
Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency ultrasound (20-100 kHz) induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, dramatically increasing reaction rates at ambient bulk temperatures[7][8][9]. This method often leads to higher yields in significantly shorter reaction times[10].
-
Microwave-Assisted Synthesis: Microwave irradiation uses dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture[11]. This technique drastically reduces reaction times from hours to minutes and can minimize the formation of side products, leading to cleaner reactions and easier purification[12][13][14].
Caption: Workflow for ultrasound or microwave-assisted synthesis.
The Catalyst is Key: From Organocatalysts to Reusable Nanomaterials
The catalyst is central to an efficient reaction. Green catalysis focuses on using non-toxic, abundant materials and systems that allow for easy recovery and reuse.
-
Organocatalysis: Small organic molecules that are metal-free, non-toxic, and often biodegradable can effectively catalyze the synthesis. Examples include simple organic acids like citric acid[4] and itaconic acid[15], or bases like imidazole[10]. These catalysts are often inexpensive and readily available.
-
Biocatalysis: Enzymes like lipase offer high selectivity under mild conditions, operating in aqueous media at room temperature, representing a highly sustainable catalytic approach[16].
-
Heterogeneous Nanocatalysis: The use of solid catalysts, particularly nanoparticles, is a significant advancement. Catalysts like nano-MgO[3] or core-shell magnetic nanoparticles (e.g., ZnO@Fe3O4)[16] offer high surface area and reactivity. Their key advantage is the ease of separation from the reaction mixture (by filtration or magnetism) and their subsequent reuse over multiple cycles without significant loss of activity[16]. This dramatically reduces waste and cost.
Caption: The cycle of heterogeneous catalyst recovery and reuse.
Application Protocols
Here we provide three distinct, field-proven protocols that exemplify the green chemistry principles discussed.
Protocol 1: Ultrasound-Assisted Synthesis in Water with an Organocatalyst
This protocol combines the benefits of an aqueous medium, an alternative energy source, and a biodegradable catalyst for a highly efficient and green synthesis. This method is adapted from procedures using catalysts like itaconic acid[15].
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Itaconic acid (10 mol%)[15]
-
Deionized water (5 mL)
-
Ethanol (for washing)
Equipment:
-
15 mL reaction vial with a magnetic stir bar
-
Laboratory ultrasonic bath (e.g., 40-50 kHz frequency)
-
Magnetic stirrer
-
Standard laboratory glassware for filtration (Büchner funnel)
Procedure:
-
To the reaction vial, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and itaconic acid (0.1 mmol).
-
Add 5 mL of deionized water to the vial.
-
Place the vial in the ultrasonic bath, ensuring the water level of the bath is level with the reaction mixture.
-
Turn on the ultrasound and stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 50°C, as specified by the optimization study)[7].
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 10-20 minutes[7][9].
-
Upon completion, a solid precipitate will have formed.
-
Collect the solid product by vacuum filtration.
-
Wash the filtered solid with a small amount of cold water, followed by cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis in a Deep Eutectic Solvent (DES)
This protocol utilizes a biodegradable and recyclable deep eutectic solvent, eliminating the need for traditional organic solvents. This method is based on the work utilizing a choline chloride/glycerol DES[5].
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Choline chloride (ChCl)
-
Glycerol (Gly)
-
Deionized water
Equipment:
-
Test tube or small round-bottom flask with a stir bar
-
Heating oil bath with temperature control and magnetic stirring
-
Standard laboratory glassware
Procedure:
-
Prepare the DES: Gently heat a 1:2 molar ratio mixture of choline chloride and glycerol until a clear, homogeneous liquid is formed.
-
In a test tube, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Add the ChCl/Gly DES (0.1 mL) and water (0.1 mL) to the mixture[5]. (Note: For solid aldehydes, a few drops of ethanol may be added to aid initial dissolution).
-
Place the test tube in a preheated oil bath at 60°C and stir vigorously.
-
Monitor the reaction by TLC. Reactions are typically complete within 30-45 minutes[5].
-
After completion, add 5 mL of cold water to the reaction mixture. The product will precipitate out of the aqueous solution.
-
Filter the solid product, wash with water, and dry. The aqueous filtrate containing the DES can be concentrated and potentially reused.
Protocol 3: Reusable Nanocatalyst-Mediated Synthesis in Water
This protocol highlights the power of heterogeneous catalysis, allowing for simple catalyst recovery and reuse. This procedure is adapted from the synthesis using nano-MgO[3].
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Nano-MgO catalyst (3 mol%)[3]
-
Deionized water (5 mL)
Equipment:
-
25 mL round-bottom flask with a stir bar
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In the round-bottom flask, suspend the nano-MgO catalyst (3 mol%) in 5 mL of water.
-
To this suspension, add the aldehyde (1 mmol), β-ketoester (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times typically range from 10 to 45 minutes depending on the substrate[3].
-
Upon completion, collect the solid product by vacuum filtration. The nano-MgO catalyst will be co-filtered with the product.
-
Work-up and Catalyst Recovery: a. Wash the collected solid with hot ethanol. The organic product will dissolve, leaving the inorganic nano-MgO catalyst behind. b. Filter the hot solution to separate the catalyst. c. Allow the ethanol filtrate to cool to room temperature, upon which the pure product will recrystallize. d. The recovered nano-MgO can be washed with water, dried in an oven, and reused for subsequent reactions.
Conclusion and Future Outlook
The synthesis of isoxazole-5(4H)-ones has been profoundly impacted by the adoption of green chemistry principles. The shift towards one-pot, multi-component reactions conducted in aqueous media, energized by ultrasound or microwaves, and catalyzed by recyclable or biodegradable systems represents a significant leap forward. These methods are not only environmentally responsible but also offer tangible benefits in terms of efficiency, cost-effectiveness, and safety[3][10]. Researchers and drug development professionals are now equipped with a toolbox of sustainable protocols that can accelerate the discovery and production of novel isoxazole-based compounds.
The future of this field lies in the integration of these techniques with other emerging technologies, such as continuous flow synthesis, and the discovery of novel, highly active biocatalysts and catalysts derived from renewable biomass, further pushing the boundaries of sustainable chemical manufacturing.
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Setamdideh, D. (2016). One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water. Journal of the Serbian Chemical Society, 81(9), 971–978. [Link]
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Kiyani, H., & Ghorbani, F. (2021). Synthesis of Isoxazol-5-one Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(11), 1361. [Link]
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Kiyani, H., & Ghorbani, F. (2020). Greener Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones in a Deep Eutectic Solvent. Organic Preparations and Procedures International, 52(6), 517-523. [Link]
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Mohan, C. D., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry. [Link]
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Kiyani, H., & Ghorbani, F. (2016). Expeditious green synthesis of 3,4-disubstituted isoxazole-5(4H)-ones catalyzed by nano-MgO. Research on Chemical Intermediates, 42, 7187–7203. [Link]
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Kiyani, H., & Ghorbani, F. (2018). Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones in Green Media. Jordan Journal of Chemistry, 13(4). [Link]
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Mohan, C. D., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health. [Link]
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Dhane, V. V., et al. (2025). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. Discover Chemistry. [Link]
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Zhang, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(14), 3302. [Link]
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Zhang, H., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]
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Setamdideh, D., & Akbari, F. (2013). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 29(1), 239-244. [Link]
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Safari, J., Ahmadzadeh, M., & Zarnegar, Z. (2016). Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. Organic Chemistry Research, 2(2), 134-139. [Link]
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Ghevade, S. S., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. Organic Communications, 16(2), 87-97. [Link]
-
Kasar, R. A., & Shinde, P. V. (2019). Ultrasonically Assisted Efficient and Green Protocol for the Synthesis of 4H-isoxazol-5-ones using Itaconic Acid as a Homogeneous and Reusable Organocatalyst. Letters in Organic Chemistry, 16(11). [Link]
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Zhang, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
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Patil, P. B., et al. (2020). Green synthesis of 3,4‐disubstituted isoxazol‐5(4H)‐ones using ZnO@Fe3O4 core–shell nanocatalyst in water. Applied Organometallic Chemistry, 34(7). [Link]
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Davoodnia, A., et al. (2011). One-pot synthesis of 5(4H)-isoxazolone under microwave irradiation. Research on Chemical Intermediates, 37, 85-90. [Link]
-
Tayade, A. P., Gaikwad, D. D., & Pawar, R. P. (2021). An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 11(3), 124-129. [Link]
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]
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Mohane, S. R., Thakare, V. G., & Berad, B. N. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2022). Innovative Ultrasound‐Assisted Synthesis of Isoxazolo[5,4‐b]Pyridines from Aryl Glyoxal, 5‐Aminoisoxazoles, and Malononitrile in Acetic Acid as a Solvent and Catalyst. ChemistrySelect, 7(48). [Link]
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The Sonic Advantage: A Guide to Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazoles
Introduction: The Significance of Isoxazoles and the Need for Greener Synthesis
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] Traditional methods for synthesizing these valuable heterocyclic compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, running contrary to the principles of green and sustainable chemistry.[1][2] This has driven the exploration of more efficient and environmentally benign synthetic strategies.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green organic synthesis.[3][4] By harnessing the phenomenon of acoustic cavitation, ultrasound irradiation can dramatically accelerate reaction rates, improve yields, and enable the use of milder conditions, often in aqueous media.[1][2][5] This guide provides a comprehensive overview and detailed protocols for the ultrasound-assisted synthesis of 3,5-disubstituted isoxazoles, designed for researchers, scientists, and professionals in drug development.
The Power of Sound: Understanding the Sonochemical Mechanism
The remarkable effects of ultrasound in chemical synthesis are not a result of direct interaction between sound waves and molecules. Instead, they arise from acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid.[6][7][8] This implosion creates localized "hot spots" with transient temperatures and pressures that can reach thousands of degrees Celsius and hundreds of atmospheres.[8][9]
This intense energy input offers several advantages in the synthesis of isoxazoles:
-
Enhanced Mass Transfer: The turbulence created by cavitation improves mixing and mass transport, particularly in heterogeneous reactions.[6][10]
-
Generation of Reactive Intermediates: The high temperatures and pressures can facilitate the formation of key reactive intermediates, such as nitrile oxides, which are crucial for isoxazole ring formation.[3][11]
-
Increased Reaction Rates: The combination of enhanced mass transfer and the generation of high-energy intermediates leads to a significant acceleration of reaction kinetics, often reducing reaction times from hours to minutes.[5][12]
-
Improved Yields and Purity: Sonication can minimize the formation of byproducts, leading to higher yields and cleaner reaction profiles.[1][3]
Synthetic Pathways to 3,5-Disubstituted Isoxazoles under Ultrasound
The most common and versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[13][14][15] Ultrasound irradiation has proven to be highly effective in promoting this reaction, particularly in one-pot, multi-component settings where the nitrile oxide is generated in situ.
General Reaction Scheme: 1,3-Dipolar Cycloaddition
The core of this synthetic strategy involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a terminal alkyne to form the 3,5-disubstituted isoxazole ring.
Caption: General workflow for the ultrasound-assisted synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.
Application Notes and Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the ultrasound-assisted synthesis of 3,5-disubstituted isoxazoles. These protocols are designed to be self-validating, with clear explanations for experimental choices.
Protocol 1: One-Pot, Three-Component Synthesis using a Copper Catalyst
This protocol, adapted from the work of Koufaki and colleagues, describes a one-pot, three-step process for the regioselective synthesis of 3,5-disubstituted isoxazoles using a copper(I)-catalyzed cycloaddition under ultrasound irradiation.[1][3]
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Hydroxylamine hydrochloride
-
Chloramine-T
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate or copper turnings
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ultrasonic bath (e.g., 40 kHz) or probe sonicator (e.g., 20 kHz)
Experimental Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and chloramine-T (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Sonication and Aldoxime Formation: Place the reaction vessel in the ultrasonic bath and irradiate at 60 °C for 15 minutes to facilitate the formation of the aldoxime intermediate.
-
Addition of Cycloaddition Reagents: To the reaction mixture, add the terminal alkyne (1.2 mmol), copper(II) sulfate pentahydrate (0.1 mmol), and sodium ascorbate (0.2 mmol) or copper turnings.
-
Ultrasound-Assisted Cycloaddition: Continue sonication at 60 °C for an additional 45-60 minutes.[1][3] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Causality Behind Experimental Choices:
-
Ultrasound: The use of ultrasound significantly accelerates both the formation of the nitrile oxide from the aldoxime and the subsequent cycloaddition reaction, leading to shorter reaction times and often higher yields compared to conventional heating.[1][3]
-
Copper(I) Catalyst: The in situ reduction of copper(II) to copper(I) by sodium ascorbate or the use of copper turnings is crucial for catalyzing the [3+2] cycloaddition between the nitrile oxide and the terminal alkyne.
-
t-BuOH/Water Solvent System: This solvent mixture provides good solubility for both the organic reactants and the inorganic salts, creating a suitable medium for the reaction.
Protocol 2: One-Pot, Five-Component Synthesis of Isoxazole Secondary Sulfonamides
This advanced protocol, developed by the Bougrin group, showcases a one-pot, five-component reaction to synthesize 3,5-disubstituted isoxazole secondary sulfonamides under ultrasound irradiation, highlighting the power of sonochemistry in complex multi-component reactions.[1][12]
Materials:
-
Aromatic aldehyde
-
Hydroxylamine hydrochloride
-
Primary amine
-
Propargyl bromide
-
Saccharin
-
Calcium chloride (CaCl₂)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ultrasonic probe (sonotrode, e.g., 20 kHz, 130 W) or ultrasonic bath
Experimental Procedure:
-
Reaction Setup: In a reaction vessel, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), primary amine (1 mmol), propargyl bromide (1.1 mmol), saccharin (1 mmol), CaCl₂ (as a pre-catalyst), and K₂CO₃ in water.
-
Sonication: Immerse the ultrasonic probe into the reaction mixture or place the vessel in an ultrasonic bath. Irradiate with ultrasound at room temperature (25 °C). The reaction is typically complete within 13-28 minutes.[5][12]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the product often precipitates from the aqueous solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Ultrasound: Sonication is critical for the success of this multi-component reaction, promoting clean transformations and leading to high yields in remarkably short reaction times.[5] Comparative studies have shown that sonication is significantly more effective than conventional magnetic stirring.[5]
-
Water as a Green Solvent: The use of water as the solvent aligns with the principles of green chemistry, avoiding the need for volatile and often toxic organic solvents.[5][12]
-
Multi-Component Strategy: This approach allows for the rapid assembly of complex molecules from simple starting materials in a single step, improving atom economy and operational simplicity.[1][12]
Caption: Experimental workflow for the one-pot, five-component synthesis of isoxazole secondary sulfonamides.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the ultrasound-assisted synthesis of various 3,5-disubstituted isoxazoles, demonstrating the efficiency and versatility of this methodology.
| Entry | Aldehyde | Alkyne/Dipolarophile | Catalyst/Oxidant | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 60 | High | [1][3] |
| 2 | Benzaldehyde | Propargyl Alcohol | NaDCC | H₂O | 20-28 | 72-89 | [12] |
| 3 | 4-Chlorobenzaldehyde | Propargylamine | NaDCC | H₂O | 25 | 85 | [12] |
| 4 | Various Aromatic Aldehydes | N/A (Five-component) | CaCl₂/K₂CO₃ | H₂O | 13-28 | 72-96 | [5][12] |
| 5 | Various Aromatic Aldehydes | Ethyl Acetoacetate | Itaconic Acid | H₂O | 15 | 95 | [12] |
Safety and Handling Precautions
-
Ultrasound Equipment: Always operate ultrasonic equipment according to the manufacturer's instructions. Be aware that ultrasonic probes can become hot during operation.
-
Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all reactions in a well-ventilated fume hood.
-
Reagents: Chloramine-T and other oxidizing agents should be handled with care. Propargyl bromide is a lachrymator and should be handled in a fume hood.
Conclusion: A Sustainable Future for Heterocyclic Synthesis
Ultrasound-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, offering a green, efficient, and versatile platform for the construction of valuable molecules like 3,5-disubstituted isoxazoles.[1][2] The protocols and data presented in this guide demonstrate the tangible benefits of sonochemistry, including dramatically reduced reaction times, improved yields, and the ability to perform complex multi-component reactions in environmentally friendly solvents.[5][12] By embracing these innovative techniques, researchers can accelerate the discovery and development of new therapeutics while adhering to the principles of sustainable chemistry.
References
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
- Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. PMC.
- Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hem
- Green Chemistry Approaches to Isoxazole Synthesis: Applic
- Application Notes and Protocols for Ultrasound-Assisted Synthesis of Oxazole Compounds. Benchchem.
- Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach.
- The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches.
- The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradi
- Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal.
- Ultrasound mechanisms and their effect on solid synthesis and processing: a review. PMC.
- Ultrasound-assisted organic synthesis.
- Synergistic effect of dual-frequency ultrasound irradiation in the one-pot synthesis of 3,5-disubstituted isoxazoles. OUCI.
- Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm. Scribd.
- Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Publishing.
- A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. IJRPR.
- Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. PubMed.
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
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- Microwave-assisted synthesis of 3,5-disubstituted isoxazoles.
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The Linchpin of Innovation: Application Notes on the Role of Pharmaceutical Intermediates in Drug Discovery
Abstract
Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides an in-depth exploration of the pivotal role these molecules play, from early-stage discovery and lead optimization to process development and scale-up. We will detail not only the strategic application of intermediates but also provide robust, field-proven protocols for their synthesis, purification, and analytical characterization, ensuring researchers and drug development professionals can accelerate their pipeline with confidence and precision.
Introduction: The Strategic Importance of Intermediates
In the complex journey from a conceptual molecule to a market-approved drug, pharmaceutical intermediates are the critical link between basic chemical starting materials and the final, therapeutically active API.[] They are not simply stepping stones in a synthetic route; they are points of strategic control. The thoughtful design and synthesis of intermediates directly influence the overall efficiency, cost, safety, and scalability of drug manufacturing.[1][4]
A well-designed intermediate can:
-
Accelerate Discovery: Enable rapid synthesis of diverse compound libraries for screening.[]
-
Simplify Complex Syntheses: Break down the construction of a complex API into manageable, reproducible steps.[1]
-
Enhance API Quality: Provide opportunities to control and eliminate impurities before the final API-forming step.[2]
-
Improve Process Economics: Allow for the use of more cost-effective and readily available raw materials.[4]
The following diagram illustrates the central position of intermediates within the broader drug discovery and development workflow.
Caption: Role of Intermediates in the Drug Development Pipeline.
Application in Lead Optimization
During lead optimization, medicinal chemists systematically modify a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Key intermediates are invaluable at this stage, serving as common precursors to a wide range of analogs.[]
Causality Behind This Approach: Using a shared, advanced intermediate allows for a convergent synthetic strategy. Instead of building each new analog from scratch (a linear approach), chemists can synthesize a core intermediate in bulk and then, in a final, diversifying step, add different functional groups. This dramatically increases the efficiency of generating Structure-Activity Relationship (SAR) data.
For example, an intermediate can be used to modify a lead compound's structure to:
-
Enhance Target Binding: Introduce new functional groups to improve interactions with a biological target.
-
Reduce Toxicity: Modify or mask toxicophores. For instance, converting a potentially hepatotoxic aniline group into an amide can mitigate toxicity by preventing metabolic breakdown into harmful byproducts.[]
-
Improve Bioavailability: Add ester or hydroxyl groups to modulate a compound's lipophilicity or hydrophilicity, thereby improving its absorption or excretion profile.[]
Synthesis and Purification Protocols
The quality of an intermediate directly impacts the purity of the final API.[6] Therefore, robust and reproducible protocols for synthesis and purification are paramount.
Protocol: Synthesis of a Benzimidazole Intermediate
This protocol provides a generalized method for the cyclization reaction to form a benzimidazole core, a common scaffold in medicinal chemistry.
Objective: To synthesize a 2-substituted benzimidazole intermediate from an o-phenylenediamine and a carboxylic acid.
Materials:
-
1,2-Phenylenediamine derivative (1.0 eq)
-
Carboxylic acid derivative (1.1 eq)
-
4M Hydrochloric Acid (HCl) in 1,4-dioxane or Polyphosphoric acid (PPA)
-
Methanol (for recrystallization)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) tank and plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the 1,2-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).
-
Acid Catalyst Addition: Add 4M HCl in dioxane or PPA as the condensing agent. Rationale: The strong acid protonates the carboxylic acid, activating it for nucleophilic attack by the diamine and facilitating the subsequent dehydration and cyclization.
-
Heating: Heat the reaction mixture to 80-120°C (temperature depends on the specific substrates) and monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Neutralization: Slowly neutralize the solution by adding saturated NaHCO₃ solution until the pH is ~7-8. This will precipitate the crude product. Safety Note: This step is exothermic and will release CO₂ gas. Add the base slowly with good stirring.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: Proceed with purification via recrystallization or column chromatography as detailed in the protocols below.
Purification Methodologies: A Comparative Analysis
The choice of purification method depends on the scale, the nature of the impurities, and the physical properties of the intermediate.[7] Common techniques include crystallization, distillation, and chromatography.[6][8]
| Technique | Principle | Best For | Advantages | Disadvantages |
| Crystallization | Difference in solubility between the product and impurities in a given solvent system at different temperatures.[7] | Crystalline solids; large-scale (kg to ton) purification. | Highly scalable, cost-effective, can yield very high purity. | Requires screening for a suitable solvent, potential for product loss in mother liquor. |
| Distillation | Separation based on differences in boiling points of the components in a liquid mixture.[7] | Liquid intermediates with thermally stable components and significant boiling point differences. | Excellent for removing volatile/non-volatile impurities, scalable. | Not suitable for thermally labile compounds or azeotropes. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[7] | Lab-scale (mg to kg) purification; separation of closely related impurities. | High resolution, versatile for a wide range of compounds. | Solvent-intensive, less cost-effective, can be difficult to scale.[9] |
Protocol: Purification by Recrystallization
Objective: To purify a solid intermediate by removing soluble and insoluble impurities.
Step-by-Step Procedure:
-
Solvent Selection: Choose a solvent in which the intermediate is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7] Impurities should ideally remain soluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of an intermediate is a non-negotiable aspect of drug development. Even minor impurities can lead to incorrect biological data or the formation of toxic byproducts in the final API.[] A suite of analytical techniques is employed for comprehensive characterization.[10]
| Analytical Technique | Primary Application for Intermediates | Information Provided |
| HPLC / UPLC | Purity assessment, impurity profiling, quantitative analysis. | Purity (%), presence and quantity of related substances and residual starting materials.[11] |
| Mass Spectrometry (MS) | Identity confirmation, impurity identification. | Molecular weight of the intermediate and its fragments.[12] |
| NMR Spectroscopy | Structural elucidation and confirmation. | Detailed information about the molecular structure, connectivity of atoms, and stereochemistry.[11] |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities. | Identity and quantity of volatile organic compounds.[13] |
| FTIR Spectroscopy | Functional group identification. | Confirms the presence of key functional groups in the molecule's structure. |
Protocol: Purity Assessment by HPLC
Objective: To determine the purity of a pharmaceutical intermediate and identify any related impurities.
Equipment & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample of the intermediate dissolved in a suitable solvent (e.g., Acetonitrile).
Step-by-Step Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a solution of the intermediate at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.
-
Elution Gradient: Run a linear gradient to elute the compounds. A typical gradient might be:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
Rationale: The gradient starts with a highly polar mobile phase to retain the compound on the nonpolar C18 column. Increasing the organic solvent (Acetonitrile) content decreases the mobile phase polarity, sequentially eluting compounds based on their hydrophobicity.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Scale-Up and Process Development Considerations
Transitioning the synthesis of an intermediate from the laboratory bench (grams) to pilot or commercial scale (kilograms to tons) is a complex process fraught with challenges.[14][15] Factors that are negligible at a small scale can become critical during scale-up.[16]
Caption: Key Challenges in Scaling Up Intermediate Synthesis.
Key considerations include:
-
Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio, making it harder to control temperature and prevent hotspots that can lead to side reactions.[16]
-
Mixing: Achieving homogenous mixing in a large vessel is more difficult and can affect reaction kinetics and impurity formation.[15]
-
Route Scouting: The initial medicinal chemistry route is often not suitable for large-scale production. Process chemists must identify a safe, cost-effective, and scalable synthetic route.[17]
-
Regulatory Compliance: The synthesis of intermediates intended for GMP manufacturing must adhere to strict regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH), specifically ICH Q7 and ICH Q11.[18][19][20] These guidelines govern aspects from the definition of starting materials to impurity control strategies.[21]
Conclusion
Pharmaceutical intermediates are far more than simple chemical precursors; they are the strategic cornerstones of modern drug development. A deep understanding of their synthesis, purification, analysis, and scale-up is essential for any organization aiming to efficiently translate a chemical concept into a life-saving therapeutic. By implementing robust, well-characterized, and scalable processes for key intermediates, research and development teams can de-risk their projects, accelerate timelines, and ultimately increase the probability of success in the highly competitive pharmaceutical landscape.
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The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production. (2024, February 9). Reachem. Retrieved from [Link]
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Role of Intermediates in Drug Development. (2023, August 28). EvoBioSystems. Retrieved from [Link]
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Exploring The Role Of Pharmaceutical Intermediates In Drug Development. (n.d.). ChemComplex. Retrieved from [Link]
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The Role of Pharmaceutical Intermediates in Modern Drug Development. (n.d.). Mahant Lifescience. Retrieved from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications. Retrieved from [Link]
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Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]
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What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from [Link]
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Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). De Dietrich Process Systems. Retrieved from [Link]
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Drug Substances: Scale-Up Challenges. (2019, September 16). Contract Pharma. Retrieved from [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Preprints.org. Retrieved from [Link]
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Analytical Techniques in Pharmaceutical Analysis: A Review. (n.d.). IJRASET. Retrieved from [Link]
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Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. (2017, August). FDA. Retrieved from [Link]
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Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. (n.d.). Drug Development and Delivery. Retrieved from [Link]
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Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today. Retrieved from [Link]
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Scale up and process development: ask the experts. (2021, November 10). RegMedNet. Retrieved from [Link]
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Role of Analytical Chemistry in the Pharmaceutical Industry. (2022, September 12). AZoLifeSciences. Retrieved from [Link]
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Chapter 3. Analytical Techniques in Solid-state Characterization. (n.d.). Request PDF. Retrieved from [Link]
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Organic Synthesis Drug Intermediates. (2025, September 13). ZM Silane Limited. Retrieved from [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Technology Networks. Retrieved from [Link]
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Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016, September). FDA. Retrieved from [Link]
-
Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. (2013, August 2). Pharmaceutical Technology. Retrieved from [Link]
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Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
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ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (2012, May 24). European Medicines Agency. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH. Retrieved from [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2022, November 11). NIH. Retrieved from [Link]
-
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. (2020, May 13). ACS Publications. Retrieved from [Link]
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Case Studies in Analog Design. (n.d.). Drug Design Org. Retrieved from [Link]
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Application Notes & Protocols for the Development of Novel Antimicrobial Compounds
Introduction: The Imperative for a New Generation of Antimicrobials
The rise of antimicrobial resistance (AMR) represents a silent pandemic and one of the most significant global public health threats of the 21st century.[1][2] Pathogenic microorganisms, through evolutionary pressures exacerbated by the overuse and misuse of existing antibiotics, have developed sophisticated defense strategies, rendering many first-line treatments ineffective.[3][4] Bacteria employ a range of resistance mechanisms, including modifying the antibiotic's target site, enzymatically degrading the drug, or actively pumping it out of the cell.[1][5][6] This escalating crisis threatens to undermine modern medicine, impacting everything from routine surgeries and cancer chemotherapy to organ transplantation, all of which rely on effective antibiotics to prevent and treat infections.[4][7]
The development pipeline for new antibiotics has been alarmingly sparse over the past three decades, creating a critical need for innovative strategies and technologies to discover and develop novel compounds.[3][7] This guide is designed for researchers, scientists, and drug development professionals at the forefront of this challenge. It provides a structured overview of the antimicrobial discovery workflow, from initial screening to preclinical evaluation, with detailed protocols for key in vitro assays. The focus is not just on the procedural steps but on the underlying scientific rationale, enabling researchers to make informed decisions and generate robust, reproducible data.
The Modern Antimicrobial Discovery Cascade
The journey from a potential "hit" molecule to a preclinical candidate is a complex, multi-stage process characterized by rigorous testing and optimization.[7] The goal is to identify compounds that are not only potent against target pathogens but also possess favorable pharmacological properties and a low propensity for resistance development.
Caption: High-level workflow for novel antimicrobial drug discovery.
Section 1: Strategic Approaches to Discovery
Target Identification & Innovative Strategies
Historically, antibiotic discovery relied heavily on screening natural products. While still a valuable source, modern approaches are more diverse.[2][8] A key challenge is to find compounds that circumvent existing resistance mechanisms.[5] Strategies include:
-
Targeting Novel Pathways: Identifying essential bacterial processes that are not targeted by current drug classes, such as outer membrane biogenesis in Gram-negative bacteria.[9][10][11]
-
Inhibiting Virulence Factors: Developing anti-virulence agents that disarm pathogens without killing them, potentially exerting less selective pressure for resistance. A prime example is targeting quorum sensing, the chemical communication system that often regulates biofilm formation.[3][12]
-
Overcoming Resistance Mechanisms: Designing molecules that inhibit bacterial defense systems, such as efflux pumps or beta-lactamase enzymes, to be used in combination with existing antibiotics.[1]
-
Alternative Modalities: Exploring non-traditional approaches like antimicrobial peptides (AMPs), bacteriophage therapy, and nanomaterials designed to disrupt bacterial structures.[2][3][12]
Caption: Key bacterial resistance mechanisms and potential therapeutic targets.
High-Throughput Screening (HTS) for Hit Discovery
High-Throughput Screening (HTS) enables the rapid evaluation of vast chemical libraries against pathogenic bacteria.[8][13] Automation allows for testing thousands of compounds in parallel, dramatically accelerating the initial discovery phase.[14] Screening campaigns can be designed in two primary ways:
-
Whole-Cell Screening: This is a phenotypic approach where compounds are tested for their ability to inhibit bacterial growth directly. It has the advantage of identifying compounds that can penetrate the bacterial cell and are not susceptible to efflux, though the specific target is not immediately known.[13]
-
Target-Based Screening: This approach screens for molecules that inhibit a specific, pre-validated bacterial enzyme or protein. While more direct, it can sometimes yield hits that have poor cell permeability or are easily pumped out.[13]
Section 2: Core In Vitro Protocols for Compound Characterization
Once initial hits are identified, they must undergo rigorous characterization to determine their potency, spectrum of activity, and potential mechanism of action. The following protocols are fundamental to this process.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] It is the gold standard for quantifying the potency of a compound. This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 for quality control).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates (U-bottom).
-
Spectrophotometer or plate reader.
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile PBS and DMSO.
Step-by-Step Methodology:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Plating: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In column 1, add an additional 100 µL of the test compound stock solution (prepared at 2x the highest desired final concentration). This creates a total of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the Growth Control (no compound). e. Column 12 will serve as the Sterility Control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is now 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: a. Following incubation, check the sterility control (column 12) for any growth (should be clear) and the growth control (column 11) for adequate turbidity. b. The MIC is the lowest concentration of the compound (the first well in the dilution series, from lowest to highest concentration) that shows no visible turbidity.[15][18] This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol 2: Biofilm Disruption (Eradication) Assay
Bacterial biofilms are communities of cells encased in a self-produced matrix, which can be up to 1,000 times more resistant to antibiotics than their free-swimming counterparts.[12][19] Assessing a compound's ability to disrupt established biofilms is therefore critical.
Objective: To quantify the ability of a test compound to eradicate a pre-formed bacterial biofilm.
Materials:
-
Bacterial strain known to form biofilms (e.g., Pseudomonas aeruginosa PAO1).
-
Tryptic Soy Broth (TSB) or other appropriate growth medium.
-
Sterile 96-well flat-bottom microtiter plates.
-
Test compound and controls.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid in water.
-
Sterile PBS.
Sources
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- 2. hilarispublisher.com [hilarispublisher.com]
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- 11. Antibiotics with Novel Mechanism of Action Discovered [idw-online.de]
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- 13. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Synthesis of Isoxazole Analogs for Anticancer Research
Introduction: The Isoxazole Scaffold as a Privileged Motif in Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and π-π stacking) make it an ideal building block for designing targeted therapeutic agents.[1][2] In oncology, isoxazole derivatives have demonstrated a remarkable breadth of activity, targeting multiple hallmarks of cancer.[3] Numerous compounds incorporating this moiety have entered clinical development, acting as inhibitors of critical signaling pathways, inducers of apoptosis, and modulators of the tumor microenvironment.[4][5]
This guide provides an in-depth overview of the synthesis of isoxazole analogs for anticancer research. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will explore prominent synthetic strategies and delve into the mechanisms of action that make these compounds compelling candidates for next-generation cancer therapeutics.
Mechanisms of Anticancer Action: Targeting Key Oncogenic Pathways
The efficacy of isoxazole analogs stems from their ability to interact with a diverse array of biological targets. Understanding these mechanisms is crucial for rational drug design and the interpretation of structure-activity relationships (SAR).[4][6]
Key Mechanisms Include:
-
Kinase Inhibition: Many isoxazole derivatives are designed to target protein kinases that are hyperactivated in cancer. A pivotal example is the PI3K/Akt/mTOR pathway , an intracellular signaling cascade that governs cell growth, proliferation, and survival.[7][8][9] Aberrant activation of this pathway is one of the most common molecular alterations in human cancer.[8] Isoxazole-based compounds can be designed to competitively inhibit the ATP-binding pocket of kinases like PI3K, Akt, or mTOR, thereby shutting down this pro-survival signaling.[10][11]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[12] Novel synthetic isoxazoles have shown potent and selective inhibition of HSP90.[12][13]
-
Induction of Apoptosis: Many isoxazole analogs exert their anticancer effects by triggering programmed cell death, or apoptosis.[4][14] This can be achieved through various means, including the inhibition of survival pathways, activation of caspases, or disruption of mitochondrial function.[12][15]
-
Other Targets: The versatility of the isoxazole scaffold allows it to target other cancer-relevant proteins and processes, including tubulin polymerization, topoisomerase, cyclooxygenase (COX) enzymes, and histone deacetylases (HDACs).[4][6][13][14][16]
Visualization of the PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and highlights it as a primary target for isoxazole-based anticancer agents.
Caption: The PI3K/Akt/mTOR pathway is a key target for isoxazole-based cancer drugs.
Core Synthetic Strategies
Several robust methods exist for the construction of the isoxazole ring. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Strategy 1: 1,3-Dipolar Cycloaddition
This is one of the most powerful and versatile methods for synthesizing isoxazoles.[1] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[17][18] The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.
Causality Behind Experimental Choices:
-
In situ Generation: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile ensures they are trapped efficiently to form the desired isoxazole, maximizing yield.[19]
-
Oxidizing Agent: A mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, is used to convert the aldoxime to a hydroximoyl chloride, which then eliminates HCl in the presence of a base (like triethylamine) to form the nitrile oxide.[17][19] This two-step, one-pot procedure is highly efficient.
-
Regioselectivity: The reaction is often highly regioselective, yielding predominantly one isomer (e.g., the 3,5-disubstituted isoxazole when using a terminal alkyne).[17]
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Strategy 2: Cyclization of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine
This classical method is widely used due to the ready availability of chalcone precursors, which can be synthesized via a Claisen-Schmidt condensation.[20][21] The reaction involves the condensation of an α,β-unsaturated ketone with hydroxylamine hydrochloride in the presence of a base.
Causality Behind Experimental Choices:
-
Base Selection: A base such as potassium hydroxide, sodium acetate, or sodium hydroxide is required to neutralize the hydroxylamine hydrochloride and facilitate the cyclization reaction.[20][21] The choice and concentration of the base can influence reaction time and yield.
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the chalcone and the hydroxylamine salt, providing a homogenous reaction medium.[20]
-
Reaction Mechanism: The reaction proceeds through a Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable isoxazole (or isoxazoline) ring.
Experimental Workflow: Synthesis from Chalcones
Caption: General workflow for isoxazole synthesis from chalcone precursors.
Detailed Experimental Protocols
The following protocols are representative examples. Researchers must adapt them based on the specific substrates used and perform appropriate small-scale trials to optimize conditions.
Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a hypothetical analog, 3-(4-chlorophenyl)-5-(phenylethynyl)isoxazole , a scaffold relevant to anticancer research.
Materials and Reagents:
-
4-chlorobenzaldoxime (1.0 mmol, 155.6 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 146.8 mg)
-
Triethylamine (TEA) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, TLC plates
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol). Dissolve the solids in anhydrous DMF (10 mL).
-
NCS Addition: Cool the flask to 0°C using an ice bath. Add NCS (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature does not rise significantly. Stir the mixture at 0°C for 15 minutes.
-
Rationale: Portion-wise addition at low temperature controls the exothermic chlorination of the oxime.
-
-
Nitrile Oxide Generation: Add triethylamine (1.5 mmol) dropwise to the cooled solution via syringe over 10 minutes. A white precipitate (triethylammonium chloride) will form.
-
Rationale: Slow addition of the base controls the rate of the in situ generation of the reactive nitrile oxide, minimizing side reactions.[17]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Washing removes residual DMF and salts, simplifying purification.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure isoxazole analog.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of an Indolylisoxazoline Analog from a Chalcone
This protocol is adapted from the synthesis of indolylisoxazolines, which have shown potent anticancer activity.[15]
Materials and Reagents:
-
Indolylchalcone (e.g., 1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one) (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol)
-
Potassium hydroxide (KOH) (40% aqueous solution, 5 mL)
-
Ethanol (30 mL)
-
Diethyl ether
-
Crushed ice
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the indolylchalcone (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol (30 mL).
-
Base Addition and Reflux: Add the 40% KOH solution (5 mL) to the mixture. Heat the reaction to reflux with vigorous stirring.
-
Rationale: Refluxing provides the necessary thermal energy to drive the cyclization and dehydration steps.[20]
-
-
Reaction Monitoring: Monitor the reaction for 10-12 hours using TLC until the chalcone spot disappears.
-
Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 g of crushed ice.
-
Rationale: Pouring the reaction mixture into ice-water causes the less polar organic product to precipitate out of the aqueous ethanol solution.
-
-
Workup: If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product is oily, extract the mixture with diethyl ether (3 x 30 mL).
-
Purification: The crude product (either the filtered solid or the residue from the evaporated ether extracts) can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final indolylisoxazoline using appropriate spectroscopic methods (NMR, MS, IR).
Data Summary: Anticancer Activity of Representative Isoxazole Analogs
The following table summarizes the in vitro anticancer activity of various isoxazole derivatives reported in the literature, demonstrating their potency against different human cancer cell lines.
| Compound Type | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |
| Isoxazole-carboxamide (MYM4) | HeLa (Cervical) | COX-2 Inhibition, Apoptosis | 1.57 µM | [14] |
| Isoxazole-carboxamide (MYM4) | Hep3B (Liver) | COX-2 Inhibition, Apoptosis | 4.84 µM | [14] |
| Isoxazole-linked Benzothiazole | A549 (Lung) | Apoptosis Induction | 11–24 µM | [22] |
| Isoxazole-linked Benzothiazole | Colo-205 (Colon) | Apoptosis Induction | 11–21 µM | [22] |
| Indolylisoxazoline (6c) | C4-2 (Prostate) | Apoptosis Induction | 2.5–5.0 µM | [15] |
| Indolylisoxazoline (6i) | C4-2 (Prostate) | Apoptosis Induction | 2.5–5.0 µM | [15] |
| 3,4-isoxazolediamide (cpd 4) | K562 (Leukemia) | HSP90 Inhibition, Apoptosis | 100 nM | [12] |
Mandatory Safety Precautions
Chemical synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All reactions, especially those involving volatile solvents, strong bases, or potentially toxic reagents, must be performed in a certified chemical fume hood.[23]
-
Hydroxylamine Hydrochloride: This reagent is toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[24][25] It is also a suspected carcinogen.[24] Handle with extreme care, avoid creating dust, and do not heat excessively, as it can decompose.[23][24]
-
Alkynes: Lower molecular weight alkynes can be volatile and flammable. Handle them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Jardim, D. L., et al. (2015). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
Miricescu, D., et al. (2021). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (2023). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]
-
Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]
-
Fresno Vara, J. A., et al. (2003). PI3K/Akt/mTOR pathway as a target for cancer therapy. Clinical & Translational Oncology. [Link]
-
Pisano, C., et al. (2010). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology. [Link]
-
Kumar, D., & Kumar, N. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Link]
-
Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. ResearchGate. [Link]
-
Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. PubMed. [Link]
-
Kamal, A., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
Al-Ostath, O., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. [Link]
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Al-Ostath, O., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. PubMed. [Link]
-
Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Sharma, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks. [Link]
-
Kumar, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]
-
Yilmaz, I., & Celen, B. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
-
Mondal, S., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Mohammed, S. T., & Dizaye, K. F. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
-
Sharma, A., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. GSC Biological and Pharmaceutical Sciences. [Link]
-
Martis, M., & Gaonkar, S. (2024). Isoxazole analogues showing anticancer activity. ResearchGate. [Link]
-
Kumar, A., et al. (2012). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]
-
U.S. Department of Energy. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH). DOE Lessons Learned. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Isoxazoles are a cornerstone in medicinal chemistry, found in a range of pharmaceuticals such as the anti-inflammatory drug Parecoxib and the antibiotic sulfamethoxazole.[1]
This resource provides in-depth, field-proven insights to help you navigate the common challenges encountered during isoxazole synthesis. It is structured as a series of troubleshooting guides and frequently asked questions to directly address specific experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent obstacles in isoxazole synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Isoxazole Product
Question: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I resolve this?
Answer: Low or non-existent yields in isoxazole synthesis can be attributed to several factors, from the integrity of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is the most effective strategy.[2]
Potential Causes and Solutions:
-
Decomposition of Nitrile Oxide Intermediate: In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediate is often unstable and prone to dimerization, forming furoxans.[2][3][4]
-
Solution: Generate the nitrile oxide in situ in the presence of your alkyne (dipolarophile).[4] This can be achieved by the slow addition of a base to a hydroximoyl chloride precursor or by the oxidation of an aldoxime.[4] Maintaining a low concentration of the nitrile oxide at any given time will favor the desired cycloaddition over dimerization.[2]
-
-
Poor Reactivity of Starting Materials: The 1,3-dicarbonyl compound may exist in an unreactive keto-enol tautomeric form, or the hydroxylamine may be of poor quality.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence the outcome.[3]
-
Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] For temperature-sensitive reactions, such as those involving nitrile oxides, it may be necessary to generate the intermediate at a low temperature before gently warming the mixture to facilitate the cycloaddition.[2]
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Decision tree for addressing regioselectivity issues.
Issue 3: Difficulty in Purifying the Crude Isoxazole Product
Question: I am struggling to purify my crude isoxazole product from starting materials, byproducts, or isomers. What are the best purification strategies?
Answer: The purification of isoxazole derivatives can be challenging due to the presence of impurities with similar polarities to the desired product.
Effective Purification Strategies:
| Purification Method | Key Considerations & Recommendations |
| Column Chromatography | This is the most common purification technique. Systematically screen solvent systems using TLC to achieve optimal separation. Sometimes, a three-solvent system or the addition of a small amount of acetic acid or triethylamine can improve resolution. If separation on silica gel is inadequate, consider using alumina (acidic, basic, or neutral) or reverse-phase silica. [2] |
| Crystallization | If your product is a solid, crystallization can be a highly effective method for purification. Experiment with various solvent systems to induce the crystallization of the desired isomer. |
| Preparative TLC/HPLC | For particularly challenging separations, preparative TLC or HPLC can be very effective, although they are generally limited to smaller-scale reactions. [2] |
| Chemical Derivatization | In some instances, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure isomer. [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isoxazole derivatives?
A1: The two most common and versatile methods for synthesizing the isoxazole ring are:
-
Reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis): This involves the condensation of a 1,3-diketone or a related compound with hydroxylamine. [2][5]* 1,3-Dipolar Cycloaddition: This reaction entails the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). [2][6][7]This method is often highly efficient. [2] Q2: My isoxazole derivative seems to be decomposing during workup or purification. Why might this be happening?
A2: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under:
-
Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases. [2]* Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond. [2]* Photochemical Conditions: UV irradiation can lead to rearrangement of the isoxazole ring. [2]* Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond. [2] If you suspect product decomposition, consider employing milder workup procedures, avoiding strongly acidic or basic conditions, and protecting your compound from light if it is photosensitive. [2] Q3: Can I use microwave irradiation to accelerate my isoxazole synthesis?
A3: Yes, microwave irradiation can be a very effective technique for accelerating isoxazole synthesis, often leading to shorter reaction times and improved yields. [6][8]It is particularly useful for both the Claisen condensation and 1,3-dipolar cycloaddition reactions.
Q4: What are some key safety precautions to take when synthesizing isoxazoles?
A4: Standard laboratory safety practices should always be followed. Specific to isoxazole synthesis:
-
Hydroxylamine: Hydroxylamine and its salts can be explosive and should be handled with care.
-
Nitrile Oxides: These are reactive intermediates and should be handled cautiously. It is best to generate them in situ to avoid isolation. [2]* Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation and Isoxazole Formation
This two-step procedure involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine. [2] Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the appropriate aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with an alkyne.
-
In a microwave-safe vial, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidant (e.g., Chloramine-T or N-chlorosuccinimide).
-
Add a suitable solvent, such as methanol (5 mL).
-
Seal the vial and place it in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes. [2]The optimal conditions will depend on the specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
References
- Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing).
-
synthesis of isoxazoles - YouTube. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. a - ResearchGate. Available from: [Link]
- Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem.
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available from: [Link]
- Technical Support Center: Isoxazole Synthesis Optimization - Benchchem.
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]
- Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis - Benchchem.
- Head-to-head comparison of different isoxazole synthesis methods - Benchchem.
-
Construction of Isoxazole ring: An Overview. Available from: [Link]
-
Optimization of the reaction conditions - ResearchGate. Available from: [Link]
- Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem.
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. Available from: [Link]
-
1,3-dipolar cycloaddition reactions - YouTube. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate. Available from: [Link]
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications. Available from: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available from: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. Available from: [Link]
-
Isoxazole - Wikipedia. Available from: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in 5-Substituted Isoxazole Synthesis
Welcome to the technical support center for the synthesis of 5-substituted isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address experimental issues and enhance your reaction yields.
Introduction to 5-Substituted Isoxazole Synthesis
Isoxazoles are a significant class of five-membered heterocyclic compounds that are integral to numerous pharmaceuticals and biologically active molecules.[1][2][3][4] The synthesis of 5-substituted isoxazoles can be achieved through various methods, with the most common being the [3+2] cycloaddition of a nitrile oxide with a terminal alkyne and the condensation of a β-dicarbonyl compound with hydroxylamine.[5][6] While these methods are robust, achieving high yields often requires careful optimization of reaction parameters. This guide will delve into common pitfalls and provide actionable solutions to improve your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Desired 5-Substituted Isoxazole
Question: My reaction has resulted in a very low yield or no product. What are the potential causes, and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in isoxazole synthesis and can arise from several factors, including the quality of starting materials, reaction conditions, and the stability of intermediates.[7] A systematic approach to troubleshooting is crucial for identifying the root cause.
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Common byproducts in the synthesis of isoxazole derivatives
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the synthesis of isoxazole derivatives. Instead of a generic overview, we will directly address common experimental issues, focusing on the identification and mitigation of frequently observed byproducts in a practical, question-and-answer format.
Introduction: The Two Major Arenas of Isoxazole Synthesis
The construction of the isoxazole ring, a privileged scaffold in medicinal chemistry, is predominantly achieved through two powerful synthetic strategies.[1][2] Understanding the fundamentals of these pathways is the first step in troubleshooting byproduct formation.
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This is the reaction between a nitrile oxide (the three-atom, 1,3-dipole component) and a dipolarophile, typically an alkyne or alkene (the two-atom component).[3][4] Its versatility allows for a wide range of substitutions, but the reactive nature of the nitrile oxide intermediate is a primary source of byproducts.[5]
-
Cyclocondensation of a 1,3-Dicarbonyl Synthon: This classic approach involves reacting a 1,3-dicarbonyl compound, or a more advanced equivalent like a β-enamino diketone, with hydroxylamine.[6][7] While straightforward, this method's main challenge lies in controlling the reaction's regioselectivity, especially with unsymmetrical starting materials.[6][8]
This guide is structured to address the most pressing questions related to byproducts arising from these two core methodologies.
Section 1: Troubleshooting the 1,3-Dipolar Cycloaddition Pathway
This pathway is elegant but requires careful control over the highly reactive nitrile oxide intermediate.
Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct, and my yield of the desired isoxazole is low. What is happening?
Answer: You are most likely observing the formation of furoxans (1,2,5-oxadiazole-2-oxides), which are the dimers of your nitrile oxide intermediate.[5][9] This is the most common side reaction in this synthesis.
Caption: Competing pathways in nitrile oxide cycloadditions.
Troubleshooting & Mitigation Protocol:
The core strategy is to maintain a low concentration of the free nitrile oxide at any given moment.
Protocol: Minimizing Furoxan Formation via Slow Addition
-
Setup: Dissolve your alkyne dipolarophile in a suitable solvent (e.g., THF, DCM) in the main reaction flask.
-
Precursor Solution: In a separate addition funnel, prepare a solution of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) and the reagent used for its in situ generation (e.g., a mild base like triethylamine or an oxidant like sodium hypochlorite).
-
Slow Addition: Add the precursor solution dropwise to the stirred solution of the alkyne over several hours at a controlled temperature (often room temperature or 0 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The goal is to see the product form while the starting alkyne is consumed, without a significant buildup of any single intermediate or byproduct.
| Parameter | Condition to Favor Isoxazole | Condition to Favor Furoxan | Rationale |
| Concentration | Low nitrile oxide concentration (slow addition) | High nitrile oxide concentration (all reagents mixed at once) | Reduces the probability of two nitrile oxide molecules encountering each other.[5] |
| Temperature | Optimized (often 0°C to RT) | Excessively high temperatures | High heat can accelerate dimerization more than the desired cycloaddition.[5] |
| Stoichiometry | Slight excess of the dipolarophile (alkyne) | Stoichiometric or excess nitrile oxide precursor | Ensures the nitrile oxide is more likely to react with the intended partner. |
Question 2: My reaction is yielding a mixture of two isomeric isoxazoles. How can I control the regioselectivity?
Answer: The formation of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted) is a classic challenge governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.[10][11]
Causality: According to Frontier Molecular Orbital (FMO) theory, the regiochemical outcome depends on the alignment of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4][11] Steric hindrance between bulky substituents also plays a critical role. For terminal alkynes, the reaction with nitrile oxides typically favors the 3,5-disubstituted isomer.[10]
Troubleshooting & Strategic Solutions:
Controlling regioselectivity often requires moving beyond simple thermal reactions and employing specific catalytic or substrate-control strategies.
| Desired Isomer | Recommended Strategy | Key Considerations | Reference |
| 3,5-Disubstituted | Copper(I) Catalysis | Use of a Cu(I) source (e.g., CuI, CuSO₄/ascorbate) with terminal alkynes. This is a highly reliable method for this isomer. | [11] |
| 3,4-Disubstituted | Ruthenium(II) Catalysis | Ruthenium catalysts can reverse the typical selectivity and favor the 3,4-isomer. | [9] |
| 3,4-Disubstituted | Enamine-Triggered [3+2] | A metal-free approach where an aldehyde is converted to an enamine in situ to act as the dipolarophile, leading to high 3,4-regioselectivity. | [9] |
| Specific Isomer | Intramolecular Cycloaddition | Covalently linking the nitrile oxide precursor and the alkyne can lock the geometry, forcing the formation of a specific, otherwise disfavored, isomer. | [10] |
Example Protocol: Ruthenium-Catalyzed Synthesis of a 3,4-Disubstituted Isoxazole
This protocol is adapted from methodologies known to favor 3,4-isomer formation.[9]
-
Inert Atmosphere: To a flame-dried flask under Argon, add the terminal alkyne (1.0 eq), the nitrile oxide precursor (e.g., N-hydroximidoyl chloride, 1.1 eq), and a Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂, 2-5 mol%).
-
Solvent: Add a dry, non-polar solvent such as toluene or dioxane.
-
Base: Add a mild, non-coordinating base (e.g., NaHCO₃ or K₂CO₃, 1.5 eq).
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by LC-MS.
-
Work-up: Upon completion, cool the reaction, filter off the solids, concentrate the filtrate, and purify by column chromatography.
Section 2: Troubleshooting the 1,3-Dicarbonyl Cyclocondensation Pathway
This classic method is robust but can be plagued by issues of regioselectivity and incomplete reaction.
Question 3: My synthesis using an unsymmetrical 1,3-diketone is giving me a nearly inseparable mixture of two products. How can I synthesize just one isomer?
Answer: You are facing the primary drawback of the Claisen isoxazole synthesis: poor regiochemical control with unsymmetrical 1,3-dicarbonyls.[6] Hydroxylamine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomeric isoxazoles.
Causality: The two carbonyl carbons in an unsymmetrical 1,3-diketone have different electrophilicities. While one might be slightly more reactive, the energy barrier for nucleophilic attack by hydroxylamine at either site is often similar enough that both pathways occur, resulting in a product mixture.
Caption: Formation of regioisomers from an unsymmetrical diketone.
Troubleshooting & Strategic Solutions:
The key is to increase the reactivity difference between the two carbonyl groups or to use a precursor where the regiochemistry is already defined.
-
Use of β-Enamino Diketones: A powerful strategy is to use a β-enamino diketone, which is a derivative of a 1,3-dicarbonyl. The enamine functionality deactivates the adjacent carbonyl, directing the initial attack of hydroxylamine to the more electrophilic, free carbonyl. By carefully choosing reaction conditions, different isomers can be selectively produced.[6][8]
-
Lewis Acid Catalysis: The addition of a Lewis acid can selectively coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the nucleophilic attack.
Protocol: Regioselective Synthesis of a 4,5-Disubstituted Isoxazole via a β-Enamino Diketone
This protocol is based on the findings of Bonacorso et al., who demonstrated exquisite control over regioselectivity.[6][8]
-
Reactant Setup: Dissolve the β-enamino diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.
-
Base Addition: Add sodium acetate (1.5 eq) to the mixture. The use of a mild base in a protic solvent like ethanol typically directs the reaction to form the 4,5-disubstituted isoxazole.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Work-up: Once the starting material is consumed, remove the ethanol under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel.
By switching the solvent to pyridine or by using a Lewis acid like BF₃·OEt₂, the regiochemical outcome can often be steered toward other isomers, demonstrating the power of condition-based control.[6][8]
Question 4: My reaction is sluggish and I'm isolating what appears to be an intermediate, not the final aromatic isoxazole. What is it?
Answer: You are likely isolating one of the reaction intermediates, such as a monoxime or a 5-hydroxyisoxazoline .[12] The final step in the cyclocondensation is a dehydration event to form the aromatic isoxazole ring, and this step can sometimes be slow or require specific promotion (e.g., acid catalysis).
Caption: A troubleshooting decision tree for isoxazole synthesis.
Troubleshooting & Mitigation:
If you suspect an incomplete reaction, the goal is to promote the final dehydration step.
-
Acid Catalysis: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl to the reaction mixture. This will protonate the hydroxyl group of the 5-hydroxyisoxazoline intermediate, turning it into a good leaving group (water) and facilitating the elimination to form the aromatic ring.[12]
-
Thermal Promotion: In some cases, simply increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for dehydration.
-
Dean-Stark Trap: For reactions run in solvents like toluene, using a Dean-Stark apparatus can help by azeotropically removing the water formed during the reaction, driving the equilibrium toward the final isoxazole product.
By systematically diagnosing the type of byproduct based on the synthetic route, researchers can apply these targeted strategies to significantly improve the yield, purity, and selectivity of their isoxazole synthesis.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Innoscience Research Publisher. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. [Link]
-
Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]
-
Construction of Isoxazole ring: An Overview. Life Academeia & Nature-Bio Sciences. [Link]
-
synthesis of isoxazoles. YouTube. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Isoxazol-5-ylmethanamine Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of Isoxazol-5-ylmethanamine hydrochloride (CAS 440099-32-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. As a key building block in pharmaceutical and biochemical research, particularly for neurological disorders, achieving high purity of this intermediate is paramount for reliable downstream applications[1][2]. This guide is designed to help you navigate common challenges and implement effective purification strategies.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions regarding the properties and common contaminants of this compound.
Q1: What are the expected properties of pure this compound?
Understanding the target properties is the first step in assessing purity. High-purity this compound is typically a solid[3]. Key identifiers are listed below.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O | PubChem[4] |
| Molecular Weight | 134.56 g/mol | PubChem[4] |
| Appearance | White to off-white solid | Fluorochem[3] |
| Melting Point | Data not consistently reported; requires experimental determination. | N/A |
| Solubility | Soluble in water and lower alcohols (Methanol, Ethanol). Sparingly soluble in solvents like THF and Dichloromethane. Insoluble in non-polar solvents like diethyl ether and hexanes. | General chemical principles |
Q2: What are the most likely impurities in my crude reaction mixture?
Impurities are typically residual starting materials, reagents, or byproducts from the synthesis. Common synthetic routes, such as those involving the reduction of an oxime or nitrile followed by salt formation, can introduce specific contaminants.
-
Unreacted Starting Materials: Depending on the synthesis, this could include 5-(chloromethyl)isoxazole, hydroxylamine hydrochloride, or related precursors[5][6].
-
Reaction Byproducts: Side-reactions can generate isomeric amines or polymeric materials.
-
Inorganic Salts: The use of aqueous HCl or neutralization steps can introduce salts like sodium chloride (NaCl)[7][8].
-
Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Ethanol, water) can remain trapped in the product.
Q3: How can I get a quick assessment of my crude product's purity?
Before embarking on a large-scale purification, a preliminary analysis is crucial.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your mixture. A typical mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine or ammonia to prevent streaking of the free amine. The hydrochloride salt will likely remain at the baseline, so it's often necessary to run a sample of the free base (neutralized with a mild base) alongside it.
-
¹H NMR Spectroscopy: A crude ¹H NMR spectrum can quickly reveal the presence of major impurities and residual solvents by comparing the observed peaks to the known spectrum of the product and potential contaminants.
-
Melting Point: A broad or depressed melting range compared to a reference standard is a classic indicator of impurity.
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification process.
Q4: My final product is a sticky oil or a gummy solid, not a free-flowing crystalline powder. What should I do?
This is one of the most common issues when purifying amine hydrochlorides[9][10]. The cause is often residual solvent, water, or the presence of impurities that inhibit crystallization.
Causality: Amine salts are often hygroscopic and can form low-melting point eutectics with impurities. Water introduced from aqueous HCl is a frequent culprit[9].
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If possible, use anhydrous HCl (e.g., a solution in dioxane or diethyl ether) for the salt formation step to prevent introducing water[9].
-
Trituration: This technique involves "washing" the oil or sticky solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Place the crude product in a flask.
-
Add a non-polar solvent like anhydrous diethyl ether or hexanes.
-
Stir or sonicate the mixture vigorously. The desired hydrochloride salt should solidify and precipitate as a powder.
-
Filter the solid, wash with more cold, dry solvent, and dry under high vacuum.
-
-
Drying: Dry the product thoroughly under high vacuum for several hours, potentially with gentle heating (if the compound is thermally stable) to remove trapped solvents.
Q5: How do I remove inorganic salts, such as NaCl, from my product?
Inorganic salts are a common byproduct if you've used aqueous base (like NaOH) and aqueous HCl during your synthesis or workup[7].
Causality: this compound has good solubility in short-chain alcohols, whereas simple inorganic salts like NaCl are poorly soluble.
Troubleshooting Steps:
-
Alcohol Wash/Recrystallization:
-
Suspend the crude solid mixture in a minimal amount of a suitable alcohol (e.g., isopropanol or absolute ethanol).
-
Heat the mixture to dissolve the organic hydrochloride salt. The inorganic salt should remain largely undissolved.
-
Perform a hot filtration to remove the insoluble inorganic salts.
-
Allow the filtrate to cool slowly to recrystallize the purified product. If crystallization is slow, an anti-solvent (like diethyl ether) can be carefully added until turbidity is observed.
-
Collect the crystals by filtration and dry.
-
Q6: My NMR shows significant organic impurities. What is the best purification strategy?
When simple washing or trituration is insufficient, a more rigorous method like recrystallization or extraction is required.
Decision Workflow: The choice of method depends on the nature of the impurity. The following diagram outlines a logical approach to selecting a purification strategy.
Caption: Decision tree for selecting a purification strategy.
Section 3: Detailed Purification Protocols
Here are step-by-step methodologies for the most effective purification techniques.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small to moderate amounts of impurities. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures[11].
Solvent System Selection:
| Solvent System | Rationale |
| Isopropanol (IPA) or Ethanol | Good single-solvent choice. Dissolves the hydrochloride salt when hot, but solubility drops upon cooling. Also effective for leaving behind inorganic salts. |
| Methanol / Diethyl Ether | A solvent/anti-solvent system. Dissolve the product in a minimum amount of hot methanol, then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Ethanol / Water | Can be effective, but use water sparingly as it can make the product difficult to dry and may prevent crystallization if too much is used[9]. |
Step-by-Step Methodology:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., Isopropanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the solvent portion-wise until the solid has just dissolved completely. Avoid adding a large excess of solvent as this will reduce your yield.
-
If insoluble impurities are present (e.g., inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold, fresh solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to a constant weight. Characterize the final product by NMR and melting point to confirm purity.
Protocol 2: Acid/Base Liquid-Liquid Extraction
This method is ideal for removing neutral or acidic organic impurities. It involves converting the hydrochloride salt back to the free amine, washing it, and then reforming the salt.
Step-by-Step Methodology:
-
Dissolve the crude hydrochloride salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH ~9-10). This neutralizes the HCl salt to form the free amine.
-
Extract the aqueous layer multiple times (3x) with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. The free amine will move into the organic layer, leaving water-soluble impurities (like inorganic salts) behind.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified free amine, which may be an oil.
-
To reform the hydrochloride salt, dissolve the purified amine in a minimal amount of a suitable dry solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate as a solid.
-
Collect the solid by filtration, wash with fresh, cold diethyl ether, and dry under high vacuum.
Section 4: Storage and Handling
Q7: How should I store the purified this compound?
Amine hydrochloride salts can be hygroscopic. To maintain purity and prevent degradation:
-
Storage: Store the compound in a tightly sealed container in a desiccator or a dry box.
-
Conditions: Keep it in a cool, dark, and dry place. For long-term storage, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. The stability of isoxazole derivatives can vary, so proper storage is crucial[12].
References
-
J&K Scientific LLC. Isoxazol-5-yl-methylamine hydrochloride | 440099-32-1. [Link]
-
Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. [Link]
-
The Vespiary. Isolation of primary amines as HCL salt problem. [Link]
- Google Patents.
-
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18442593, this compound. [Link]
- Google Patents.
-
Reddit. Ways of crashing out amines. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubMed. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. [Link]
-
J&K Scientific LLC. Isoxazol-3-yl-methylamine hydrochloride | 131052-58-9. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. jk-sci.com [jk-sci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Cycloaddition Reactions for Isoxazoles
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3-dipolar cycloaddition reactions to construct the isoxazole core and are encountering challenges with reaction yield. As a versatile heterocyclic scaffold, the isoxazole ring is a key component in numerous pharmaceutical agents and agrochemicals.[1][2][3][4] However, the seemingly straightforward [3+2] cycloaddition of a nitrile oxide and a dipolarophile (typically an alkyne or alkene) can be fraught with complexities that lead to diminished yields.
This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow. We will delve into the causality behind experimental choices, offering logical troubleshooting pathways to enhance your synthetic success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers frequently encounter.
Q1: What are the most common reasons for low yield in a 1,3-dipolar cycloaddition for isoxazole synthesis?
A1: Low or no yield in isoxazole synthesis via cycloaddition typically stems from one or more of the following factors:
-
Instability of the Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is often the most significant competing side reaction.[1][5][6]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, base, and the presence or absence of a catalyst can dramatically influence the reaction rate and the prevalence of side reactions.[5][7]
-
Poor Quality of Starting Materials: The purity of the alkyne (dipolarophile) and the precursor to the nitrile oxide (e.g., aldoxime, hydroximoyl chloride) is critical. Impurities can inhibit the reaction or lead to unwanted byproducts.
-
Inefficient in situ Generation: The method used to generate the nitrile oxide in situ may not be optimal for the specific substrate, leading to low concentrations of the reactive dipole.[8]
-
Product Decomposition: The isoxazole ring itself can be sensitive to certain workup or purification conditions, such as strongly basic or reductive environments, leading to product loss.[5]
Q2: I'm seeing a major byproduct in my reaction mixture. How do I identify and minimize it?
A2: The most common byproduct is a furoxan, resulting from the dimerization of your nitrile oxide intermediate.[5][9] This is especially prevalent at high concentrations of the nitrile oxide.
Identification: Furoxans are often readily identifiable by NMR and mass spectrometry.
Minimization Strategies:
-
In Situ Generation and Slow Addition: Generate the nitrile oxide in situ in the presence of the alkyne. If using a precursor that requires a reagent for conversion (e.g., adding a base to a hydroximoyl chloride), add that reagent slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.[5]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkyne relative to the nitrile oxide precursor to ensure the nitrile oxide is consumed as it is formed.[6]
-
Temperature Control: The generation of the nitrile oxide may need to be performed at a low temperature (e.g., 0 °C or -78 °C) to temper its reactivity and dimerization rate, followed by warming to facilitate the cycloaddition.[5][7]
Q3: My reaction is not going to completion, even after an extended time. What should I check first?
A3: Stalled reactions are often a result of issues with reagents or reaction conditions.
-
Reagent Integrity: First, verify the purity and integrity of your starting materials and reagents. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Check the activity of your base or oxidant.
-
Temperature: The reaction may require thermal energy. If you are running the reaction at room temperature, consider gently heating it. Monitor by TLC or LC-MS to check for product formation versus decomposition. Some cycloadditions require specific temperature profiles for optimal results.[5][7]
-
Catalyst Activity: If you are using a catalyst (e.g., Cu(I), Lewis acids), ensure it has not been deactivated.[7][10][11] For example, Cu(I) catalysts can be sensitive to oxidation.
Part 2: Detailed Troubleshooting Guide
This section provides a deeper dive into specific experimental problems with step-by-step solutions.
Issue 1: Very Low or No Product Formation
A systematic approach is crucial when the desired isoxazole is not being formed. The following workflow can help diagnose the root cause.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Step-by-Step Analysis & Solutions
1. Starting Material Integrity
-
Problem: Purity of the aldoxime, hydroximoyl chloride, or alkyne is compromised.
-
Causality: Contaminants can poison catalysts or participate in side reactions. Aldoximes can exist as E/Z isomers, which may have different reactivities.
-
Solution:
-
Re-purify starting materials via chromatography, distillation, or recrystallization.
-
Confirm identity and purity using NMR, GC-MS, or elemental analysis.
-
Ensure proper storage, especially for sensitive alkynes or reactive precursors.
-
2. Reaction Conditions Optimization
-
Problem: The chosen solvent, temperature, or base is not optimal for the specific substrate combination.
-
Causality: Solvent polarity can influence both the rate of cycloaddition and regioselectivity.[12] Temperature affects the balance between the desired reaction and byproduct formation (e.g., nitrile oxide dimerization).[7] The choice of base is critical for dehydrohalogenation of hydroximoyl chlorides.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMF).[12][13]
-
Temperature Adjustment: If dimerization is an issue, try running the reaction at a lower temperature.[7] If the reaction is slow, cautiously increase the temperature while monitoring for product degradation.[11]
-
Base Selection: For reactions involving hydroximoyl chlorides, screen different bases (e.g., triethylamine, DBU, NaHCO₃). The base should be strong enough to promote dehydrochlorination but not so strong as to cause side reactions with the starting materials or product.[3][7]
-
3. Nitrile Oxide Generation Method
-
Problem: The method for generating the nitrile oxide in situ is inefficient.
-
Causality: Different methods for nitrile oxide generation have varying efficiencies and compatibilities with different functional groups. Common methods include dehydrohalogenation of hydroximoyl chlorides, oxidation of aldoximes, and dehydration of nitroalkanes.[7][8]
-
Solution:
-
Oxidant Screening (for aldoximes): If starting from an aldoxime, various oxidants can be used, such as sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[14][15] More environmentally friendly options like Oxone in combination with NaCl have also been developed.[16][17][18]
-
Catalysis: Consider using a catalyst. Lewis acids (e.g., AlCl₃, ZrCl₄) can promote the reaction.[7][11] For terminal alkynes, copper(I) catalysis is a well-established method for achieving high yields and excellent regioselectivity for 3,5-disubstituted isoxazoles.[10][19][20]
-
| Parameter | Recommendation/Variable to Test | Rationale | Reference |
| Solvent | Dichloromethane, Toluene, CH₃CN, DMF, DMAc | Polarity affects reaction rates and regioselectivity. | [11][12][13] |
| Temperature | -78 °C to 90 °C | Lower temps can reduce dimerization; higher temps can increase reaction rate. | [7][11] |
| Base | Triethylamine, DBU, NaHCO₃, K₂CO₃ | Base strength affects the rate of nitrile oxide formation from precursors. | [3][7][21] |
| Catalyst | None, Cu(I) salts, Lewis Acids (AlCl₃, ZrCl₄) | Catalysts can significantly increase rate and control regioselectivity. | [7][10][11] |
| Stoichiometry | 1.0 : 1.2 (Nitrile Oxide Precursor : Alkyne) | Excess alkyne helps to trap the nitrile oxide as it forms. | [6] |
Table 1: Key Reaction Parameters for Optimization.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
-
Problem: The cycloaddition produces a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles).
-
Causality: For unsymmetrical alkynes, the cycloaddition can proceed in two different orientations. This is governed by both steric and electronic factors (Frontier Molecular Orbital theory).[5][22]
-
Solution:
-
Catalysis: This is often the most effective solution. Copper-catalyzed cycloadditions with terminal alkynes almost exclusively yield the 3,5-disubstituted isomer.[10][19]
-
Solvent Polarity: The ratio of isomers can sometimes be influenced by solvent polarity. Experimenting with both non-polar (Toluene) and polar aprotic (DMF) solvents can be informative.[12]
-
Modify Reactants: If possible, modifying the electronic properties of the substituents on the nitrile oxide or the alkyne can steer the regioselectivity. Electron-withdrawing groups on the alkyne often favor the formation of the 5-substituted isoxazole.
-
Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues.
Issue 3: Difficulty with Product Purification
-
Problem: The desired isoxazole is difficult to separate from starting materials, furoxan byproduct, or regioisomers.
-
Causality: These compounds often have very similar polarities, making separation by standard column chromatography challenging.[5]
-
Solution:
-
Systematic TLC Screening: Before attempting a column, screen a wide range of solvent systems for TLC. Try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and consider adding a small amount of triethylamine or acetic acid to the eluent to improve separation.[5]
-
Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[5]
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, often yielding very pure material. Experiment with various solvent/anti-solvent systems.
-
Preparative HPLC/SFC: For very difficult separations, especially of isomers, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be powerful, albeit less scalable, options.[5]
-
Part 3: Experimental Protocols
Protocol: General Procedure for Copper(I)-Catalyzed Isoxazole Synthesis from an Aldoxime
This protocol provides a robust starting point for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldoximes.
Materials:
-
Aldoxime (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
CuSO₄·5H₂O (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
Solvent: 1:1 mixture of t-BuOH and H₂O
Procedure:
-
To a round-bottom flask, add the aldoxime (1.0 equiv), terminal alkyne (1.2 equiv), and a 1:1 mixture of t-BuOH/H₂O (to make a ~0.2 M solution with respect to the aldoxime).
-
Stir the mixture to achieve a solution or a fine suspension.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in a minimum amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in a minimum amount of water.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture will often turn yellow/green.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]
-
Jeong, E. J., et al. (2017). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 22(11), 1855. [Link]
-
Gandeepan, P., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 823-828. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. [Link]
-
Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. [Link]
-
Wang, Z., et al. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of Taylor and Francis Online, 48(12), 1145-1154. [Link]
-
MDPI. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. [Link]
-
Li, J., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1555-1561. [Link]
-
Li, Y., et al. (2022). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 27(21), 7244. [Link]
-
MDPI. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
ResearchGate. (2016). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]
-
Sciforum. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]
-
Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
MDPI. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. [Link]
-
ACS Publications. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. [Link]
-
MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]
-
PubMed. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. [Link]
-
MDPI. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
-
ResearchGate. (n.d.). Methods for formation of nitrile oxides. [Link]
-
NIH. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. [Link]
-
RSC Publishing. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. [Link]
-
ResearchGate. (2009). ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. [Link]
-
ResearchGate. (n.d.). 1,3-DP cycloaddition as a crucial step in the synthesis of isoxazoles.... [Link]
-
Springer. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
-
ResearchGate. (2019). A simple and efficient method for the synthesis of nitrile oxide from aldoxime using trichloroisocyanuric acid. [Link]
-
NIH. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
-
NIH. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]
-
MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
MDPI. (2019). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]
-
PubMed Central. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]
-
NIH. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
Sources
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Technical Support Center: Catalyst Selection for Efficient Isoxazole Ring Closure
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring closure. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection and reaction optimization, empowering you to troubleshoot effectively and enhance the efficiency of your synthetic routes.
PART 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.
Issue 1: Low or No Product Yield
Question: My isoxazole synthesis is resulting in a low yield or failing altogether. What are the primary factors to investigate?
Answer: Low or no yield is a common frustration that can often be traced back to a few key areas. A systematic approach is the most effective way to diagnose and solve the problem.
Causality and Solutions:
-
Starting Material Integrity: The purity and stability of your starting materials are paramount. For instance, in 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical. 1,3-dicarbonyl compounds used in condensation reactions can exist as keto-enol tautomers, which can impact reactivity.
-
Actionable Advice: Always ensure the purity of your starting materials through appropriate analytical techniques (NMR, LC-MS). If necessary, purify reagents before use.
-
-
Inefficient Catalyst Activity: The choice and handling of the catalyst are crucial. For metal-catalyzed reactions, particularly copper-catalyzed 1,3-dipolar cycloadditions, the oxidation state of the metal is key.
-
Catalyst Inactivation: The active Cu(I) species can be oxidized to the inactive Cu(II) state. To mitigate this, perform the reaction under an inert atmosphere (nitrogen or argon) and consider adding a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1]
-
Ligand Choice: The ligand coordinated to the metal center significantly influences its stability and catalytic turnover. If you are experiencing low yields, consider screening different ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-based ligands.[1]
-
-
Intermediate Instability: In the case of 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly reactive and prone to dimerization to form furoxans, especially at high concentrations.[2]
-
Mitigation Strategy: Generate the nitrile oxide in situ to ensure the dipolarophile (alkyne) is readily available for reaction. Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also minimize dimerization.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all critical parameters that require optimization.
-
Temperature: For nitrile oxide generation, a low temperature may be necessary to prevent dimerization, followed by an increase in temperature to facilitate the cycloaddition.[2]
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rates. It's advisable to screen a range of solvents with varying polarities.[3]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to low conversion, while extended times can result in product degradation.[2]
-
Issue 2: Formation of Regioisomeric Mixtures
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles. Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.
Improving Regioselectivity:
-
Catalyst Selection: The catalyst plays a pivotal role in directing regioselectivity in [3+2] cycloaddition reactions.
-
For 3,5-disubstituted isoxazoles: Copper(I) catalysts are widely used and have demonstrated excellent efficacy.[1]
-
For 3,4-disubstituted isoxazoles: Ruthenium(II) catalysts can favor the formation of this isomer.[1]
-
Lewis Acids: In syntheses from β-enamino diketones, a Lewis acid catalyst like BF₃·OEt₂ can control the regioselectivity.[2]
-
-
Modification of Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the regiochemical outcome. Experimenting with different solvents is a recommended strategy.[2]
-
Temperature and pH: In certain procedures, such as the reaction of hydroxylamine with 1,3-dicarbonyls, temperature and pH are key factors in determining the regioselectivity.[4]
-
-
Substrate Modification:
-
Electronic Properties: Altering the electronic properties of the alkyne or nitrile oxide can influence the regioselectivity of the cycloaddition.
-
Steric Hindrance: Introducing bulky substituents on one of the reactants can sterically direct the cycloaddition to favor one regioisomer.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for isoxazole synthesis, and how do they compare?
A1: The three main classes of catalysts for isoxazole synthesis are transition metals, organocatalysts, and Lewis acids. Each has its advantages and is suited to different synthetic strategies.
| Catalyst System | Catalyst Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Transition Metal | Copper(I) Iodide (CuI) | 5 | THF | 60 | 5 | ~85-95[5] |
| Organocatalyst | DABCO | 20 | Water | 80 | 24 | ~70-80[5] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 150 (3 equiv.) | DMAc | 90 | 24 | ~92[5] |
Note: Yields and reaction conditions are based on the synthesis of 3,5-diphenylisoxazole and may vary depending on the specific substrates and experimental setup. This data serves as a comparative benchmark.[5]
Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
A2: The isoxazole ring, while generally stable, can be sensitive to certain conditions due to the relatively weak N-O bond.[2]
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[2]
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[2]
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[2][6]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[2]
If you suspect product decomposition, consider employing milder workup procedures, avoiding strongly acidic or basic conditions, and protecting the compound from light if it is photosensitive.
Q3: What are the advantages of using microwave irradiation or ultrasound in isoxazole synthesis?
A3: Both microwave irradiation and ultrasound are non-conventional energy sources that can offer significant advantages in isoxazole synthesis.
-
Microwave Irradiation: This technique can dramatically reduce reaction times and, in some cases, improve yields by promoting efficient and uniform heating of the reaction mixture.[7]
-
Ultrasound: Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to the formation of reactive intermediates. It has been shown to be an eco-friendly alternative, sometimes allowing for reactions to be conducted in water or even solvent-free conditions.[8]
Q4: How does catalyst loading affect the efficiency of the reaction?
A4: Catalyst loading is a critical parameter to optimize for both economic and synthetic efficiency.
-
Too Low: Insufficient catalyst will result in a sluggish or incomplete reaction.
-
Too High: While a higher catalyst loading might increase the reaction rate, it can also lead to an increase in side reactions and makes purification more challenging. It also increases the overall cost of the synthesis.
It is always recommended to perform a catalyst loading study to find the optimal concentration for your specific reaction.
PART 3: Experimental Protocols & Visualizations
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general procedure for the copper(I)-catalyzed cycloaddition of a terminal alkyne with an in situ generated nitrile oxide.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Aldoxime (1.1 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne, aldoxime, and CuI.
-
Add the solvent and stir the mixture at room temperature.
-
Slowly add a solution of NCS in the same solvent to the reaction mixture.
-
After the addition is complete, add triethylamine dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams
Troubleshooting Workflow for Low Yield in Isoxazole Synthesis
A flowchart for troubleshooting low yields in isoxazole synthesis.
Decision Tree for Improving Regioselectivity
A decision-making flowchart for addressing regioselectivity issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Isoxazole synthesis.
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). PMC - NIH.
- Wikipedia. (n.d.). Isoxazole.
- ResearchGate. (n.d.).
- BenchChem. (2025). Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide.
- Construction of Isoxazole ring: An Overview. (2024).
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025).
- synthetic reactions using isoxazole compounds. (n.d.).
- ResearchGate. (n.d.). Scheme 3. Substrate scope of oxazole synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2022).
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- ResearchGate. (n.d.).
- Thieme E-Books & E-Journals. (n.d.).
- Universität Freiburg. (n.d.). Asymmetric Rh Diene Catalysis under Confinement: Isoxazole Ring‐Contraction in Mesoporous Solids.
- ResearchGate. (n.d.). Scope of the reaction for synthesis of isoxazoles. Reagents and conditions.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
- PubMed Central. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
- PMC - NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- PMC - NIH. (2023).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Copper-Catalyzed Isoxazole Synthesis. (n.d.).n.d.).
- Copper-C
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- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from synthetic Isoxazol-5-ylmethanamine HCl
Welcome to the technical support center for Isoxazol-5-ylmethanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you may encounter during the purification workflow. We will explore the causality behind these challenges and provide step-by-step protocols to resolve them.
Q1: My initial crude product from the synthesis is a dark, oily residue with multiple spots on TLC. What is the most effective initial purification strategy?
A1: A complex crude mixture containing your target primary amine, Isoxazol-5-ylmethanamine, alongside unreacted starting materials and byproducts, is a common outcome. The most robust initial clean-up strategy is an Acid-Base Extraction . This liquid-liquid extraction technique leverages the basicity of your target amine to selectively move it from an organic solvent into an aqueous layer, leaving behind neutral and acidic impurities.[1][2][3]
The core principle is the reversible conversion of the water-insoluble free amine into its water-soluble ammonium salt.[1][3]
Expert Insight: Before committing your entire batch, perform this extraction on a small aliquot of your crude material to confirm that your amine behaves as expected and that a significant portion of the impurities are removed.
-
Dissolution: Dissolve the crude oily residue in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic Isoxazol-5-ylmethanamine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.[2][4]
-
Layer Separation: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the amine.
-
Organic Layer Discard: The organic layer, now containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 10M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (confirm with pH paper). This deprotonates the ammonium salt, regenerating the free amine which is insoluble in water and will often precipitate or form an oil.[3][4]
-
Re-extraction: Extract the basified aqueous solution multiple times with fresh DCM or EtOAc to recover the purified free amine into the new organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified, albeit non-salt form, of Isoxazol-5-ylmethanamine.
This process is visually outlined in the workflow diagram below.
Sources
Technical Support Center: Isoxazole Ring Stability Under Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the isoxazole ring under acidic conditions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to navigate this common challenge in organic synthesis.
Introduction: The Duality of the Isoxazole Ring
The isoxazole ring is a valuable heterocycle in medicinal chemistry, prized for its role as a bioisostere and its ability to engage in specific binding interactions. However, the inherent weakness of the N-O bond presents a significant challenge during synthetic manipulations, particularly under acidic conditions required for common transformations like the deprotection of tert-butoxycarbonyl (Boc) groups. Understanding the factors that govern isoxazole stability is paramount to preventing unintended ring opening and ensuring the integrity of your target molecules.
This guide is structured to address your challenges from fundamental principles to practical, in-lab solutions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isoxazole Stability
This section addresses the most common initial queries regarding the behavior of isoxazoles in acidic media.
Q1: Why is the isoxazole ring prone to opening under acidic conditions?
Answer: The susceptibility of the isoxazole ring to acidic conditions stems from the basicity of the ring nitrogen and the inherent weakness of the N-O bond. The generally accepted mechanism involves the following steps:
-
Protonation: The acidic medium protonates the isoxazole nitrogen (pKa of isoxazole's conjugate acid is approximately -3.0), which acts as a Lewis base. This protonation disrupts the aromaticity of the ring and withdraws electron density from the already weak N-O bond.
-
N-O Bond Cleavage: The protonated intermediate is now activated for cleavage. The weakened N-O bond breaks, leading to a ring-opened vinyl cation intermediate.
-
Hydrolysis and Tautomerization: Subsequent reaction with water (hydrolysis) and tautomerization leads to the formation of a β-enaminone, which can be further hydrolyzed under harsher acidic conditions to a 1,3-dicarbonyl compound (β-diketone).
Caption: Mechanism of acid-catalyzed isoxazole ring opening.
Q2: How do substituents on the isoxazole ring affect its stability in acid?
Answer: Substituents play a critical role in modulating the stability of the isoxazole ring by influencing the basicity of the ring nitrogen and the stability of the ring-opened intermediates.
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the electron density on the isoxazole ring, making the nitrogen more basic and thus more susceptible to protonation. This generally leads to decreased stability in acidic conditions.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., esters, amides, sulfonyl groups) decrease the basicity of the nitrogen, making protonation less favorable and thereby increasing the stability of the isoxazole ring under acidic conditions.
A general trend for the stability of 3,5-disubstituted isoxazoles in acid is: Aryl-Aryl > Alkyl-Aryl > Alkyl-Alkyl . The phenyl groups in 3,5-diphenylisoxazole, for instance, provide significant electronic stabilization.
| Substituent Pattern (R3, R5) | Relative Stability in Acid | Rationale |
| Aryl, Aryl | High | EWG nature of aryl groups reduces nitrogen basicity. |
| Alkyl, Aryl | Moderate | Balance of electron-donating and withdrawing effects. |
| Alkyl, Alkyl | Lower | EDG nature of alkyl groups increases nitrogen basicity. |
| H, Aryl/Alkyl | Variable, often lower | Unsubstituted positions can be more reactive. |
Q3: Is there a general ranking of common acids from "harshest" to "mildest" for isoxazoles?
Answer: While reaction outcomes are highly substrate- and condition-dependent (solvent, temperature, reaction time), a general qualitative ranking of commonly used acids for procedures like Boc deprotection, from most to least aggressive towards a typical isoxazole ring, is as follows:
-
Trifluoroacetic Acid (TFA): Often used in high concentrations (20-50% in DCM) or neat, TFA is a very strong acid and is most likely to cause isoxazole ring opening, especially with sensitive substrates.
-
Hydrogen Chloride (HCl): Typically used as a 4M solution in 1,4-dioxane or generated in situ in methanol. While still a strong acid, it is often perceived as more controllable than TFA. Anhydrous conditions, such as with HCl in dioxane, may offer better preservation of the isoxazole ring compared to aqueous HCl.
-
Formic Acid: Used neat or as a co-solvent, formic acid is a weaker acid than TFA and HCl. It can be an effective and milder alternative for Boc deprotection on acid-sensitive substrates, though reaction times may be longer.[1]
Part 2: Troubleshooting Guides for Common Experimental Scenarios
This section provides actionable advice for specific problems encountered during synthesis.
Scenario 1: Boc Deprotection Leading to a Mixture of Products
Problem: "I'm attempting to deprotect a Boc-protected amine on a molecule containing a 3,5-dialkyl-isoxazole using 20% TFA in DCM. My NMR and LC-MS show my desired product, but also significant byproducts."
Analysis: The formation of multiple byproducts strongly suggests that the isoxazole ring is not stable under these conditions. The strong acidity of TFA is likely causing ring opening to the corresponding β-enaminone, which may be further degrading or reacting.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Boc deprotection.
Detailed Protocols for Milder Deprotection:
Protocol 2.1: Boc Deprotection using HCl in 1,4-Dioxane [2]
-
Setup: Dissolve the Boc-protected substrate in a minimal amount of a co-solvent if necessary (e.g., DCM or Methanol) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted with an organic solvent.
Protocol 2.2: Boc Deprotection using Formic Acid [3]
-
Setup: Dissolve the Boc-protected substrate directly in neat formic acid (reagent grade, ≥95%).
-
Reaction: Stir the solution at room temperature. The reaction time can be significantly longer than with TFA or HCl, ranging from a few hours to overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully remove the formic acid under reduced pressure (co-evaporation with toluene can help). The resulting formate salt can then be neutralized as described above.
Scenario 2: Identifying Ring-Opening Byproducts
Problem: "My reaction has produced an unknown impurity. How can I confirm if it's a result of isoxazole ring opening?"
Analysis: The primary products of isoxazole ring opening are β-enaminones or 1,3-dicarbonyl compounds. These structures have characteristic spectroscopic signatures.
Diagnostic Signatures:
-
¹H NMR Spectroscopy:
-
β-Enaminone: Look for a broad singlet far downfield (δ 10-13 ppm) corresponding to the N-H proton, which is part of a strong intramolecular hydrogen bond.[4] You will also see a characteristic vinyl proton signal (C=C-H) typically between δ 4.5 and 5.5 ppm.[5] The disappearance of the characteristic isoxazole proton signal (if present) is also a key indicator.[1]
-
1,3-Dicarbonyl (enol form): A very deshielded enolic proton may be visible as a broad singlet between δ 15-17 ppm.
-
-
Mass Spectrometry (MS):
-
The molecular weight of the byproduct will correspond to the addition of one molecule of water (M + 18) to your starting isoxazole-containing material.
-
Fragmentation patterns may show characteristic losses. For instance, cleavage of the N-O bond is a common fragmentation pathway for isoxazoles under MS conditions.[6] The fragmentation of β-diketones often involves cleavage alpha to the carbonyl groups.[7][8]
-
Part 3: Advanced Strategies for Preserving the Isoxazole Ring
For particularly sensitive substrates, a more strategic approach may be required.
Strategy 1: Late-Stage Formation of the Isoxazole Ring
If an acidic step early in the synthesis is unavoidable and consistently leads to ring degradation, consider redesigning your synthetic route. It may be more efficient to carry the precursor to the isoxazole (e.g., a 1,3-dicarbonyl compound) through the acid-sensitive steps and then form the isoxazole ring in one of the final steps of the synthesis. The reaction of 1,3-dicarbonyls with hydroxylamine is a common and robust method for isoxazole formation.[9]
Strategy 2: N-Protection of the Isoxazole Ring (A Theoretical Approach)
A potential, though less documented, strategy is to protect the isoxazole nitrogen to prevent its protonation. One theoretical approach is the formation of an isoxazole N-oxide .
Conceptual Workflow:
-
Oxidation: The isoxazole nitrogen could be oxidized to the corresponding N-oxide using a suitable oxidizing agent (e.g., m-CPBA or H₂O₂).
-
Acidic Reaction: The N-oxide, with its modified electronic properties, might exhibit greater stability under acidic conditions.
-
Reduction: After the acidic step, the N-oxide would need to be reduced back to the isoxazole.
Caption: Conceptual workflow for N-oxide protection strategy.
Note: This is an advanced and speculative strategy. The stability of isoxazole N-oxides under various acidic conditions and the feasibility of their selective reduction in the presence of other functional groups would require careful experimental validation.
Conclusion
The stability of the isoxazole ring in acidic media is a nuanced challenge that requires a deep understanding of the underlying reaction mechanisms and a strategic approach to reaction design. By carefully selecting milder acidic reagents, controlling reaction conditions, and, if necessary, redesigning the synthetic route, researchers can successfully perform acid-mediated transformations while preserving the integrity of this valuable heterocyclic motif. This guide serves as a starting point for troubleshooting and developing robust synthetic protocols for your isoxazole-containing target molecules.
References
- Bowie, J. H., et al. (1967). The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact.
- Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2014).
- Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1792–1798.
-
Isoxazole. (2023). In Wikipedia. [Link]
- Capon, B., & Page, M. I. (1971). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-545.
- Capon, B., & Page, M. I. (1971). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 541-545.
- Singh, P. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34267-34293.
- Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2).
- Kumar, A., & Singh, R. K. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5128-5152.
- Scardovi, N., et al. (2002). New Approach for the Synthesis of Isoxazoline-N-oxides. Request PDF.
- Chen, J., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(7), 996-1006.
- 3,5-Diphenylisoxazole. PubChem.
- Breci, L. (2023).
- 1H NMR Spectroscopy. University of Potsdam.
- Soderberg, T. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
- Boc-deprotection-methods. Sigma-Aldrich.
- Synthesis of N-Boc-masked isoxazole derivatives.
- Enaminone analysis by H NMR spectroscopy. Master Analyse et Controle.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23233-23241.
- Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543.
- Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
- 1H NMR Chemical Shift.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- Reddit discussion on N-Boc deprotection. r/OrganicChemistry.
- Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship.
- Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. (2025). Benchchem.
- Choy, J., et al. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship.
- TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride. (2024). TCI Chemicals.
- Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2012).
- CHAPTER 2 Fragmentation and Interpret
- isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr. ChemicalBook.
- Isoxazole(288-14-2) 1H NMR spectrum. ChemicalBook.
- Reddit discussion on Boc deprotection with HCl in dioxane. r/chemistry.
- Reddit discussion on Boc-Deprotection. r/chemistry.
- Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor.
- Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017).
- (a) Molecular framework of 3,5-disubstituted isoxazoles involving... (2017).
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Side reactions with ethoxymethylenemalonates in isoxazole synthesis
Topic: Troubleshooting Side Reactions with Ethoxymethylenemalonates in Isoxazole Synthesis For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
Diethyl ethoxymethylenemalonate (DEEMM) and its analogs are powerful and versatile C3 synthons for constructing the isoxazole core, a privileged scaffold in medicinal chemistry.[1] The reaction, typically with hydroxylamine, provides a direct route to 3-carbalkoxy-5-hydroxyisoxazoles. While elegant in principle, this reaction is frequently plagued by side reactions that can complicate purification, reduce yields, and introduce difficult-to-remove impurities.
This technical guide provides in-depth troubleshooting strategies and field-proven insights to help you diagnose and mitigate common side reactions encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Core Reaction Pathway: An Overview
The synthesis of the isoxazole ring from DEEMM and hydroxylamine is a two-stage process: (1) an initial nucleophilic substitution to form an intermediate, followed by (2) an intramolecular cyclization. Hydroxylamine possesses two nucleophilic centers, the nitrogen and the oxygen. The nitrogen, being the stronger nucleophile, initiates the reaction.
-
Nucleophilic Attack: The amine group of hydroxylamine attacks the electron-deficient β-carbon of the ethoxymethylenemalonate.
-
Elimination: This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((hydroxyamino)methylene)malonate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks one of the proximal ester carbonyls.
-
Ring Closure & Tautomerization: A second molecule of ethanol is eliminated to form the isoxazole ring, which tautomerizes to the more stable 5-hydroxyisoxazole form.[2]
Caption: The two-stage reaction pathway for isoxazole synthesis using DEEMM.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I've isolated a stable intermediate instead of the final isoxazole. What is it, and why did it form?
A: The most common issue is the failure of the second step: intramolecular cyclization. The intermediate, diethyl 2-((hydroxyamino)methylene)malonate, is often stable enough to be isolated. This occurs when the reaction conditions lack a sufficient thermodynamic driving force (e.g., heat) or appropriate catalysis to facilitate the ring-closing step. The nucleophilicity of the hydroxyl group needs to be enhanced, or the electrophilicity of the ester carbonyl needs to be increased for the reaction to proceed.
Q2: The yield is very low, and my crude NMR shows a complex mixture. Where do I start troubleshooting?
A: A low yield with a complex mixture points to competing reaction pathways or degradation. The primary culprits are often:
-
Hydrolysis: DEEMM and the resulting ester products are susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.[3][4] This can revert your materials to malonic acid derivatives.
-
Thermal Decomposition: The Gould-Jacobs reaction, a related synthesis using DEEMM, is known to produce dark, tarry substances at high temperatures.[5][6] Excessive heat can cause polymerization or decomposition of the highly reactive starting materials and intermediates.
-
Impure Reagents: Contaminants in your starting materials (e.g., hydrazine in hydroxylamine) can lead to different heterocyclic cores entirely, such as pyrazoles.[1]
We recommend starting with a systematic analysis of your reaction temperature and the purity of your starting materials.
Q3: I see a significant byproduct with a mass corresponding to a pyrazole. How is this possible?
A: This is a classic sign of hydrazine (H₂N-NH₂) contamination in your hydroxylamine hydrochloride (H₂N-OH·HCl) starting material. DEEMM reacts readily with hydrazine to form 5-hydroxypyrazole derivatives.[1] Since hydrazine is significantly more nucleophilic than hydroxylamine, even trace amounts can lead to a disproportionate amount of pyrazole byproduct. Always use high-purity hydroxylamine from a reputable supplier.
Troubleshooting Guide: From Symptoms to Solutions
This guide addresses specific experimental outcomes and provides actionable solutions.
Problem 1: Incomplete Cyclization (Intermediate Accumulation)
-
Symptom: The primary product observed via TLC or LC-MS corresponds to the mass of [DEEMM + Hydroxylamine - EtOH], and it does not convert to the final product over time at room temperature.
-
Causality: The cyclization step is kinetically slow and requires activation. The hydroxyl group's nucleophilic attack on the ester carbonyl has a significant energy barrier.
-
Solutions:
-
Thermal Promotion: Refluxing the reaction in a higher-boiling solvent like ethanol, propanol, or toluene can provide the necessary energy to overcome the activation barrier.
-
Base Catalysis: Adding a non-nucleophilic weak base (e.g., triethylamine, DBU) can deprotonate the hydroxyl group, increasing its nucleophilicity and accelerating the cyclization.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can stabilize the charged transition state of the cyclization, sometimes allowing the reaction to proceed at lower temperatures.
-
Caption: Decision tree for troubleshooting failed cyclization reactions.
Problem 2: Significant Hydrolysis and Low Mass Recovery
-
Symptom: Low yield of desired product, with water-soluble acidic byproducts detected during workup (e.g., effervescence upon acidification). The desired product may also degrade on a silica gel column.
-
Causality: The ester functionalities in both DEEMM and the isoxazole product are prone to hydrolysis.[4] This is exacerbated by:
-
Using strong aqueous bases (NaOH, KOH) or acids (conc. HCl) during the reaction or workup.
-
Prolonged reaction times in protic, aqueous media.
-
Using "wet" solvents or reagents.
-
-
Solutions:
-
pH Control: Use mild, non-aqueous bases (e.g., triethylamine) for the reaction. During workup, wash with saturated sodium bicarbonate solution instead of stronger bases.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (N₂ or Ar) if moisture sensitivity is high.
-
Efficient Workup: Minimize contact time with aqueous layers during extraction. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.
-
Purification Strategy: If the product is sensitive to silica gel (which is acidic), consider deactivating the silica with triethylamine (slurry with 1% Et₃N in the eluent) or use an alternative stationary phase like alumina.[7]
-
Problem 3: Formation of Polymeric or Tarry Byproducts
-
Symptom: The reaction mixture turns dark brown or black, and an insoluble, tar-like material forms.
-
Causality: DEEMM is an electron-deficient alkene and can undergo polymerization at high temperatures.[8] This is particularly problematic in neat reaction conditions or when temperatures exceed ~150°C for extended periods.[5]
-
Solutions:
-
Temperature Management: The cyclization step in the related Gould-Jacobs synthesis is often conducted at very high temperatures, which can cause decomposition.[9] For isoxazole synthesis, maintain the lowest effective temperature that promotes cyclization. See the optimization table below.
-
Use of Solvent: Avoid running the reaction neat. Using a solvent helps to dissipate heat and maintain a controlled temperature.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating that can lead to degradation.[7]
-
| Parameter | Condition 1 (Low Temp) | Condition 2 (Standard) | Condition 3 (Forcing) | Potential Side Reaction Mitigated |
| Solvent | Acetonitrile | Ethanol | Toluene | Polymerization (by avoiding high temps) |
| Temperature | 50 °C | 80 °C (Reflux) | 110 °C (Reflux) | Decomposition, Polymerization |
| Catalyst | 0.2 eq. DBU | None | None / 0.1 eq. Acetic Acid | Incomplete Cyclization (addressed by heat) |
| Time | 4-8 h | 2-4 h | 1-2 h | Degradation due to prolonged heating |
Validated Experimental Protocols
Protocol 1: Standard Synthesis of Ethyl 5-hydroxyisoxazole-3-carboxylate
This protocol provides a reliable baseline for the synthesis, optimized to balance reaction rate and byproduct formation.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroxylamine hydrochloride (5.0 g, 72 mmol).
-
Reaction Mixture: Add ethanol (50 mL) followed by triethylamine (10.0 mL, 72 mmol). Stir for 10 minutes at room temperature to form free hydroxylamine.
-
Addition of DEEMM: Add diethyl ethoxymethylenemalonate (DEEMM) (14.6 mL, 72 mmol) dropwise over 15 minutes. An initial exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 3 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The intermediate will appear first, followed by the product at a lower Rf.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can often be purified by recrystallization from an ethyl acetate/hexanes mixture. If column chromatography is required, use silica gel deactivated with 1% triethylamine in the eluent.
Protocol 2: Optimized Workup to Minimize Hydrolysis
Use this procedure if you suspect product loss due to hydrolysis during extraction or purification.
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the flask in an ice bath.
-
Solvent Exchange: Remove the reaction solvent (e.g., ethanol) under reduced pressure. Add toluene (50 mL) and evaporate again (azeotropic removal of water/ethanol).
-
Extraction: Dissolve the residue in a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL).
-
Aqueous Wash: Wash the organic phase quickly with a minimal amount of cold, saturated aqueous sodium bicarbonate (20 mL), followed immediately by a cold brine wash (20 mL). Crucially, do not allow the layers to sit for extended periods.
-
Drying and Concentration: Dry the organic layer thoroughly over anhydrous MgSO₄ for at least 20 minutes. Filter and concentrate under reduced pressure at a bath temperature below 40°C.
References
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- Troubleshooting guide for the synthesis of isoxazole deriv
- A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalon
-
synthesis of isoxazoles. (2019, January 19). YouTube. [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
- Troubleshooting unexpected side products in quinolone synthesis. (n.d.). Benchchem.
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. [Link]
-
diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. [Link]
-
HYDROLYSIS REACTIONS. (2018, February 19). [Link]
-
Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. [Link]
-
Gould Jacobs Quinoline forming reaction. (n.d.). [Link]
-
The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. (n.d.). [Link]
-
Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. (n.d.). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. esisresearch.org [esisresearch.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ablelab.eu [ablelab.eu]
Optimizing solvent systems for isoxazole synthesis in aqueous media
Welcome to the technical support center for optimizing isoxazole synthesis in aqueous media. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the transition towards greener, more sustainable synthetic methodologies. Moving reactions from traditional organic solvents to aqueous systems presents unique challenges and opportunities. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and maximize your success.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the potential causes and provides a systematic approach to resolution.
Q1: My reaction yield is very low or I'm getting no product at all. What should I investigate first?
Answer: Low or no yield is a frequent issue when adapting a synthesis to an aqueous medium. The root cause often lies in the poor solubility of organic starting materials in water, the stability of intermediates, or suboptimal reaction conditions. A systematic troubleshooting approach is essential.
Causality and Actionable Solutions:
-
Poor Reactant Solubility: Water is a highly polar solvent, and many organic precursors for isoxazole synthesis, particularly non-polar alkynes or complex aryl aldehydes, have limited solubility. If reactants are not sufficiently dissolved or dispersed, the reaction cannot proceed efficiently.
-
Solution: Introduce a co-solvent. Ethanol is a common and effective choice that is miscible with water and can significantly enhance the solubility of organic reactants. A starting point is often a 1:1 or 1:3 ethanol-water mixture. Other green co-solvents like glycerol or polyethylene glycol (PEG) can also be explored.
-
Solution: Employ phase-transfer catalysis (PTC). For biphasic systems (e.g., toluene-water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle reactants across the phase interface, facilitating the reaction.
-
-
Intermediate Instability & Side Reactions: A primary pathway to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In aqueous or protic media, the key nitrile oxide intermediate is highly prone to dimerization, forming inactive furoxans, which is a major cause of low yield.
-
Solution: Generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available to "trap" it before it dimerizes. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime with an oxidant) to the reaction mixture containing the alkyne.
-
-
Suboptimal Reaction Conditions: Temperature and pH play a critical role.
-
Solution: While many aqueous syntheses are promoted as "room temperature," gentle heating (e.g., 50-80 °C) can often overcome activation energy barriers without significantly promoting side reactions. Conversely, for 1,3-dipolar cycloadditions, higher temperatures can favor the unwanted dimerization of nitrile oxides. Optimization is key.
-
Solution: For reactions involving hydroxylamine hydrochloride, the pH can be crucial. Some protocols proceed without any added base, while others may benefit from a mild base like diisopropylethylamine (DIPEA) to facilitate the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Q2: My starting materials won't dissolve. How do I select the right co-solvent or surfactant?
Answer: This is the most common barrier to performing organic reactions in water. The goal is to create a pseudo-homogeneous environment or a micellar system where reactants can interact effectively.
Causality and Actionable Solutions:
-
Co-Solvents: These are organic solvents miscible with water that increase the overall polarity range of the solvent system, enhancing the solubility of less polar organic reactants.
-
Selection Criteria: Choose a co-solvent that is a good solvent for your organic starting materials but also has sufficient water miscibility.
-
Common Choices:
-
Ethanol/Methanol: Highly effective, readily available, and relatively green. An ethanol-water (1:3) medium has been shown to be effective, especially for ultrasound-mediated reactions.
-
Acetonitrile: Useful for a range of polarities, often used in mixtures with water.
-
Methanol/Water (95:5): In some cases, a high organic ratio with a small amount of water can still provide unique reactivity under basic conditions.
-
-
-
Surfactants: Surfactants form micelles in water, creating hydrophobic pockets where non-polar reactants can accumulate and react at high effective concentrations. This approach, known as micellar catalysis, is a cornerstone of green chemistry.
-
Selection Criteria: The choice of surfactant (anionic, cationic, or non-ionic) can influence reaction rates.
-
Common Choices: While less commonly cited in the provided isoxazole literature, surfactants are a powerful tool in aqueous organic synthesis. Non-ionic surfactants like Triton X-100 or zwitterionic surfactants are often good starting points as they are less likely to interfere with charged intermediates.
-
Data Presentation: Co-Solvent System Comparison (Illustrative)
| Solvent System | Typical Reactant Type | Expected Outcome | Key Advantage | Reference Example |
| Pure Water | Water-soluble ketones, aldehydes | High yield for specific substrates | Maximally green, simple workup | Reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones. |
| Ethanol:Water (1:3) | Aromatic aldehydes, β-ketoesters | Good to excellent yields | Balances solubility and green metrics | Ultrasound-assisted multicomponent reactions. |
| Acetonitrile:Water (1:2) | Aldehydes, alkynes-sulfonamides | High yields, fast reaction | Good solvating power | Ultrasound-assisted synthesis of sulfonamide–isoxazoles. |
| Methanol:Water (95:5) + Base | 1,3-Diketones, hydroximoyl chlorides | High yield, fast reaction | Favors specific cycloaddition pathways | Synthesis of 3,4,5-trisubstituted isoxazoles. |
Q3: I'm getting a mixture of regioisomers. How can I improve selectivity in an aqueous system?
Answer: Regioselectivity is a persistent challenge in isoxazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions. The solvent system can profoundly influence the electronic and steric interactions that govern which isomer is formed.
Causality and Actionable Solutions:
-
Electronic and Steric Control: The regiochemical outcome is determined by the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne). This alignment is influenced by frontier molecular orbital interactions (LUMO of one component, HOMO of the other) and steric hindrance.
-
Solvent Polarity: Changing the solvent polarity (e.g., by altering the water/co-solvent ratio) can subtly alter the transition state energies of the two possible cycloaddition pathways, favoring one over the other. Experimenting with different co-solvents (e.g., ethanol vs. acetonitrile) is a valid strategy.
-
Catalysis: While many aqueous methods are catalyst-free, the introduction of a catalyst can direct regioselectivity. For example, copper-catalyzed conditions are well-known to control the regioselectivity of cycloadditions involving terminal alkynes. Lewis acid catalysts can also influence the outcome.
-
-
pH Adjustment: For condensation reactions (e.g., 1,3-dicarbonyl with hydroxylamine), the pH can dictate which carbonyl group is more susceptible to initial attack.
-
Solution: Acidic conditions often favor the formation of one regioisomer over the other. A systematic screen of pH (e.g., from 4.0 to 7.0) can reveal an optimal window for regioselectivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the main advantages of using water as a solvent for isoxazole synthesis?
Answer: The shift towards aqueous media aligns with the principles of green and sustainable chemistry. The primary advantages are:
-
Environmental Friendliness: Water is non-toxic, non-flammable, and abundant, eliminating the environmental and health hazards associated with many volatile organic solvents (VOCs).
-
Cost-Effectiveness: Water is significantly cheaper than purified organic solvents.
-
Enhanced Reactivity: Water's high polarity and cohesive energy density can sometimes accelerate reactions, particularly those with polar transition states, due to hydrophobic effects that force organic molecules together.
-
Simplified Workup: In many cases, the desired isoxazole product is sparingly soluble in water and precipitates out of the reaction mixture upon completion, allowing for simple collection by filtration without the need for extensive extraction and chromatography.
Q5: Can I use energy-assistance methods like ultrasound or microwaves with aqueous systems?
Answer: Absolutely. Aqueous systems are highly compatible with and often benefit from energy-assistance.
-
Ultrasound (Sonochemistry): Ultrasound irradiation accelerates reactions through acoustic cavitation—the formation and collapse of microscopic bubbles. This creates localized hot spots with intense temperature and pressure, dramatically increasing reaction rates even at a low bulk temperature. It is particularly effective for heterogeneous mixtures in water, as it enhances mass transfer. Many high-yield, rapid syntheses of isoxazoles in water are performed under ultrasonic irradiation.
-
Microwave Irradiation: Microwaves heat a reaction by directly interacting with polar molecules, like water. This leads to rapid, uniform heating that can reduce reaction times from hours to minutes. Microwave-assisted synthesis in water is a powerful green chemistry technique for producing isoxazole derivatives.
Logical Relationship: Optimizing Aqueous Synthesis
Technical Support Center: Isomeric Impurity Control
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the formation of isomeric impurities. Isomers can present significant challenges in pharmaceutical development, impacting a drug's efficacy, safety, and regulatory approval.[1][2][3] This resource moves beyond simple checklists to explain the fundamental principles behind impurity formation and provide robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isomeric Impurities
This section addresses the foundational questions researchers face regarding isomeric impurities.
Q1: What are isomeric impurities and why are they a major concern in drug development?
A: Isomeric impurities are molecules that have the same molecular formula as the active pharmaceutical ingredient (API) but differ in the arrangement of their atoms.[1] They are a critical concern because even subtle structural differences can lead to vastly different pharmacological or toxicological properties.[1][4] The human body is a chiral environment, meaning it can interact differently with each isomer.[4][5] One isomer (the eutomer) may provide the therapeutic effect, while another (the distomer) could be inactive, less active, or, in the worst-case scenario, cause severe adverse effects, as famously demonstrated by the thalidomide tragedy.[2][4] Therefore, controlling these impurities is essential for ensuring the safety, quality, and efficacy of a drug.[3][6]
Q2: What are the common types of isomeric impurities I should be aware of?
A: Isomeric impurities are broadly classified into two main groups, which are further subdivided. Understanding the specific type of isomer you are dealing with is the first step in controlling it.
-
Constitutional (or Structural) Isomers: These isomers have different connectivity between atoms. They are chemically distinct compounds with different physical properties.[7]
-
Positional Isomers: Differ in the position of a functional group.
-
Functional Group Isomers: Have different functional groups.
-
Tautomers: Isomers that readily interconvert, often by the migration of a proton, and can exist in equilibrium.[7]
-
-
Stereoisomers: These isomers have the same atom connectivity but differ in their three-dimensional orientation.[1]
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment but behave differently in a chiral environment.[8]
-
Diastereomers: Stereoisomers that are not mirror images. This category includes geometric isomers (cis/trans) and molecules with multiple chiral centers. Unlike enantiomers, diastereomers have different physical and chemical properties, which often makes them easier to separate.[3][8]
-
Q3: What are the regulatory expectations for controlling isomeric impurities?
A: Regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) have stringent guidelines for the control of impurities, including isomers. The ICH Q6A guideline, for instance, establishes specifications and acceptance criteria for new drug substances.[9][10][11][12] Key expectations include:
-
Identification and Characterization: The stereochemical composition of the drug substance must be clearly defined.[13]
-
Specification Limits: A specific limit for the undesired isomer(s) must be established and justified based on data from preclinical and clinical studies.[8][14]
-
Validated Analytical Methods: You must use validated, stereoselective analytical methods (e.g., chiral HPLC) to quantify the isomeric purity of the API and final drug product.[8][13][14]
-
Stability Testing: The stability of the drug substance with respect to racemization or interconversion must be investigated under various conditions.[8]
Essentially, regulators require a comprehensive control strategy that demonstrates a thorough understanding and command over the isomeric profile of your drug substance throughout its lifecycle.[5][11]
Part 2: Troubleshooting Guide - Controlling Isomer Formation During Synthesis
Proactive control during the synthesis is the most effective strategy. This section details how to manipulate reaction parameters to favor the formation of the desired product.
Q4: My reaction is producing a mixture of isomers. How can I use reaction conditions to favor the one I want?
A: This is a classic challenge of Kinetic versus Thermodynamic Control . The composition of your product mixture can be dictated by whether the reaction is governed by the rate of product formation (kinetic control) or the stability of the final products (thermodynamic control).[15][16]
-
Kinetic Control: This regime favors the product that forms the fastest, meaning the one with the lowest activation energy. These reactions are typically run at low temperatures for short durations and are effectively irreversible.[15][16][17] The product ratio is determined by the difference in the transition state energies.
-
Thermodynamic Control: This regime favors the most stable product, the one with the lowest Gibbs free energy. These reactions are reversible and are typically run at higher temperatures for longer durations , allowing the system to reach equilibrium.[15][17][18]
At low temperatures, there is insufficient energy to overcome the activation barrier for the reverse reaction (or the higher activation barrier of the thermodynamic product), so the product that forms quickest becomes locked in.[17] At higher temperatures, even if the kinetic product forms first, the reverse reaction is fast enough to allow equilibrium to be established, leading to the accumulation of the most stable thermodynamic product.[15][16]
Caption: Energy profile for Kinetic (blue) vs. Thermodynamic (red) control.
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lowest activation energy) | Product stability (lowest Gibbs free energy) |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions required |
| Product Favored | The one that forms fastest | The most stable one |
Troubleshooting Action: If you are getting the less stable isomer, try increasing the reaction temperature and duration to see if you can shift the equilibrium toward the more stable thermodynamic product. Conversely, if your desired product is less stable but forms faster, run the reaction at the lowest possible temperature that allows for a reasonable rate and quench it quickly.
Q5: How can my choice of catalyst prevent the formation of an unwanted isomer?
A: Catalysts are fundamental to controlling isomerization because they lower the activation energy of a specific reaction pathway.[19] By selecting the right catalyst, you can selectively promote the formation of one isomer over another.
-
Asymmetric Catalysis: In chiral synthesis, chiral catalysts (e.g., those based on transition metals with chiral ligands) create a chiral environment that favors the formation of one enantiomer. This is a cornerstone of modern stereoselective synthesis.
-
Heterogeneous Catalysts: These solid-phase catalysts (e.g., zeolites, sulfated zirconia) can offer high selectivity due to their defined pore structures and active sites.[19][20] They also simplify product workup, as the catalyst can be filtered off. Nickel-hydride catalysts on solid acid supports, for example, have shown high activity and selectivity in alkene isomerization.[21]
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants and often offer high selectivity and efficiency due to intimate interaction with the reactants.[19]
-
Isomerization Inhibitors: In some cases, impurities from a catalyst or its decomposition products can cause unwanted isomerization. For instance, in ruthenium-catalyzed olefin metathesis, decomposition can generate metal hydrides that promote olefin migration. Adding an inhibitor like 1,4-benzoquinone can prevent this by reacting with the unwanted hydride species.[22][23]
Troubleshooting Action: If you suspect your catalyst is causing or failing to prevent isomerization, screen different types. For stereoselective reactions, screen a library of chiral ligands. For reactions prone to side-reactions, consider a heterogeneous catalyst for improved specificity or add a known inhibitor for the problematic side reaction.
Part 3: Post-Synthesis Troubleshooting - Analysis and Purification
Even with a well-designed synthesis, isomeric impurities can appear. This section covers how to find and remove them.
Q6: I suspect I have an isomeric impurity. What are the best analytical techniques to confirm its presence and quantity?
A: Detecting and quantifying isomers requires specialized analytical techniques, as many have very similar properties. Chiral isomers are particularly challenging.
Troubleshooting Action: Start with a high-resolution technique like chiral HPLC or SFC for initial screening. If identification is difficult, use NMR with a chiral derivatizing agent to create diastereomers that are distinguishable. For definitive structural confirmation, hyphenated techniques like LC-MS/MS or LC-CD-NMR are powerful tools.[24][25]
| Analytical Technique | Principle | Best For | Pros | Cons |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[4][26] | Quantifying enantiomeric excess (e.e.) and separating diastereomers. | High resolution, well-established, quantitative.[2] | Method development can be time-consuming; requires screening of columns and mobile phases.[2][24] |
| NMR with Chiral Agents | A chiral derivatizing agent (CDA) or chiral solvating agent (CSA) is added to the sample, converting enantiomers into diastereomers, which have distinct NMR spectra.[26] | Distinguishing and quantifying enantiomers when chromatographic methods fail. | Provides structural information. | The derivatizing agent can complicate the spectrum; requires pure agents. |
| Gas Chromatography (GC) | Separation of volatile compounds, often using a chiral stationary phase. | Analysis of volatile or semi-volatile isomers. | High efficiency and sensitivity. | Limited to thermally stable and volatile compounds. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, often with a chiral selector in the buffer. | Analysis of charged chiral molecules. | Requires very small sample volumes; high efficiency. | Can be less robust than HPLC for routine QC. |
| LC-CD-NMR | Combines liquid chromatography with circular dichroism (CD) and NMR detectors. | Identifying enantiomer peaks without an authentic sample. The enantiomer will have an opposite CD signal but an identical NMR spectrum.[24] | Powerful tool for early-phase development when standards are unavailable.[24] | Requires specialized and expensive instrumentation. |
Q7: I've confirmed an isomeric impurity is present above the acceptable limit. What are my options for purification?
A: Removing an unwanted isomer often relies on exploiting the subtle differences between them.
Caption: Workflow for selecting a purification strategy for isomeric impurities.
-
For Diastereomers and Constitutional Isomers: Since these have different physical properties, standard purification techniques like silica gel chromatography, reverse-phase HPLC, or distillation are often effective.
-
For Enantiomers: This is more challenging and requires a chiral environment.
-
Preparative Chiral Chromatography (HPLC or SFC): This is the most common and versatile method. It uses a larger-scale version of the analytical chiral columns to separate quantities of material sufficient for further development.[26][27]
-
Crystallization Techniques:
-
Diastereomeric Salt Formation: The racemic mixture is reacted with a pure chiral resolving agent (often an acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Afterward, the resolving agent is cleaved to yield the pure enantiomer.
-
Preferential Crystallization: For racemic mixtures that crystallize as a conglomerate (a mix of pure enantiomer crystals), seeding a supersaturated solution with a crystal of the desired enantiomer can induce its selective crystallization.[26]
-
-
Expert Insight: While purification is a powerful tool, it is often expensive and reduces overall yield. The best long-term strategy is always to return to the synthesis (Part 2) and optimize the reaction conditions to prevent the impurity from forming in the first place.
Part 4: Key Experimental Protocols
This section provides actionable, step-by-step methodologies for common workflows.
Protocol 1: Screening for Optimal Reaction Conditions (Kinetic vs. Thermodynamic)
Objective: To determine if reaction temperature and time can be used to control the ratio of two isomeric products.
Methodology:
-
Baseline Experiment:
-
Run the reaction using your standard or literature-reported conditions. Let's designate this as Condition A (e.g., 25°C, 2 hours).
-
Take samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quench them immediately to stop the reaction.
-
Analyze the product ratio for each time point using a validated analytical method (e.g., HPLC, GC, NMR).
-
-
Test for Kinetic Control:
-
Set up the reaction at a significantly lower temperature (e.g., 0°C or -20°C).
-
Again, take samples at regular intervals. Note that the reaction will be slower, so extend the overall time if necessary.
-
Analyze the product ratio. If the proportion of one isomer (the kinetic product) is significantly enhanced at early time points and low temperatures, the reaction is likely under kinetic control.[17]
-
-
Test for Thermodynamic Control:
-
Set up the reaction at a significantly higher temperature (e.g., 60°C or 80°C). Ensure the temperature is not so high that it causes degradation.
-
Run the reaction for an extended period (e.g., 12-24 hours) to ensure it has reached equilibrium.
-
Take samples at later time points (e.g., 4 hr, 8 hr, 12 hr, 24 hr).
-
Analyze the product ratio. If the ratio changes over time and eventually stabilizes with a higher proportion of the other isomer (the thermodynamic product), the reaction is under thermodynamic control.[15][16]
-
-
Data Analysis:
-
Plot the percentage of each isomer versus time for each temperature.
-
Compare the final product ratios. A significant difference in the product ratio between the low-temperature/short-time experiment and the high-temperature/long-time experiment is strong evidence of competing kinetic and thermodynamic pathways.
-
Protocol 2: Method Development for Chiral HPLC
Objective: To develop a robust HPLC method for separating and quantifying a pair of enantiomers.
Methodology:
-
Column Selection:
-
The choice of Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are the most popular and versatile.[2]
-
Begin by screening a set of 3-4 columns with different polysaccharide backbones and selectors.
-
-
Mobile Phase Screening (Normal Phase):
-
Normal phase (e.g., Heptane/Isopropanol or Heptane/Ethanol) often provides the best selectivity for chiral separations.
-
Start with a standard mobile phase like 90:10 Heptane:IPA.
-
Run a gradient or a series of isocratic runs with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to find the optimal retention and resolution.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase fails or is not desirable, screen reversed-phase conditions (e.g., Water/Acetonitrile or Water/Methanol), often with a buffer.
-
This is typically used for more polar molecules.
-
-
Additive/Modifier Screening:
-
Small amounts of additives can dramatically affect selectivity.
-
For basic analytes, add a basic modifier like diethylamine (DEA).
-
For acidic analytes, add an acidic modifier like trifluoroacetic acid (TFA).
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C). Temperature can affect both retention time and selectivity.[2] Lower temperatures often improve resolution, but increase analysis time and pressure.
-
-
Validation:
-
Once you have achieved baseline separation (Resolution > 1.5), validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Part 5: References
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
-
Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]
-
Manallack, D. T. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
-
Veeprho. (2020). Different Types of Isomeric Impurities Present in Pharmaceutical Products. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
Manallack, D. T. (2009). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]
-
ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers. [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
Patsnap. (2025). Role of catalysts in isomerization processes. [Link]
-
Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed. [Link]
-
Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
-
Lin, K. C. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]
-
Hong, S. H., et al. (2004). Prevention of Undesirable Isomerization during Olefin Metathesis. ACS Publications. [Link]
-
ChemEurope.com. (n.d.). Thermodynamic versus kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Lavecchia, A., et al. (2021). The Significance of Chirality in Drug Design and Development. PubMed Central. [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. [Link]
-
Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]
-
Daniels, J. M., & Rona, M. (n.d.). Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations. ResearchGate. [Link]
-
Hiriyanna, S. G., et al. (2010). Separation, Isolation, and Characterization of Isoform Impurities of Gemcitabine Formed During the Anomerization of Protected α‐Gemcitabine to Gemcitabine. Taylor & Francis Online. [Link]
-
Tian, T., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. PubMed Central. [Link]
-
ResearchGate. (n.d.). Prevention of Undesirable Isomerization During Olefin Metathesis. [Link]
-
Dapsens, P. Y., et al. (2015). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. [Link]
-
Loerting, T., et al. (2011). The impact of temperature and unwanted impurities on slow compression of ice. PubMed Central. [Link]
-
Zhang, G., et al. (2024). Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst. PubMed. [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. [Link]
-
LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. [Link]
-
MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
ResearchGate. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]
-
MDPI. (2023). Effect of Growth Temperature and Atmosphere Exposure Time on Impurity Incorporation in Sputtered Mg, Al, and Ca Thin Films. [Link]
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Technical Support Center: Refinement of Work-up Procedures for Isoxazole Amine Salts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the nuanced challenges of working with isoxazole amine salts. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique chemical behavior of these heterocyclic compounds. Our goal is to move beyond rote procedural lists and provide a deeper, mechanistic understanding to empower you to troubleshoot and refine your experimental work-ups effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the isolation and purification of isoxazole amine salts.
Q1: What is the fundamental strategy for the work-up of a reaction mixture containing an isoxazole amine?
The most robust strategy is an acid-base extraction, which leverages the basicity of the amine functional group.[1][2] The core principle is to reversibly convert the amine (typically soluble in organic solvents) into its corresponding salt (which is soluble in water), allowing for separation from non-basic impurities.
The general workflow involves:
-
Dissolving the crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extracting the organic solution with an aqueous acid (e.g., 1M HCl). The isoxazole amine is protonated, forming a salt that partitions into the aqueous layer.
-
Separating the layers. The organic layer now contains neutral and acidic impurities, while the aqueous layer contains the desired product as a salt.
-
Washing the aqueous layer with a fresh organic solvent to remove any trapped impurities.
-
Basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine salt, regenerating the free amine.
-
Extracting the free amine back into an organic solvent.
-
Drying and concentrating the organic layer to yield the purified isoxazole amine.
Q2: My isoxazole amine salt isn't precipitating from the aqueous layer after adding acid. What's going on?
This is a common and expected outcome. Amine salts, particularly hydrochloride salts, are often highly soluble in water.[1] Precipitation is not the primary goal of the initial acidic extraction; the goal is to transfer the compound from the organic phase to the aqueous phase. The isolation of the final product typically occurs after basifying the aqueous layer and extracting the neutral amine back into an organic solvent. If you wish to isolate the salt directly, you would typically need to evaporate the aqueous solution or precipitate the salt by adding a water-miscible organic solvent in which the salt is insoluble.
Q3: Is the isoxazole ring stable during a standard acid-base work-up?
The stability of the isoxazole ring is highly dependent on pH, temperature, and its substitution pattern.[3][4]
-
Acidic to Neutral Conditions: Generally, the isoxazole ring is quite stable in acidic and neutral pH, making acidic extractions safe for most derivatives.[4][5]
-
Strongly Basic Conditions: The N-O bond in the isoxazole ring can be susceptible to cleavage under strongly basic conditions (e.g., high concentrations of NaOH or KOH), especially with elevated temperatures.[5][6] This can lead to ring-opening and product degradation. For sensitive substrates, using a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization is recommended.
A study on the drug Leflunomide highlighted that its isoxazole ring opening is significantly faster under basic conditions (pH 10) compared to neutral or acidic conditions.[5]
Q4: How do I choose the correct acid or base for my extraction?
The choice depends on the basicity of your amine and the stability of your isoxazole ring.
-
For Extraction (Acid): 1M or 2M HCl is standard for most amines. It's strong enough to protonate the amine fully but generally not harsh enough to cause degradation of the isoxazole ring.
-
For Regeneration (Base):
-
Sodium Bicarbonate (NaHCO₃): A weak base, ideal for sensitive substrates where strong bases might cause ring-opening or other side reactions.[6] It is sufficient to deprotonate most amine salts.
-
Sodium or Potassium Carbonate (Na₂CO₃, K₂CO₃): A moderately strong base, effective and widely applicable.
-
Sodium Hydroxide (NaOH): A strong base. While effective, it should be used with caution and at low temperatures (e.g., in an ice bath) due to the potential for isoxazole ring cleavage.[5][6]
-
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific, challenging problems that can arise during the work-up of isoxazole amine salts.
Problem 1: A Persistent Emulsion Has Formed During Extraction
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities in the crude reaction mixture.[7] They are common when dealing with complex mixtures and can bring the entire work-up to a halt.
Solutions:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[7][8] This increases the ionic strength and density of the aqueous phase, disrupting the emulsion and forcing the separation of layers.[9]
-
Patience & Gentle Swirling: Allow the separatory funnel to stand undisturbed. Sometimes, emulsions break over time. Gentle swirling, rather than vigorous shaking, can also prevent their formation in the first place.[7][8]
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or glass wool.[8][10] This physically disrupts the microscopic droplets forming the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force the separation of the layers.[8]
-
Solvent Modification: Add a small amount of a different solvent. For instance, if using ethyl acetate, adding some dichloromethane can alter the polarity and help break the emulsion.[8]
Troubleshooting Workflow: Emulsion Formation
Caption: A decision tree for resolving persistent emulsions.
Problem 2: Product is "Oiling Out" or Fails to Crystallize
Causality: The desired compound separates as a liquid or oil instead of a solid. This is often due to the presence of impurities that inhibit crystal lattice formation, a low melting point of the compound, or an inappropriate solvent choice.
Solutions:
-
Convert to a Crystalline Salt: This is the most effective strategy for amines that are oils or low-melting solids.[11] Dissolve the purified freebase amine in a solvent like diethyl ether or ethyl acetate, and add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The resulting hydrochloride salt is often a well-defined, crystalline solid that can be easily filtered and recrystallized.[11][12] Other acids like tartaric acid can also be used to form crystalline diastereomeric salts, which is useful for chiral resolutions.[11][13]
-
Trituration: Add a solvent in which the desired product is sparingly soluble but the impurities are soluble.[8] Stir the oily product vigorously with this solvent (e.g., hexane or pentane). This can wash away impurities and induce crystallization.
-
Solvent System Screening for Recrystallization: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[11] A mixture of a "good" solvent (dissolves the compound well) and a "poor" anti-solvent (in which the compound is insoluble) is often effective.[11]
Data Table 1: Common Acids for Salt Formation
| Acid | Type | Resulting Salt | Typical Properties |
| Hydrochloric Acid (HCl) | Strong | Hydrochloride | Often crystalline, water-soluble |
| Sulfuric Acid (H₂SO₄) | Strong | Sulfate/Bisulfate | Can be crystalline, water-soluble |
| Tartaric Acid | Chiral Dicarboxylic | Tartrate | Useful for chiral resolution[13] |
| Acetic Acid | Weak | Acetate | Less common for isolation, may form adducts[14] |
Problem 3: Chiral Isoxazole Amine Requires Resolution
Causality: Many synthetic routes produce racemic mixtures of chiral amines. For pharmaceutical applications, isolating a single enantiomer is often required.
Solution: Diastereomeric Salt Resolution This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent).[13] This creates a mixture of two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 3: Standardized Protocols
Protocol 1: General Acid-Base Extraction for Purifying an Isoxazole Amine
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 5-10 volumes of ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean flask. This layer contains your product as the hydrochloride salt.
-
Re-extraction (Optional but Recommended): Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the amine.
-
Aqueous Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trapped neutral impurities. Discard the organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ solution while stirring until the pH is >9 (confirm with pH paper).
-
Product Extraction: Extract the basified aqueous layer with three portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 2: Formation and Recrystallization of an Amine Hydrochloride Salt
-
Dissolution: Dissolve the purified free amine (from Protocol 1) in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: While stirring, add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise. A precipitate should form immediately. Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any excess acid and soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/ether). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
- synthetic reactions using isoxazole compounds. (n.d.).
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
- Troubleshooting guide for the synthesis of isoxazole derivatives. (2025). Benchchem.
- Construction of Isoxazole ring: An Overview. (2024).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (2025). Benchchem.
- Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (2025). Benchchem.
- Isolation (Recovery). (n.d.). University of Alberta.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Tips & Tricks: Emulsions. (2026). University of Rochester.
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- 4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts.
- Chiral resolution. (n.d.). Wikipedia.
- Acid–base extraction. (n.d.). Wikipedia.
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
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Validation & Comparative
A Comparative Guide to LC-MS Analysis for Purity Assessment of Synthetic Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged structure, integral to a multitude of therapeutic agents. The meticulous control of purity for these synthetic intermediates and active pharmaceutical ingredients (APIs) is not merely a matter of regulatory compliance but a fundamental cornerstone of drug safety and efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of synthetic isoxazoles. We will delve into the causality behind experimental choices, present detailed methodologies, and offer field-proven insights to ensure the integrity of your analytical results.
The Criticality of Purity in Isoxazole Synthesis
The synthesis of isoxazole derivatives, often involving multi-step reactions, can introduce a variety of impurities. These can include unreacted starting materials, reagents, by-products such as regioisomers and furoxans, and degradation products.[1] Even trace levels of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust and sensitive analytical methodology is paramount for the comprehensive purity assessment of these compounds.
LC-MS: The Gold Standard for Isoxazole Purity Profiling
While several analytical techniques can be employed for purity assessment, LC-MS has emerged as the gold standard for the analysis of pharmaceutical impurities.[2] This is due to its unique combination of the high-resolution separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This powerful duo allows for the detection, identification, and quantification of impurities, even at trace levels.
The Unparalleled Advantages of LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages over traditional analytical techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and even quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of synthetic isoxazoles.
The primary advantage of LC-MS lies in its superior sensitivity and selectivity .[3] While HPLC-UV is a reliable technique for quantifying the main component, its ability to detect and identify co-eluting or low-level impurities is limited. LC-MS, on the other hand, can distinguish between compounds with the same chromatographic retention time based on their mass-to-charge ratio (m/z), enabling the detection and identification of impurities at much lower concentrations.[3] Furthermore, the mass spectrometer provides invaluable molecular weight information and structural details through fragmentation analysis, which is crucial for the identification of unknown impurities.[4]
GC-MS is a powerful tool for volatile and thermally stable compounds.[5] However, many isoxazole derivatives and their potential impurities are non-volatile or thermally labile, making them unsuitable for GC analysis without derivatization, which can introduce additional complexity and potential for artifacts.[5] LC-MS, being suitable for a wider range of polar and non-polar compounds, circumvents this limitation.[5]
Quantitative NMR (qNMR) is an excellent technique for determining the absolute purity of a primary standard without the need for a reference standard of the analyte itself.[1][6] However, it generally has lower sensitivity compared to LC-MS and can be challenging for complex mixtures where signals of impurities may overlap with those of the main component or residual solvents.[7][8]
A Comparative Overview of Analytical Techniques
To provide a clear perspective, the following table summarizes the key performance characteristics of LC-MS in comparison to other commonly used analytical techniques for the purity assessment of synthetic isoxazoles.
| Parameter | LC-MS | HPLC-UV | GC-MS | qNMR |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by UV absorbance | Separation of volatile compounds by chromatography, detection by mass | Quantification based on nuclear spin resonance |
| Selectivity | Very High (based on retention time and m/z) | Moderate (based on retention time and UV spectrum) | High (for volatile compounds) | High (for structurally distinct protons) |
| Sensitivity | Very High (pg-fg range) | Moderate (ng-µg range) | High (pg-ng range) | Low (µg-mg range) |
| Applicability | Broad (polar, non-polar, non-volatile compounds) | Broad (compounds with a chromophore) | Limited to volatile and thermally stable compounds | Universal (for compounds with NMR active nuclei) |
| Impurity ID | Excellent (molecular weight and fragmentation data) | Limited (requires isolation and other techniques) | Good (for volatile impurities) | Good (for structurally distinct impurities) |
| Quantitation | Good (with appropriate standards) | Excellent (primary method for assay) | Good (with appropriate standards) | Excellent (absolute quantification) |
Experimental Workflow: A Step-by-Step Guide to LC-MS Purity Assessment
A robust LC-MS method for purity assessment is a self-validating system. The following protocol outlines a typical workflow, emphasizing the rationale behind each step.
Diagram of the LC-MS Experimental Workflow
Caption: A typical workflow for the purity assessment of synthetic isoxazoles using LC-MS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Rationale: Accurate weighing and complete dissolution are critical for quantitative accuracy. The choice of solvent should ensure the stability of the isoxazole and be compatible with the mobile phase.
-
Procedure:
-
Accurately weigh approximately 10 mg of the synthetic isoxazole sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
2. Liquid Chromatography Conditions:
-
Rationale: The choice of column and mobile phase is crucial for achieving good separation of the main component from its potential impurities. A reversed-phase C18 column is often a good starting point for moderately polar isoxazole derivatives. A gradient elution is typically employed to resolve impurities with a wide range of polarities. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry Parameters:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for many isoxazole derivatives. Operating in both positive and negative ion modes is recommended during method development to determine the optimal ionization polarity for the parent compound and its impurities. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of unknown impurities.
-
Typical Parameters (ESI):
-
Ionization Mode: Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 50 - 1000
-
4. Data Analysis and Purity Calculation:
-
Rationale: Purity is typically assessed by area normalization, assuming that all components have a similar response factor in the detector. For more accurate quantification, especially for known impurities, a reference standard of the impurity should be used to generate a calibration curve.
-
Procedure:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
For impurity identification, examine the mass spectrum of each impurity peak to determine its molecular weight.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation of unknown impurities.
-
Understanding Fragmentation: A Key to Impurity Identification
The fragmentation pattern of a molecule in the mass spectrometer is a unique fingerprint that provides crucial structural information. For isoxazoles, fragmentation can be influenced by the substituents on the ring. A common fragmentation pathway involves the cleavage of the weak N-O bond.
Illustrative Fragmentation Pathway of a Model Isoxazole
The following diagram illustrates a plausible fragmentation pathway for a generic 3,5-disubstituted isoxazole in positive ion mode ESI-MS/MS.
Sources
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A Comparative Analysis of Isoxazol-5-ylmethanamine and Isoxazol-3-ylmethanamine for Drug Discovery Professionals
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions. The positional isomerism of substituents on this ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative study of two key building blocks: Isoxazol-5-ylmethanamine and Isoxazol-3-ylmethanamine. We delve into their structural nuances, synthetic accessibility, and differential applications in drug development, supported by experimental data and protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern drug design. Its utility stems from several key features:
-
Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for amide or ester groups, enhancing metabolic stability by removing cleavable bonds while maintaining key hydrogen bonding capabilities.
-
Modulation of Physicochemical Properties: The specific orientation of the nitrogen and oxygen atoms allows for fine-tuning of a compound's pKa, lipophilicity (logP), and dipole moment.
-
Structural Rigidity: The aromatic nature of the ring introduces a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor binding by reducing the entropic penalty.
The position of the aminomethyl substituent—at the C3 or C5 position—is not a trivial choice. This seemingly minor structural change significantly impacts the molecule's electronic distribution, steric profile, and hydrogen bonding potential, leading to distinct pharmacological outcomes.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between Isoxazol-3-ylmethanamine and Isoxazol-5-ylmethanamine lies in the placement of the aminomethyl group relative to the ring heteroatoms. This dictates the molecule's electronic and steric landscape.
-
Isoxazol-3-ylmethanamine: The aminomethyl group is adjacent to the ring nitrogen atom. This proximity makes the amine nitrogen more basic due to the electron-withdrawing influence of the nearby oxygen atom being more distant.
-
Isoxazol-5-ylmethanamine: The aminomethyl group is adjacent to the ring oxygen atom. The closer proximity to the electronegative oxygen atom reduces the basicity of the amine compared to its 3-yl counterpart.
These differences are quantitatively reflected in their physicochemical properties.
| Property | Isoxazol-3-ylmethanamine | Isoxazol-5-ylmethanamine | Rationale for Difference |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O | Isomers |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol | Isomers |
| CAS Number | 19690-35-8 | 34494-01-2 | Unique Identifiers |
| Predicted pKa | 8.2 - 8.6 | 7.5 - 7.9 | The electron-withdrawing effect of the ring oxygen is more pronounced at the C5 position, reducing the basicity of the adjacent amine. |
| Predicted logP | -0.5 to -0.1 | -0.4 to 0.0 | The overall polarity and hydrogen bonding potential are subtly altered by the isomerism, leading to minor differences in lipophilicity. |
| Dipole Moment | Higher | Lower | The vector sum of individual bond dipoles differs significantly due to the asymmetric placement of the N and O atoms relative to the substituent. |
Data is compiled from predictive models and publicly available chemical databases such as PubChem.
Comparative Synthetic Strategies
The accessibility of these isomers is a critical consideration for their use in large-scale synthesis campaigns. While both can be prepared from common starting materials, the synthetic routes differ. A common and versatile approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, followed by reduction.
Below is a generalized workflow comparing their synthesis.
Caption: Divergent pharmacological roles of the isoxazole methanamine isomers.
Detailed Experimental Protocol: Synthesis of Isoxazole-5-carboxamide
This protocol details a key intermediate step in the synthesis of Isoxazol-5-ylmethanamine. The trustworthiness of this protocol is ensured by including in-process checks and final product characterization steps.
Objective: To synthesize Isoxazole-5-carboxamide from Ethyl Isoxazole-5-carboxylate.
Materials:
-
Ethyl Isoxazole-5-carboxylate (1.0 eq)
-
Ammonia (7 N solution in Methanol, 10 eq)
-
Methanol (as co-solvent if needed)
-
Round-bottom flask or sealed pressure vessel
-
Magnetic stirrer
-
TLC plates (Silica gel 60 F254)
-
Mobile Phase: 10% Methanol in Dichloromethane
-
NMR tubes, Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Reaction Setup: In a pressure-rated vessel, dissolve Ethyl Isoxazole-5-carboxylate (e.g., 5.0 g) in a 7 N solution of ammonia in methanol (e.g., 50 mL).
-
Expert Rationale: A sealed vessel is crucial as the reaction is typically heated to drive the amidation, and ammonia is volatile. Using a pre-made solution of ammonia in methanol provides a convenient and anhydrous source of the reagent.
-
-
Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitoring Progress (Self-Validation): After 12-16 hours, cool the reaction to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate against the starting material. Elute with 10% MeOH/DCM. The product, being more polar, should have a lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible.
-
Trustworthiness Check: TLC provides a rapid and reliable method to ensure full conversion of the starting material, preventing unnecessary purification challenges later.
-
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The resulting crude solid is often of high purity.
-
Purification (if necessary): If TLC indicates impurities, the crude solid can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography.
-
Characterization (Final Validation):
-
¹H NMR (DMSO-d6): Acquire a proton NMR spectrum. Expect to see characteristic peaks for the isoxazole ring protons and two distinct peaks for the -NH₂ protons. The disappearance of the ethyl group signals (a quartet and a triplet) from the starting material confirms the reaction's success.
-
Mass Spectrometry: Obtain an ESI-MS spectrum to confirm the molecular weight of the product (m/z for [M+H]⁺ should be ~113.04).
-
This validated intermediate can then be taken forward for reduction (e.g., with LiAlH₄ or Borane) to yield the target Isoxazol-5-ylmethanamine.
Conclusion and Strategic Recommendations
The choice between Isoxazol-3-ylmethanamine and Isoxazol-5-ylmethanamine is a critical decision in drug design, driven entirely by the intended biological target and the desired pharmacological action.
-
Choose Isoxazol-5-ylmethanamine when designing GABA-A receptor agonists or when a GABA bioisostere is required. Its specific geometry and lower basicity are optimized for this class of targets.
-
Choose Isoxazol-3-ylmethanamine when exploring scaffolds for excitatory amino acid receptor antagonists (like AMPA) or when a different spatial arrangement and higher basicity of the aminomethyl group are needed to probe a binding pocket.
Ultimately, the positional isomerism of the isoxazole ring is a powerful tool for medicinal chemists. Understanding the fundamental differences in synthesis, physicochemical properties, and pharmacological potential allows for a more rational and efficient approach to drug discovery.
References
(Note: The following is a representative list based on the topics discussed. Actual synthesis and application papers would be cited for a specific project.)
-
PubChem Compound Summary for Isoxazol-5-ylmethanamine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for Isoxazol-3-ylmethanamine. National Center for Biotechnology Information. [Link]
- Krogsgaard-Larsen, P., et al. (1985). GABA agonists and antagonists. In Handbook of Neurochemistry (pp. 449-470). Springer, Boston, MA. (A representative review on GABA agonists, often discussing the isoxazole scaffold of Gaboxadol). [A general search on Google Scholar for this topic would provide specific links, e.g., https://link.springer.com/chapter/10.1007/978-1-4613-2449-4_18]
- Tse, H. L. A., et al. (2003). Structure-activity relationships of N3-substituted willardiine derivatives as AMPA receptor antagonists. Journal of medicinal chemistry, 46(17), 3648–3658. (This type of paper details the SAR of AMPA antagonists, which often utilize isoxazole scaffolds). [A search on PubMed or Google Scholar for the title would provide access, e.g., https://pubs.acs.org/doi/10.1021/jm0301193]
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. (Provides foundational knowledge on the principle of bioisosterism discussed in the text). [https://www.eurekaselect.com/article/13526]
A Senior Application Scientist's Guide to Catalytic Efficiency in Isoxazole Synthesis
The isoxazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from anti-cancer to antimicrobial agents, makes the efficient and selective synthesis of this heterocycle a paramount challenge for researchers in drug discovery and development.[2][3][4] The evolution of synthetic methodologies has shifted towards catalytic approaches, which offer significant advantages in terms of reaction rates, selectivity, and sustainability.[3][5][6]
This guide provides an in-depth comparison of the leading catalytic systems for isoxazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the causal factors behind experimental choices, compare performance metrics with supporting data, and provide detailed, validated methodologies to empower researchers to select and implement the optimal strategy for their specific synthetic goals.
Comparative Analysis of Dominant Catalytic Strategies
The construction of the isoxazole scaffold is primarily achieved through the formation of the N-O bond and the closure of the five-membered ring. The choice of catalyst is the single most critical factor influencing the efficiency, regioselectivity, and substrate scope of this transformation. We will compare the three dominant classes of catalysts: transition metals, organocatalysts, and hypervalent iodine species.
Transition Metal Catalysis: The Workhorse of Isoxazole Synthesis
Transition metals have revolutionized isoxazole synthesis, offering powerful pathways through mechanisms like [3+2] cycloadditions and cycloisomerizations.[1][5]
-
Copper (Cu) Catalysis: Copper(I) catalysts are arguably the most prolific for isoxazole synthesis, particularly for the [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides.[7][8][9] This method is a quintessential example of "click chemistry," prized for its reliability, high yields, and exceptional regioselectivity, exclusively affording 3,5-disubstituted isoxazoles.[7] The catalyst's role is to form a copper(I) acetylide intermediate, which facilitates a stepwise, non-concerted reaction with the nitrile oxide, ensuring precise regiochemical control.[7] One-pot procedures, where the nitrile oxide is generated directly from an aldoxime without isolation, have made this an exceptionally efficient and user-friendly method.[7][9][10]
-
Gold (Au) Catalysis: Gold catalysts, particularly Au(I) and Au(III) salts, excel in the cycloisomerization of α,β-acetylenic oximes.[11][12][13] Gold's high carbophilicity allows it to act as a potent π-acid, activating the alkyne triple bond towards nucleophilic attack by the oxime's oxygen atom.[11] This strategy is highly effective for synthesizing 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles with excellent yields under mild conditions.[11][12] Furthermore, cationic gold(I) catalysts have enabled novel intramolecular electrophilic aromatic substitution (SEAr) reactions to create complex, isoxazole-containing fused heterocycles that are otherwise difficult to access.[14][15][16]
-
Rhodium (Rh) and Other Metals: While less common than copper or gold, other metals offer unique reactivity. Rhodium(II) catalysts, for example, can mediate formal [3+2] cycloadditions of N-sulfonyl-1,2,3-triazoles with isoxazoles, providing a pathway to complex polysubstituted 3-aminopyrroles.[17] Iron-catalyzed protocols have also been developed as a versatile, earth-abundant alternative for the one-pot synthesis of isoxazoles.[5]
Organocatalysis: The Green Chemistry Approach
In pursuit of more sustainable synthetic routes, metal-free organocatalysis has emerged as a powerful alternative.[6][18] These methods often utilize simple, inexpensive, and non-toxic organic molecules to catalyze reactions, frequently in environmentally benign solvents like water or ethanol.[4][19]
A prominent example is the three-component reaction between an aldehyde, hydroxylamine, and a β-keto-ester. Catalysts like hexamine or triphenylphosphine have been shown to efficiently promote this condensation and cyclization sequence, affording isoxazoles in excellent yields with operational simplicity and short reaction times.[4][19][20] The key advantage lies in the avoidance of heavy metal contaminants, making it an attractive option for pharmaceutical applications.
Hypervalent Iodine Catalysis: A Niche for Oxidative Cycloaddition
Hypervalent iodine(III) species have been effectively employed as catalysts for the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes.[2] This method generates the reactive nitrile oxide intermediate in situ through oxidation, which then undergoes a rapid intramolecular cycloaddition to yield polycyclic isoxazole derivatives.[2] It is a robust and efficient method for creating fused ring systems with high yields.[2]
Head-to-Head Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes the performance of representative catalysts for isoxazole synthesis. The data is compiled from multiple literature sources to serve as a comparative benchmark.[4][7][10][11][21]
| Catalytic System | Reaction Type | Typical Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Limitations/Considerations |
| Copper(I) Iodide | [3+2] Cycloaddition | 1 - 5 | 1 - 5 | 25 - 60 | 85 - 99 | Excellent regioselectivity, high yields, one-pot procedures, wide functional group tolerance.[7][8] | Primarily for terminal alkynes; requires in situ generation of unstable nitrile oxides. |
| Gold(III) Chloride | Cycloisomerization | 2 - 5 | 0.5 - 3 | 25 - 80 | 80 - 95 | Very fast, mild conditions, applicable to various substituted isoxazoles.[11][12] | Requires synthesis of α,β-acetylenic oxime precursors. |
| Hexamine | Multicomponent Reaction | 20 | 1 - 2 | 25 - Reflux | 90 - 95 | Metal-free, environmentally friendly (EtOH/H₂O), simple workup, low cost.[4] | Can require higher catalyst loading; scope may be limited compared to metal catalysts. |
| Hypervalent Iodine(III) | Oxidative Cycloaddition | 10 | 24 | 25 | 80 - 94 | Efficient for fused/polycyclic systems, metal-free.[2] | Primarily for intramolecular reactions; requires an oxidant (e.g., m-CPBA). |
Mechanistic Insights and Workflow Visualization
Understanding the reaction mechanism is crucial for optimization and troubleshooting. Below are simplified representations of the catalytic cycles for the most prominent synthetic routes.
Copper(I)-Catalyzed [3+2] Cycloaddition
The copper(I) catalyst first reacts with the terminal alkyne to form a copper acetylide. This intermediate then undergoes a regioselective addition to the in situ generated nitrile oxide, followed by cyclization and protonolysis to release the 3,5-disubstituted isoxazole and regenerate the catalyst.
Caption: Catalytic cycle for Copper(I)-catalyzed [3+2] cycloaddition.
Gold(III)-Catalyzed Cycloisomerization
The carbophilic Gold(III) catalyst coordinates to the triple bond of the α,β-acetylenic oxime, activating it for a 5-endo-dig intramolecular cyclization. The resulting vinyl-gold species undergoes protodeauration to yield the isoxazole product and regenerate the active Au(III) catalyst.
Caption: Mechanism for Gold(III)-catalyzed cycloisomerization.
Field-Proven Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a robust and highly efficient method adapted from leading literature procedures, demonstrating excellent yields and broad applicability.[7][8]
Principle: This one-pot reaction leverages a copper(I) catalyst to achieve a highly regioselective [3+2] cycloaddition. A nitrile oxide is generated in situ from the corresponding aldoxime using a mild oxidant (chloramine-T), avoiding the need to handle the unstable intermediate. The copper catalyst ensures the terminal alkyne reacts exclusively at one terminus of the nitrile oxide dipole, leading to a single isoxazole regioisomer in high purity.
Materials and Reagents:
-
Aryl/Alkyl Aldoxime (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Chloramine-T trihydrate (1.05 mmol, 1.05 equiv)
-
Ethanol (EtOH), 5 mL
-
Water (H₂O), 5 mL
-
Stir bar, round-bottom flask, condenser
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 mmol), terminal alkyne (1.1 mmol), and Copper(I) Iodide (0.05 mmol).
-
Solvent Addition: Add ethanol (5 mL) and water (5 mL) to the flask. Stir the resulting suspension at room temperature. The mixture may be heterogeneous.
-
Nitrile Oxide Generation & Cycloaddition: Add chloramine-T trihydrate (1.05 equiv) to the stirring suspension in one portion.
-
Causality Note: Chloramine-T acts as both a halogenating agent and a base to convert the aldoxime to the hydroximoyl chloride, which then eliminates HCl to form the reactive nitrile oxide dipole in situ.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the 3,5-disubstituted isoxazole product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion and Future Outlook
The synthesis of isoxazoles has been profoundly advanced by the development of diverse and efficient catalytic systems.
-
Copper(I) catalysis remains the gold standard for the regioselective synthesis of 3,5-disubstituted isoxazoles via [3+2] cycloaddition, offering reliability and high yields.[7][8]
-
Gold catalysis provides rapid access to a variety of substitution patterns through cycloisomerization and enables the construction of complex fused systems.[11][14]
-
Organocatalysis presents a compelling green alternative, eliminating residual metal concerns and often using simpler, more sustainable reaction conditions.[4][6]
The selection of an optimal catalyst is therefore a multi-factorial decision, balancing the need for specific substitution patterns, substrate compatibility, and process considerations such as cost, scalability, and environmental impact. Future research will undoubtedly focus on expanding the scope of earth-abundant metal catalysts and refining organocatalytic systems to further enhance their efficiency and applicability in both academic and industrial settings.[3][5]
References
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Gothard, C. M., & Giguere, R. J. (2015). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. [Link]
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Duan, M., Huo, G., Zhao, Y., Zhu, C., & Song, C. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts. [Link]
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Singh, R., & Kumar, A. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. ResearchGate. [Link]
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Kumar, R., et al. (2022). An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst. Journal For Basic Sciences. [Link]
-
Nakamura, T., et al. (2018). Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. Organic Letters. [Link]
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Reddy, R. S., et al. (2010). Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry. [Link]
-
Nakamura, T., et al. (2018). Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. RSC Discovery. [Link]
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Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters. [Link]
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Perumal, P. T., et al. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
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Postnikov, P., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. [Link]
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Corma, A., & Leyva-Pérez, A. (2015). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
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Zhang, X.-W., et al. (2018). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Organic Letters. [Link]
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Sharma, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
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Geng, H., et al. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters. [Link]
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Daroughehzadeh, M., & Kiyani, H. (2023). Arylideneisoxazole-5(4H)-One Synthesis by Organocatalytic Three-Component Hetero-Cyclization. Polycyclic Aromatic Compounds. [Link]
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Kasar, R. B., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
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Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
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Astudillo, L., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
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A Guide to In Vitro Biological Assay Selection for Novel Isoxazole Compounds: A Comparative Analysis
Introduction: The Versatility of the Isoxazole Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands out as a privileged scaffold. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a wide array of therapeutic agents.[1][2][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and potent enzyme inhibitory effects.[1][4][5] This versatility, however, presents a challenge for researchers: with a multitude of potential biological targets, selecting the appropriate initial in vitro assay is a critical decision that dictates the trajectory of the entire drug discovery program.
This guide provides a comparative framework for designing an efficient and logical assay cascade for novel isoxazole compounds. We will begin by focusing on the foundational assessment of anticancer potential through cytotoxicity screening, comparing the workhorse MTT assay with modern alternatives. Subsequently, we will explore the transition to target-specific assays, essential for elucidating the mechanism of action. Our objective is to equip researchers, scientists, and drug development professionals with the rationale to make informed, data-driven decisions in their screening campaigns.
Part 1: The Foundational Assay - Assessing General Cytotoxicity
The logical starting point for any compound library with suspected anticancer potential is a broad screen for cytotoxicity. Before investing resources in complex mechanistic studies, it is imperative to answer a fundamental question: Does the compound exert any effect on cell viability? A positive result in a cytotoxicity screen is the gateway to all further investigation.
Primary Methodology in Focus: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that has been a staple in cell biology for decades.[6] Its enduring popularity stems from its simplicity, cost-effectiveness, and high-throughput adaptability.
Principle of Action: The core of the MTT assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases, enzymes active only in viable cells, cleave the yellow, water-soluble MTT tetrazolium salt into a purple, water-insoluble formazan product.[6][7] These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[7]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
Materials:
-
Novel isoxazole compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Appropriate cancer cell line (e.g., MCF-7, HT-29) and complete culture medium
-
Positive Control (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[8]
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole compounds.
-
Add 100 µL of medium containing the desired final concentrations of the compounds to the wells.
-
Crucial Controls: Include wells for:
-
Negative (Vehicle) Control: Cells treated with the highest concentration of DMSO used for the compounds (e.g., 0.1%).
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Incubate the plate for a specified duration (typically 24, 48, or 72 hours).[8]
-
-
MTT Reagent Addition: After incubation, carefully remove 100 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly with a pipette to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C (or overnight at room temperature, protected from light) to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the background absorbance. Plot the results to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Part 2: Comparative Analysis - Alternative Viability & Cytotoxicity Assays
While the MTT assay is robust, it is not without limitations. The primary drawback is the necessity of a solubilization step for the formazan crystals, which adds time and a potential source of error.[7][9] Furthermore, compounds that have reducing potential can interfere with the assay, leading to false-positive results.[10] This necessitates the exploration of alternative methods.
Alternative 1: XTT & WST-1 Assays
The XTT and WST-1 assays are second-generation tetrazolium salt-based methods designed to overcome the major limitation of MTT.[11]
-
Principle: Similar to MTT, these assays measure metabolic activity via dehydrogenase enzymes. However, the formazan product they form is water-soluble, colored orange (XTT) or yellow (WST-1).[7][9] This elegantly eliminates the solubilization step, streamlining the protocol and reducing handling errors. The WST-1 assay is often noted for its superior sensitivity and broader dynamic range compared to other tetrazolium salts.[9]
Alternative 2: LDH Release Assay
In contrast to assays that measure metabolic activity in viable cells, the Lactate Dehydrogenase (LDH) release assay directly quantifies cell death.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of membrane integrity, a hallmark of cytotoxicity.[12] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells. This provides a direct measure of cytotoxicity rather than an indirect measure of viability.[12]
Data Presentation: Quantitative Performance Comparison
The choice of a primary screening assay depends on a balance of scientific need, throughput requirements, and budget.
| Parameter | MTT Assay | XTT / WST-1 Assay | LDH Release Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases[7] | Enzymatic reduction of water-soluble tetrazolium salt[9] | Measurement of LDH enzyme released from damaged cells[12] |
| Endpoint | Cell Viability / Metabolic Activity | Cell Viability / Metabolic Activity | Cytotoxicity / Membrane Integrity |
| Throughput | High | Very High (no solubilization step) | High |
| Sensitivity | Good | Good to Excellent (WST-1 > XTT)[9] | Good |
| Key Advantage | Cost-effective and well-established | Faster workflow, homogeneous format | Direct measure of cell death, not just metabolic slowdown |
| Key Limitation | Requires solubilization step; potential for compound interference[7][10] | Higher cost than MTT; potential for compound interference | Endpoint measurement; does not capture cytostatic effects |
| Reference | [6][7][10] | [7][9][11] | [12] |
Part 3: Moving Beyond Cytotoxicity - Target-Specific Assays
Identifying a compound with potent cytotoxic activity is an exciting first step. However, it is only the beginning of the story. The critical next phase is to elucidate its Mechanism of Action (MOA). Many isoxazole derivatives have been shown to exert their effects by inhibiting specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways.[13][14]
Example Target Pathway: Kinase Signaling in Cancer
Kinase signaling cascades, such as the RAS/RAF/MEK/ERK pathway, are frequently hyperactivated in cancer, driving uncontrolled cell proliferation and survival. Small molecule inhibitors that can block the activity of a specific kinase in this pathway are a major class of modern cancer therapeutics. Given the prevalence of isoxazoles as kinase inhibitors, investigating this target class is a logical next step.[14][15]
Simplified Kinase Signaling Pathway
Caption: Simplified kinase signaling pathway leading to cell proliferation.
Target-Specific Assay Example: In Vitro Kinase Inhibition Assay
Once a potential target family is hypothesized, its direct inhibition by the isoxazole compound must be confirmed biochemically.
-
Principle: These assays are typically performed in a cell-free system using a purified recombinant kinase, its specific substrate, and ATP. The assay measures the ability of the isoxazole compound to prevent the kinase from transferring a phosphate group from ATP to the substrate. The readout can be based on various technologies, including fluorescence, luminescence, or radioactivity, to quantify the extent of substrate phosphorylation.
-
Protocol Snapshot:
-
A purified kinase is incubated with the isoxazole compound at various concentrations in a microplate well.
-
The reaction is initiated by adding the kinase's specific substrate and ATP.
-
After a set incubation period, the reaction is stopped.
-
A detection reagent is added that generates a signal (e.g., luminescence) proportional to the amount of phosphorylated product.
-
The signal is read on a plate reader, and the data are used to calculate an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase's activity.[5][13]
-
Part 4: Synthesis & Expert Recommendations
An effective in vitro screening strategy for novel isoxazole compounds is not about choosing a single "best" assay, but about building a logical, tiered cascade that efficiently answers key questions at each stage.
-
Primary Screen (The "Do they work?"): Begin with a high-throughput, cost-effective cell viability assay. For most labs, the WST-1 assay offers the best balance of speed, sensitivity, and simplicity, making it an excellent modern alternative to the traditional MTT assay.[9]
-
Confirmatory Screen (The "Are they killing cells?"): For the most potent "hits" from the primary screen, perform a confirmatory assay with a different endpoint. The LDH release assay is ideal for this, as it directly confirms that the loss of viability is due to cytotoxic, membrane-damaging events, rather than merely a cytostatic (growth-arresting) effect.[12]
-
Mechanistic Screen (The "How do they work?"): With cytotoxicity confirmed, proceed to target-based assays. Based on literature precedent for isoxazoles, an in vitro kinase inhibition panel against common cancer-related kinases is a highly rational starting point to identify the specific molecular target and begin elucidating the compound's mechanism of action.[13][14]
By following this tiered approach—from broad viability to specific mechanism—researchers can efficiently triage compound libraries, validate hits with confidence, and rapidly advance the most promising novel isoxazole candidates toward further preclinical development.
References
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- Witulski, B., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 25(15), 3353.
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- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022).
- Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017). YouTube.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.
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- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). ScienceDirect.
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A Head-to-Head Comparison of Isoxazole and Oxazole Derivatives in Drug Design: A Guide for Researchers
In the landscape of medicinal chemistry, isoxazole and oxazole stand out as privileged five-membered heterocyclic scaffolds. As isomers, their structures differ only in the position of the nitrogen and oxygen atoms—adjacent in isoxazoles (1,2-oxazole) and separated by a carbon in oxazoles (1,3-oxazole). This subtle distinction, however, imparts significant differences in their physicochemical properties, metabolic fates, and biological activities, making the choice between them a critical decision in drug design. This guide provides an in-depth, objective comparison of isoxazole and oxazole derivatives, supported by experimental data and detailed protocols to inform rational drug design strategies.
At a Glance: Physicochemical Properties
The electronic and physical characteristics of a scaffold are fundamental to its pharmacokinetic and pharmacodynamic profiles. Isoxazoles and oxazoles, while both aromatic heterocycles, exhibit key differences in basicity, dipole moment, and aromaticity.[1]
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [1] |
| pKa of Conjugate Acid | -3.0 | 0.8 | [1] |
| Dipole Moment | 3.0 D | 1.7 D | [1] |
| Aromaticity | Generally considered to have slightly greater aromaticity than oxazole | Aromaticity is considered weaker than isoxazole in some studies | [2] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor | The nitrogen atom is the primary hydrogen bond acceptor | [1] |
The significantly lower pKa of isoxazole's conjugate acid renders it a much weaker base than oxazole. This reduced basicity can be advantageous in drug design, as it may lessen interactions with off-target biological amines and improve oral bioavailability. The larger dipole moment of the isoxazole ring suggests a greater potential for polar interactions with biological targets.[1]
Metabolic Stability: A Tale of Two Rings
A drug candidate's metabolic stability is a crucial determinant of its in vivo half-life and overall exposure. Both isoxazole and oxazole rings can be metabolized by cytochrome P450 (CYP) enzymes, but their susceptibility and metabolic pathways can differ.
A noteworthy metabolic pathway for some isoxazole-containing drugs is the reductive cleavage of the weak N-O bond.[1] This can be a primary clearance mechanism, as seen with the anticoagulant razaxaban . In both rat and dog models, the major metabolic pathway of razaxaban involves the reductive opening of the isoxazole ring to form a benzamidine metabolite.[1] Similarly, the anti-inflammatory drug leflunomide undergoes metabolic opening of its isoxazole ring to form its active metabolite, A771726.[3]
While oxazole rings are generally more stable to reductive cleavage, they are still susceptible to CYP-mediated oxidation at various positions on the ring, depending on the substitution pattern. The metabolic fate of oxazole-containing compounds is highly dependent on the overall structure of the molecule.[4]
To experimentally assess and compare the metabolic stability of isoxazole and oxazole derivatives, the following workflow is recommended:
Caption: Workflow for comparing the metabolic stability of isoxazole and oxazole analogs.
Biological Activity: Case-by-Case Superiority
The choice between an isoxazole and an oxazole scaffold is ultimately guided by the desired biological activity and the specific structure-activity relationships (SAR) for a given target.[1] Direct, head-to-head comparisons in the literature demonstrate that neither ring is universally superior; rather, the optimal choice is target-dependent.
Enzyme Inhibition
A study comparing 3-phenylisoxazole and 5-phenyloxazole analogs as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity, found the isoxazole-containing compounds to be significantly more potent.[5]
| Compound Class | Lead Compound Example | IC50 (nM) |
| 3-Phenylisoxazole Analogs | Compound 40a | 64 |
| 5-Phenyloxazole Analogs | - | >1000 |
Conversely, in the development of stearoyl-CoA desaturase (SCD) inhibitors for oncology, an isoxazole-oxazole hybrid displayed greater potency against SCD1 and SCD5 than isoxazole-isoxazole hybrids.[5]
| Compound Class | Lead Compound Example | SCD1 IC50 (µM) | SCD5 IC50 (µM) |
| Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 | 45 |
| Isoxazole-Oxazole Hybrid | Compound 14 | 19 | 10 |
Anticancer and Anti-inflammatory Activity
Both isoxazole and oxazole derivatives have been extensively explored as anticancer and anti-inflammatory agents.[6][7][8] For instance, the approved anti-inflammatory drug Oxaprozin features an oxazole ring and functions as a COX-1/2 inhibitor.[2] The SAR for oxazole-based anticancer agents is extensive, with derivatives targeting tubulin, STAT3, and various protein kinases.[6][7][9][10]
Similarly, isoxazole-containing compounds have demonstrated a broad spectrum of anti-inflammatory activities.[11] The choice of scaffold in these therapeutic areas is highly dependent on the specific molecular target and the desired pharmacophore geometry.
Approved Drugs: A Snapshot of Clinical Success
The prevalence of isoxazole and oxazole moieties in FDA-approved drugs underscores their therapeutic relevance.[11][12][13][14][15][16]
Selected FDA-Approved Drugs Containing an Isoxazole or Oxazole Ring:
| Drug | Scaffold | Therapeutic Area | Mechanism of Action |
| Leflunomide | Isoxazole | Rheumatoid Arthritis | Inhibits dihydroorotate dehydrogenase[3] |
| Valdecoxib (withdrawn) | Isoxazole | Anti-inflammatory | COX-2 inhibitor |
| Sulfamethoxazole | Isoxazole | Antibacterial | Inhibits dihydropteroate synthase |
| Oxaprozin | Oxazole | Anti-inflammatory | COX-1/2 inhibitor[2] |
| Linezolid | Oxazole | Antibacterial | Inhibits protein synthesis |
| Tafamidis | Oxazole | Transthyretin Amyloidosis | Stabilizes transthyretin tetramer[2] |
Experimental Protocols
To facilitate the direct comparison of isoxazole and oxazole derivatives, detailed, step-by-step methodologies for key experiments are provided below.
Experimental Workflow for Comparative Biological Evaluation
Caption: General workflow for the comparative biological evaluation of isoxazole and oxazole analogs.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compounds (isoxazole and oxazole analogs)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate by adding potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula.[17][18][19][20]
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP enzyme activity.
Materials:
-
Test compounds
-
Human liver microsomes or recombinant CYP enzymes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine human liver microsomes, the CYP-specific probe substrate, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes).
-
Stop the reaction with cold acetonitrile.
-
Centrifuge and transfer the supernatant for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite of the probe substrate.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21][22][23][24]
Synthesis of 2,5-Disubstituted Oxazoles (Robinson-Gabriel Synthesis)
Example: Synthesis of 2,5-Diphenyloxazole
Materials:
-
2-Benzamidoacetophenone
-
Polyphosphoric acid
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure:
-
Heat a mixture of 2-benzamidoacetophenone (1 mmol) and polyphosphoric acid (10 g) at 140°C for 2 hours.
-
After cooling, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford 2,5-diphenyloxazole.[25][26][27]
One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Example: Synthesis from Aldehydes and Alkynes
Materials:
-
Aldehyde
-
Terminal alkyne
-
Hydroxylamine hydrochloride
-
Copper(I) catalyst (e.g., CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF/water)
Procedure:
-
In a one-pot reaction, first convert the aldehyde to the corresponding aldoxime by reacting with hydroxylamine hydrochloride and a base.
-
Without isolation, generate the nitrile oxide in situ.
-
In the presence of a copper(I) catalyst, perform a [3+2] cycloaddition with the terminal alkyne to yield the 3,5-disubstituted isoxazole.[28][29][30][31]
Conclusion
The decision to employ an isoxazole or an oxazole scaffold in drug design is a nuanced one, contingent upon the specific therapeutic target and the desired ADMET properties. Isoxazoles, with their lower basicity and distinct electronic profile, may offer advantages in certain contexts. However, the potential for metabolic cleavage of the N-O bond must be considered. Oxazoles, while generally more metabolically robust to reductive cleavage, present their own set of synthetic and metabolic considerations. The provided experimental protocols and comparative data serve as a guide for researchers to make informed decisions and rationally design the next generation of therapeutics based on these versatile heterocyclic cores. Ultimately, a thorough, parallel evaluation of both isoxazole and oxazole analogs is often the most prudent strategy in lead optimization.
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved January 7, 2026, from [Link]
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Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved January 7, 2026, from [Link]
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(PDF) A Convenient one-pot synthesis of 3,5-diarylisoxazoles via oxidative cyclisation using catalytic CuBr2 and Oxone. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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-
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-
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A Comparative Guide to the Synthesis and Validation of (3-para-tolyl-isoxazol-5-yl) Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among its many derivatives, (3-para-tolyl-isoxazol-5-yl) methanol serves as a crucial building block for the synthesis of novel drug candidates. This guide provides an in-depth comparison of synthetic routes to this key intermediate, with a focus on validating its successful formation through robust analytical techniques. As Senior Application Scientists, we aim to equip you with the necessary technical insights and field-proven protocols to confidently synthesize and validate this valuable compound.
The Primary Synthetic Route: 1,3-Dipolar Cycloaddition
The most widely employed and reliable method for the synthesis of (3-para-tolyl-isoxazol-5-yl) methanol is the 1,3-dipolar cycloaddition reaction.[3][4] This elegant approach involves the reaction of an in situ generated nitrile oxide with an alkyne. The key starting materials for our target molecule are 4-methylbenzaldehyde and propargyl alcohol.[5][6]
The reaction proceeds in two key stages:
-
Formation of the Aldoxime: 4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form 4-methylbenzaldoxime.[5]
-
In situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is then treated with an oxidizing agent, such as sodium hypochlorite (NaOCl), to generate the highly reactive 4-methylbenzonitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with propargyl alcohol to yield the desired (3-para-tolyl-isoxazol-5-yl) methanol.[5][6]
This method is favored for its high regioselectivity, generally leading to the desired 3,5-disubstituted isoxazole isomer.[7]
Visualizing the Synthesis
Caption: Synthetic pathway to (3-para-tolyl-isoxazol-5-yl) methanol.
Comparative Analysis of Synthetic Methodologies
While the 1,3-dipolar cycloaddition is a robust method, several alternative approaches have been developed, often with a focus on "green chemistry" principles to reduce reaction times, energy consumption, and the use of hazardous reagents.
| Method | Key Features | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Conventional 1,3-Dipolar Cycloaddition | Stepwise reaction with in situ nitrile oxide generation.[5] | 4-6 hours[5] | ~97%[5] | High yield, well-established, good regioselectivity. | Requires organic solvents, longer reaction times. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction.[8] | 10-30 minutes[8] | 65-90%[9] | Drastically reduced reaction times, often higher yields, cleaner reactions. | Requires specialized microwave reactor. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic cavitation to enhance reaction rates.[1][3] | 25-45 minutes[1][3] | 75-96%[1][3] | Short reaction times, high yields, can often be performed in aqueous media. | Requires an ultrasonic bath. |
| Solvent-Free (Ball-Milling) Synthesis | Mechanochemical approach that avoids the use of solvents.[2][7] | 20-60 minutes[2] | Moderate to excellent[2][7] | Environmentally friendly, reduced waste, can lead to novel reactivity. | Requires a ball mill, may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: Conventional 1,3-Dipolar Cycloaddition Synthesis of (3-para-tolyl-isoxazol-5-yl) methanol[5]
Materials:
-
4-methylbenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Sodium hypochlorite (NaOCl) solution
-
Propargyl alcohol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Synthesis of 4-methylbenzaldoxime:
-
In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and pyridine (10 vol).
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, remove the pyridine under reduced pressure.
-
Extract the residue with ethyl acetate and wash with distilled water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-methylbenzaldoxime.
-
-
Synthesis of (3-para-tolyl-isoxazol-5-yl) methanol:
-
Dissolve the 4-methylbenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add propargyl alcohol (1.2 eq) to the solution.
-
Slowly add an aqueous solution of sodium hypochlorite (1.5 eq) dropwise while stirring vigorously at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure (3-para-tolyl-isoxazol-5-yl) methanol. A reported yield for this method is 97%.[5]
-
Validation of Synthesis: A Self-Validating System
The confirmation of the successful synthesis of (3-para-tolyl-isoxazol-5-yl) methanol relies on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
The structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic methods. The data presented below serves as a benchmark for successful synthesis.[5]
| Technique | Expected Observations for (3-para-tolyl-isoxazol-5-yl) methanol |
| FT-IR | Broad absorption band in the region of 3200-3500 cm⁻¹ (O-H stretching), C=N stretching of the isoxazole ring around 1600 cm⁻¹, and aromatic C-H stretching.[5] |
| ¹H NMR | Signals corresponding to the aromatic protons of the para-tolyl group, a singlet for the isoxazole ring proton, a signal for the hydroxyl proton, a signal for the methylene protons adjacent to the hydroxyl group, and a singlet for the methyl protons of the tolyl group.[5] |
| ¹³C NMR | Resonances for the isoxazole ring carbons, the aromatic carbons of the para-tolyl group, the methylene carbon, and the methyl carbon.[5] |
Reference Spectroscopic Data for (3-para-tolyl-isoxazol-5-yl) methanol [5]
-
¹H NMR (400 MHz, DMSO-d6): δ 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH2), 3.08 (t, 2H, CH2), 2.45 (s, 3H, CH3).
-
¹³C NMR (100 MHz, DMSO-d6): δ 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of the synthesized compound. A reversed-phase HPLC method is typically employed for isoxazole derivatives.
Protocol 2: General HPLC Purity Analysis of Isoxazole Derivatives
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Validation Workflow
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A Comparative Guide to the Purity Analysis of Isoxazol-5-ylmethanamine Hydrochloride: An Application Scientist's Perspective
Introduction: The Analytical Imperative for a Key Building Block
Isoxazol-5-ylmethanamine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. Its isoxazole core is a feature in numerous pharmacologically active compounds, making it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2][3][4] As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity with unequivocal certainty is not merely a regulatory formality but a scientific necessity. The presence of even trace-level impurities—arising from starting materials, side reactions, or degradation—can have profound implications for the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. Moving beyond a simple recitation of methods, we will dissect the underlying chemical principles that govern our analytical choices. We will benchmark the primary HPLC method against viable orthogonal techniques—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—providing the data and rationale needed to select the most appropriate analytical strategy for your development phase.
Part 1: The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
For routine quality control and purity assessment of a polar, ionizable compound like this compound, reversed-phase HPLC is the undisputed industry standard. Its robustness, versatility, and high-resolving power make it the cornerstone of pharmaceutical analysis.[5]
Expertise & Rationale: Why RP-HPLC is the Method of Choice
The decision to employ RP-HPLC is rooted in the physicochemical properties of the analyte. Isoxazol-5-ylmethanamine is a primary amine, which is basic and highly polar. In its hydrochloride salt form, it is readily soluble in aqueous media.[6] This dictates our entire chromatographic strategy:
-
Ionization Control is Key: Primary amines are notorious for causing poor peak shape (tailing) in RP-HPLC. This occurs due to strong, unwanted interactions between the basic amine and residual acidic silanol groups on the silica-based stationary phase. The most effective way to mitigate this is to control the pH of the mobile phase. By maintaining an acidic pH (e.g., pH 2.5-3.5), we ensure the primary amine is fully and consistently protonated (R-NH3+). This single, stable ionic form behaves predictably and exhibits significantly reduced interaction with the stationary phase, leading to sharp, symmetrical peaks.
-
Stationary Phase Selection: A modern, high-purity, end-capped C18 column is the logical starting point. End-capping "shields" many of the residual silanol groups, further minimizing the potential for peak tailing. The C18 alkyl chains provide the necessary hydrophobic character to retain the otherwise polar analyte long enough for separation from potential impurities.
-
Detection: The isoxazole ring contains a conjugated system of double bonds, making it an excellent chromophore for UV detection.[7] A photodiode array (PDA) detector is ideal, as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a robust, validated method suitable for determining the purity of this compound and quantifying related substances.
1. Chromatographic Conditions:
-
Column: Hypersil Gold C18, 150 x 4.6 mm, 5 µm particle size (or equivalent high-purity, end-capped C18)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
2. Sample & Standard Preparation:
-
Diluent: Mobile Phase A (0.1% Formic Acid in Water)
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) as the standard solution.
Trustworthiness: A Self-Validating System through Method Validation
An analytical method is only reliable if its performance characteristics are understood and documented. Validation is performed according to the International Conference on Harmonization (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[8][9][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity index > 0.999. No co-elution of known impurities. Degradation products are resolved from the main peak in forced degradation studies.[11] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | To demonstrate the consistency of results for multiple analyses of the same sample under various conditions. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day, analyst, instrument): RSD ≤ 2.0%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area and retention time remain within acceptable limits when flow rate (±0.1 mL/min), pH (±0.2 units), or column temperature (±2 °C) are varied. |
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of Isoxazol-5-ylmethanamine HCl.
Part 2: Comparative Analysis with Alternative Techniques
While HPLC is the primary choice, relying on a single analytical technique can be risky. Orthogonal methods, which separate compounds based on different chemical principles, are essential for comprehensive impurity profiling and method validation.
Gas Chromatography (GC): A Challenging Alternative
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[12]
-
Applicability & Challenges: Direct GC analysis of this compound is highly problematic. Firstly, as a salt, it is non-volatile and would not elute from a GC column. The free base would need to be generated prior to injection. Secondly, the free amine is a highly polar and active compound, prone to strong adsorption on GC columns, which results in severe peak tailing and potential sample loss.[13][14] To overcome this, a chemical derivatization step is often required to convert the polar amine into a less polar, more volatile derivative.[14][15] This multi-step process (salt to free base -> derivatization -> injection) introduces significant complexity, time, and potential sources of error compared to the direct analysis by HPLC.
-
Protocol Outline (Conceptual):
-
Sample Prep: Dissolve the hydrochloride salt and basify the solution (e.g., with NaOH) to generate the free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Derivatization: React the extracted amine with a derivatizing agent (e.g., benzenesulfonyl chloride) to form a stable, less polar derivative.[15]
-
GC-MS Analysis: Inject the derivatized sample onto a suitable capillary column (e.g., HP-5MS) for separation and detection.
-
Capillary Electrophoresis (CE): The High-Efficiency Specialist
CE separates molecules in a narrow capillary based on their size and charge when an electric field is applied.[16]
-
Advantages for Amine Analysis: For an ionizable compound like this compound, CE is an exceptionally powerful technique.[17][18][19]
-
High Efficiency: CE can achieve extremely high theoretical plate counts, leading to superior resolution of closely related impurities.
-
Orthogonal Selectivity: The separation mechanism is fundamentally different from HPLC, making it an ideal confirmatory technique.
-
Speed & Low Consumption: Analyses are typically very fast (often under 10 minutes), and it consumes mere nanoliters of sample and microliters of buffer, making it a green and cost-effective method.[16]
-
Direct Analysis: The hydrochloride salt can be dissolved in the background electrolyte and analyzed directly without complex sample preparation.
-
-
Protocol Outline (Conceptual - Capillary Zone Electrophoresis):
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Sample Prep: Dissolve the sample directly in the BGE to a concentration of 0.1 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation: Apply a voltage of +25 kV.
-
Detection: Direct UV detection at 230 nm.
-
Part 3: Head-to-Head Performance Comparison
The choice of an analytical method is always a trade-off between various performance characteristics. The following table and diagram summarize the comparison for the analysis of this compound.
Quantitative Comparison of Analytical Techniques
| Parameter | Reversed-Phase HPLC | Gas Chromatography (with Derivatization) | Capillary Electrophoresis (CZE) |
| Principle | Partitioning based on polarity | Partitioning based on volatility & polarity | Migration based on charge-to-size ratio |
| Analysis Time | Moderate (15-25 min) | Long (due to sample prep) | Fast (5-10 min) |
| Resolution | Very Good | Good | Excellent |
| Sensitivity (LOD/LOQ) | Excellent (ng/mL range) | Good to Excellent (depends on derivative) | Good (can be lower than HPLC without enrichment) |
| Solvent Consumption | High (mL/min) | Low (for GC), Moderate (for prep) | Very Low (µL/run) |
| Robustness | High (well-established technology) | Moderate (derivatization can be variable) | Moderate (sensitive to buffer composition) |
| Sample Prep Complexity | Low (dissolve and inject) | Very High (basify, extract, derivatize) | Very Low (dissolve and inject) |
| Direct Analysis of Salt | Yes | No | Yes |
Visualization: Method Comparison Logic
Caption: Key decision factors for selecting an analytical method for the analyte.
Conclusion & Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended, leveraging the strengths of different analytical technologies.
-
Primary Recommended Method (QC & Routine Analysis): Reversed-Phase HPLC is the optimal choice. Its high robustness, excellent sensitivity, and straightforward operation make it ideal for routine quality control environments. The ability to directly analyze the salt form without complex preparation is a significant advantage in terms of efficiency and accuracy. A well-validated HPLC method provides a reliable system for batch release and stability testing.
-
Orthogonal & Confirmatory Method: Capillary Electrophoresis should be employed as a complementary orthogonal technique. Its fundamentally different separation mechanism provides a powerful cross-validation of the HPLC method's specificity. It is particularly valuable during method development and for investigating any out-of-specification results, as it can often resolve impurities that may co-elute in HPLC.
-
Alternative Method (Not Recommended for Routine Use): Gas Chromatography is not recommended for routine purity analysis of this specific compound. The necessity of converting the non-volatile salt to its free base and then performing a chemical derivatization makes the workflow cumbersome, time-consuming, and susceptible to variability. While a validatable GC method could be developed, the return on investment is low compared to the direct and robust nature of HPLC and CE.
By integrating a primary HPLC method with CE as an orthogonal check, researchers and drug developers can build a highly trustworthy and scientifically sound analytical package for this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
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Pramar, Y. V., & Gupta, V. D. (2000). Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 629-635. Retrieved from [Link]
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Tsukioka, T., & Murakami, T. (1989). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 469, 351-360. Retrieved from [Link]
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Wang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-321. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Isoxazol-5-yl-methylamine hydrochloride. Retrieved from [Link]
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Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-2282. Retrieved from [Link]
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Hu, C. Q., & D'Souza, L. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(10), 82-94. Retrieved from [Link]
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Thormann, W. (1996). Analysis of small molecules for clinical diagnosis by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 683(1), 3-21. Retrieved from [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 624-635. Retrieved from [Link]
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Suresh, R., et al. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research, 1(12), 123-132. Retrieved from [Link]
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German, I., et al. (2016). Capillary Electrophoresis. Analytical Chemistry, 88(1), 138-157. Retrieved from [Link]
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Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 134-142. Retrieved from [Link]
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Vlădău, M. G., et al. (2022). Principles of Capillary Electrophoresis – A Small Synthesis. Journal of Biology and Medicine, 4(2). Retrieved from [Link]
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Shabir, G. A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 763-775. Retrieved from [Link]
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Épshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212-228. Retrieved from [Link]
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Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]
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Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Retrieved from [Link]
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Golding, C. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(19), 6539. Retrieved from [Link]
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Park, J. H., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 982-988. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Substituted Isoxazole Analogs
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] Its unique electronic and structural properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents.[7] The versatility of the isoxazole nucleus is demonstrated by its presence in a range of clinically approved drugs.[6][8] Strategic substitution on the isoxazole ring system allows for the fine-tuning of pharmacokinetic profiles and pharmacological activity, leading to compounds with enhanced efficacy and reduced toxicity.[1][7] This guide provides a comparative analysis of substituted isoxazole analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships, compare performance using experimental data, and provide detailed protocols for key biological assays.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Substituted isoxazoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of tumor cell lines.[1][2][3][8] Their mechanisms of action are diverse and often involve the inhibition of key proteins essential for cancer cell growth and survival.
Mechanism of Action: Inhibition of Heat Shock Protein 90 (HSP90)
A significant number of isoxazole-based anticancer compounds function as inhibitors of Heat Shock Protein 90 (HSP90).[9] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are critical for tumor progression, including kinases, transcription factors, and cell cycle regulators. By inhibiting HSP90, isoxazole analogs can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.[9]
Caption: Inhibition of the HSP90 chaperone cycle by isoxazole analogs.
Comparative In Vitro Cytotoxicity
The anticancer potential of substituted isoxazole analogs is typically evaluated by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class/Example | Cancer Cell Line | IC50 | Reference |
| Isoxazole-piperazine hybrids | Huh7 (Hepatocellular Carcinoma) | 0.09 - 11.7 µM | [10] |
| Mahlavu (Hepatocellular Carcinoma) | 0.09 - 11.7 µM | [10] | |
| MCF-7 (Breast Cancer) | 0.09 - 11.7 µM | [10] | |
| 3,4-isoxazolediamide derivatives | K562 (Erythroleukemia) | 18.01 nM - 71.57 nM | [9] |
| Isoxazole-carboxamide derivatives | Hep3B (Liver Cancer) | ~23 µg/ml | [11] |
| HeLa (Cervical Cancer) | 15.48 µg/ml | [11] | |
| MCF-7 (Breast Cancer) | 39.80 µg/ml | [11] | |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Mouse Colon Carcinoma) | 2.5 µg/mL | [4] |
| CT-26 (Mouse Colon Carcinoma) | 2.5 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Substituted isoxazole analogs
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][2][3][8][12] The incorporation of the isoxazole ring can lead to compounds with improved potency and overcomes some of the resistance mechanisms observed with existing antimicrobial agents.[7]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of isoxazole analogs is highly dependent on the nature and position of the substituents. For instance, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and methoxy or dimethylamino groups at the C-5 phenyl ring has been shown to enhance antibacterial activity.[4]
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial potency.
| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole derivatives | Bacillus subtilis | 31.25 | [12] |
| Staphylococcus aureus | 62.5 | [12] | |
| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Staphylococcus aureus | 40 | [13] |
| Escherichia coli | 40 | [13] | |
| Aspergillus niger | 40 | [13] | |
| Isoxazole-based chalcones | Staphylococcus aureus | 5 | [14] |
| Escherichia coli | 5 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Substituted isoxazole analogs
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Positive control (standard antibiotic) and negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of each isoxazole analog and perform serial two-fold dilutions in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in a multitude of diseases. Isoxazole derivatives have been extensively investigated as anti-inflammatory agents, primarily through their ability to inhibit enzymes involved in the inflammatory cascade.[1][2][3][5][8]
Mechanism of Action: COX-2 and 5-LOX Inhibition
Many isoxazole-based anti-inflammatory drugs function as selective inhibitors of cyclooxygenase-2 (COX-2) and/or 5-lipoxygenase (5-LOX).[15][16][17] These enzymes are pivotal in the metabolism of arachidonic acid to pro-inflammatory mediators such as prostaglandins and leukotrienes.[18] Selective inhibition of COX-2 over COX-1 is a desirable trait as it reduces the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Caption: Inhibition of the Arachidonic Acid Cascade by isoxazole analogs.
Comparative In Vitro Enzyme Inhibition
The inhibitory potency of isoxazole analogs against COX-1, COX-2, and 5-LOX is quantified by their IC50 values. A high COX-1/COX-2 IC50 ratio indicates selectivity for COX-2.
| Compound Class/Example | Target Enzyme | IC50 | Reference |
| 3,5-Disubstituted Isoxazoles | COX-2 | 0.55 - 0.93 µM | [17] |
| Isoxazole derivatives | 5-LOX | 8.47 µM | [15][19] |
| Isoxazole derivative C6 | 5-LOX | Minimum IC50 value comparable to reference | [15][19] |
| 3,5-Disubstituted Isoxazole (R3) | COX-2 | 0.84 µM | [18] |
| 5-LOX | 0.46 µM | [18] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.
Materials:
-
Substituted isoxazole analogs
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX-2 enzyme in the reaction buffer containing the necessary cofactors.
-
Compound Incubation: Add the isoxazole analogs at various concentrations to the wells of a 96-well plate. Also, include a vehicle control and a known COX-2 inhibitor as a positive control.
-
Enzyme Addition: Add the prepared COX-2 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The isoxazole scaffold is a remarkably versatile platform in drug discovery, giving rise to a wide array of derivatives with potent and diverse biological activities. This guide has provided a comparative overview of substituted isoxazole analogs in the key therapeutic areas of oncology, infectious diseases, and inflammation. The presented data underscores the importance of structure-activity relationships in tailoring the pharmacological profile of these compounds. By modifying the substituents on the isoxazole ring, researchers can optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a practical resource for scientists engaged in the evaluation and development of novel isoxazole-based therapeutic agents. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3).
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). CoLab.
- A review of isoxazole biological activity and present synthetic techniques.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). European Journal of Clinical and Experimental Medicine.
- Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. (2021, October 5). PubMed.
- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. (2021, March 9).
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13).
- A Brief Review on Isoxazole Deriv
- In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole...
- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
- Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018, October 22).
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC.
- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2025, August 6).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central.
- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10).
- Scholars Research Library Synthesis, characterization and anti-inflamm
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Evaluation of Anti-Inflammatory and Analgesic Activity of Synthesized Substituted Isoxazole Derivatives. (2019, March 25). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
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A Senior Application Scientist's Guide to Cross-Referencing NMR Data with Isoxazole Literature Values
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the isoxazole scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active compounds necessitates rigorous and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for this purpose. However, the interpretation of NMR spectra for novel isoxazole derivatives can be a complex task, fraught with the potential for misinterpretation.
This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive framework for cross-referencing your experimental NMR data with established literature values for isoxazoles. We will delve into the underlying principles that govern the chemical shifts of the isoxazole core, present a systematic protocol for data acquisition and comparison, and equip you with the tools to confidently validate your molecular structures.
The Bedrock of Isoxazole NMR: Understanding Chemical Shifts
The isoxazole ring, an aromatic five-membered heterocycle, possesses a unique electronic environment that gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The positions of these signals, or chemical shifts (δ), are highly sensitive to the nature and position of substituents on the ring. A thorough understanding of these substituent effects is paramount for accurate spectral interpretation.
The isoxazole ring has three protons, designated H-3, H-4, and H-5, and three carbons, C-3, C-4, and C-5. The electronegativity of the nitrogen and oxygen atoms within the ring significantly influences the electron density at each position, leading to a predictable pattern of chemical shifts.
General Chemical Shift Ranges for the Isoxazole Core
The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted isoxazole ring and its commonly substituted analogues. These values are compiled from a comprehensive review of spectral data from various sources, including the Spectral Database for Organic Compounds (SDBS).[1][2][3][4] It is crucial to note that these are guideline ranges, and actual values will be influenced by the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for the Isoxazole Ring
| Proton | Unsubstituted | Substituted (General Range) | Notes |
| H-3 | ~8.49 | 8.0 - 9.0 | Often appears as a doublet or singlet depending on substitution at C-4. |
| H-4 | ~6.39 | 6.0 - 7.5 | The chemical shift of H-4 is particularly sensitive to substituents at C-3 and C-5.[5][6] |
| H-5 | ~8.31 | 7.8 - 8.8 | Often appears as a doublet or singlet depending on substitution at C-4. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for the Isoxazole Ring
| Carbon | Unsubstituted | Substituted (General Range) | Notes |
| C-3 | ~157.8 | 155 - 165 | Chemical shift is influenced by the electronegativity of the substituent at this position. |
| C-4 | ~103.6 | 100 - 115 | Highly sensitive to electronic effects of substituents at C-3 and C-5.[7] |
| C-5 | ~149.1 | 145 - 155 | Generally appears at a higher chemical shift than C-4. |
Note: Data compiled from various sources, including specific examples of 3,5-disubstituted isoxazoles.[5][8][9][10][11][12]
The "Why": Causality of Substituent Effects
The electronic nature of substituents dramatically alters the chemical shifts of the isoxazole ring protons and carbons. Electron-withdrawing groups (EWGs) deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield nuclei, resulting in an upfield shift to lower ppm values.
For instance, a study on 3,5-diarylisoxazoles demonstrated a clear correlation between the Hammett constants of substituents on the aryl rings and the ¹³C chemical shift of C-4.[7] This exemplifies the through-bond electronic communication that governs the spectral appearance of these molecules. The ability to predict these shifts based on the electronic properties of your substituents is a powerful tool in structural verification.
A Self-Validating Protocol for Cross-Referencing NMR Data
To ensure the integrity of your structural assignment, a systematic and self-validating workflow is essential. The following protocol outlines the key steps, from sample preparation to data interpretation and validation.
Experimental Workflow
Caption: Experimental workflow for NMR data cross-referencing.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 5-10 mg of your purified isoxazole derivative in 0.6-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[13] However, if your compound has limited solubility or if signals overlap with the residual solvent peak, consider alternatives like DMSO-d₆, acetone-d₆, or methanol-d₄. Be aware that solvent choice can influence chemical shifts.[14][15][16]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C and 2D NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. For more complex structures, consider acquiring 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals.
-
Data Processing: Process the raw data by applying phasing, baseline correction, and integration (for ¹H NMR).
-
Identify Non-Compound Signals: Before assigning the signals of your isoxazole, identify and label the peaks corresponding to the residual solvent and any known impurities. This is a critical step in preventing misinterpretation. Refer to published tables of common NMR solvent and impurity chemical shifts.[17][18][19][20][21][22]
-
Assign Isoxazole Signals: Based on the typical chemical shift ranges (Tables 1 & 2) and the expected multiplicities, tentatively assign the signals for the H-3, H-4, and H-5 protons and the C-3, C-4, and C-5 carbons.
-
Database Search: Utilize online spectral databases like the Spectral Database for Organic Compounds (SDBS) to search for the NMR spectra of your compound or structurally similar isoxazoles.[1][2][3][4][23]
-
Literature Comparison: Compare your assigned chemical shifts with reported values for analogous isoxazole derivatives in the scientific literature. Pay close attention to the substitution patterns and the solvents used in the reported data.
-
Structural Validation: The final and most critical step is to rationalize any differences between your experimental data and the literature values. Consider the electronic and steric effects of the substituents on your specific molecule. Does an electron-withdrawing group in your compound correlate with a downfield shift compared to a literature compound with an electron-donating group at the same position? This logical check provides a strong validation of your structural assignment.
Logical Process of Spectral Interpretation
The interpretation of an isoxazole NMR spectrum is a deductive process. The following diagram illustrates the logical flow for assigning the key signals of a 3,5-disubstituted isoxazole.
Caption: Logical flow for interpreting isoxazole NMR spectra.
Conclusion
The structural elucidation of novel isoxazole derivatives is a critical task in many areas of chemical research. By combining a solid understanding of the fundamental principles of isoxazole NMR, a systematic experimental and analytical workflow, and the judicious use of spectral databases and literature precedents, researchers can confidently and accurately characterize their compounds. This guide provides a robust framework to achieve that goal, ensuring the scientific integrity of your work and accelerating the pace of discovery.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Yuzuri, T., et al. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
-
Wiley Science Solutions. Spectral Databases. [Link]
-
Wikipedia. (2023). Spectral Database for Organic Compounds. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]
- Sechi, M., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1059-1063.
- Almeida, W. B., & Costa, P. R. R. (2000). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 11(5), 503-508.
- Sechi, M., et al. (2003). Structural investigation of 3,5‐disubstituted isoxazoles by 1 H‐nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6).
- ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.
- Yuzuri, T., et al. (2006). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
- Supporting Information for "Lewis acid-promoted direct synthesis of isoxazole deriv
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.).
- ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
- SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- Stephens, W. C. E., & Arafa, R. K. (2006). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Journal of Heterocyclic Chemistry, 43(4), 1045-1049.
- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
- Oriental Journal of Chemistry. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles.
- SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- University of Nizwa. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). Molecules, 19(7), 9570-9579.
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Safety Operating Guide
Navigating the Disposal of Isoxazol-5-ylmethanamine Hydrochloride: A Guide for the Research Professional
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Isoxazol-5-ylmethanamine hydrochloride, is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Pre-Disposal Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be handled as a hazardous substance.[2] It is prudent to assume it may cause skin and eye irritation.[2]
Immediate Safety and Handling Precautions:
Prior to handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing the appropriate Personal Protective Equipment (PPE).[3][4]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical or its solutions.[2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption.[2][3] |
| Body Protection | A laboratory coat. | Protects against contamination of personal clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust from the solid compound.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]
Diagram: Disposal Decision Workflow
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Waste Collection and Preparation for Disposal
Objective: To safely collect and prepare this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
This compound waste (solid or in solution).
-
Appropriate, compatible, and clearly labeled hazardous waste container with a secure lid.
-
Personal Protective Equipment (PPE) as specified above.
Procedure:
-
Solid Waste Collection:
-
Liquid Waste (Solutions) Collection:
-
Waste Container Labeling:
-
Waste Segregation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[2] This area should be well-ventilated and secure.[3]
-
Crucially, segregate the waste based on chemical compatibility. Keep this waste stream separate from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[2][7]
-
-
Arranging for Professional Disposal:
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered for regular trash or recycling.[2]
Diagram: Container Decontamination Process
Caption: Step-by-step process for decontaminating empty chemical containers.
Protocol for Container Decontamination:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble.[2]
-
Collect Rinsate: Crucially, collect the rinsate from all three rinses. This rinsate is considered hazardous waste.[2]
-
Dispose of Rinsate: Add the collected rinsate to your hazardous liquid waste container for this chemical class. Do not pour the rinsate down the drain. [2]
-
Dry and Deface: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once dry, completely remove or deface the original label.[2] The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[2]
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Small Spills: For a small spill, if you are trained and have the appropriate spill kit, you may clean it up. Neutralizing agents for acidic components, such as sodium bicarbonate, can be cautiously applied.[8] The resulting material should be collected as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team for assistance.[8]
The Rationale Behind the Protocol: Neutralization Considerations
While some amine hydrochlorides can be neutralized with a base (such as sodium bicarbonate or sodium hydroxide) to their free amine form, this guide recommends direct disposal of this compound as hazardous waste.[3][8][9] The rationale is twofold:
-
Lack of Specific Data: Without a detailed SDS, the specific reactivity and byproducts of neutralization are unknown. An improper neutralization reaction could potentially generate more hazardous or volatile compounds.
-
Regulatory Compliance: Treating the compound as hazardous waste from collection to disposal is the most direct and certain path to regulatory compliance, managed by professionals equipped for the task.[10]
This conservative approach ensures the highest level of safety and compliance, aligning with the core principles of responsible chemical management. By adhering to these detailed procedures, you contribute to a safer laboratory environment and uphold the scientific community's commitment to environmental protection.
References
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Personal protective equipment for handling Isoxazol-5-ylmethanamine hydrochloride
Comprehensive Safety and Handling Guide: Isoxazol-5-ylmethanamine Hydrochloride
This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with field-proven best practices to ensure personnel safety and experimental integrity. The procedures outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for risk mitigation in the laboratory.
Hazard Assessment and Risk Analysis
This compound is an amine salt that requires careful handling due to its potential physiological effects. While comprehensive toxicological data may not be fully available, the known hazards associated with similar chemical structures, such as amine hydrochlorides and isoxazole derivatives, necessitate a cautious approach. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][2]
The hydrochloride salt form means the compound is typically a solid, which introduces the risk of aerosolization and dust formation during handling.[3] Inhalation of fine particulates can lead to respiratory irritation.[1]
Table 1: Hazard Identification and Associated Risks
| Hazard Classification | Potential Effect | Rationale and Causality |
| Skin Irritant | Causes skin irritation, redness, or rash. | Amine salts can disrupt the skin's natural pH and lipid barrier, leading to irritation upon contact.[1] |
| Serious Eye Irritant | Causes serious eye irritation, watering, and potential damage. | Particulate matter or solutions can cause significant mechanical and chemical irritation to sensitive eye tissues.[1] |
| Respiratory Irritant | May cause respiratory tract irritation if inhaled. | Fine dust or aerosols of the compound can irritate the mucous membranes of the respiratory system.[1][2] |
| Harmful if Swallowed | Potential for acute toxicity upon ingestion. | The toxicological properties have not been fully investigated, but ingestion should be avoided.[2][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE must be appropriate for the scale and nature of the procedure being performed.
Table 2: Recommended PPE for Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety goggles with side shields | Double-gloved with chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat, fully fastened | Work within a certified chemical fume hood |
| Preparing Solutions | Chemical safety goggles and a face shield | Double-gloved with chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Routine Benchtop Use | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat, fully fastened | Well-ventilated area; fume hood preferred |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile) | Chemical-resistant coveralls or apron | NIOSH-approved air-purifying respirator with appropriate cartridges |
Step-by-Step PPE Donning and Doffing Procedure
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Don the primary protective garment.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respiratory Protection: If required, perform a fit-check on your respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Peel off the outer gloves without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Lab Coat/Coveralls & Inner Gloves: Remove the lab coat by turning it inside out as you remove it. As you pull your hands from the sleeves, peel off the inner gloves at the same time, trapping them within the inverted gown. This minimizes contact with any contamination on the coat. Dispose of immediately.
-
Face Shield/Goggles: Remove by handling the strap or earpieces.
-
Respirator: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[2][5]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. All handling of solid this compound and initial solution preparations must be performed within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to spills or exposures is crucial.
Spill Cleanup Protocol
This protocol is for minor spills (<4 L) that can be managed by trained laboratory personnel.[6] For major spills, evacuate the area and contact your institution's emergency response team.
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[7]
-
Ventilate: Ensure the area is well-ventilated. Increase fume hood sash height if safe to do so.[8]
-
Don PPE: Don the appropriate spill cleanup PPE as outlined in Table 2.
-
Contain: Create a barrier around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.[9][10] Work from the outside of the spill inward.[7]
-
Absorb: Gently cover the spill with the absorbent material. Avoid creating dust.[10]
-
Collect: Once fully absorbed, carefully sweep or scoop the material into a designated, leak-proof hazardous waste container using spark-proof tools.[8][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[7] Place all cleaning materials (e.g., paper towels, pads) into the hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste" with the full chemical name.[6][7] Arrange for disposal through your institution's environmental health and safety office.
First-Aid and Exposure Response
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
Decontamination
-
Glassware and Equipment: All non-disposable items that come into contact with the chemical must be decontaminated. Rinse items three times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Follow this with a thorough wash using soap and water.
-
Work Surfaces: At the end of any procedure, wipe down the work area (fume hood surface, benchtop) with a damp cloth or towel, which should then be disposed of as solid hazardous waste.
Waste Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain.[10]
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, weigh boats, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinsates, in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[10]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[10]
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's certified waste disposal service.[10]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
